molecular formula C2Cl4F2<br>Cl2FCCCl2F<br>C2Cl4F2 B1219685 1,1,2,2-Tetrachloro-1,2-difluoroethane CAS No. 76-12-0

1,1,2,2-Tetrachloro-1,2-difluoroethane

Cat. No.: B1219685
CAS No.: 76-12-0
M. Wt: 203.8 g/mol
InChI Key: UGCSPKPEHQEOSR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloro-1,2-difluoroethane (CAS 76-12-0), historically known as Freon 112 or CFC-112, is a chlorinated fluorocarbon compound supplied for controlled research applications[a citation:1]. This compound serves as a valuable intermediate in synthetic chemistry, particularly in the manufacture of chemicals like tetrachloroethylene[a citation:1]. Its properties have also been exploited in specialized roles, such as a solvent extractant in industrial processes and a cleaning agent for sensitive equipment like aircraft oxygen systems[a citation:1]. As a stable, non-flammable halogenated hydrocarbon with a slight ether-like odor, it appears as a colorless solid at lower temperatures (melting point of approximately 77°F) and a liquid at room temperature (boiling point of 199°F)[a citation:3][a citation:4][a citation:6]. It is characterized by low water solubility and high density (1.65 g/mL), making it suitable for specific non-aqueous systems[a citation:3][a citation:5]. Researchers must note that this compound is classified as an ozone-depleting substance, and its study is crucial for understanding atmospheric chemistry and developing greener alternatives[a citation:5]. Strict safety protocols must be followed during handling. It is incompatible with chemically active metals like potassium, sodium, and powdered aluminum, and can react violently with them[a citation:4][a citation:6]. Exposure can cause irritation to the eyes, skin, and respiratory system, and has narcotic effects on the central nervous system in animals[a citation:4][a citation:6]. Appropriate personal protective equipment (PPE), including protective clothing and eye protection, is essential to prevent skin contact and eye irritation[a citation:6]. This product is designated For Research Use Only (RUO) . It is strictly for laboratory or in-vitro research purposes and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloro-1,2-difluoroethane
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InChI

InChI=1S/C2Cl4F2/c3-1(4,7)2(5,6)8
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InChI Key

UGCSPKPEHQEOSR-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(Cl)Cl)(F)(Cl)Cl
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Molecular Formula

CCl2FCCl2F, Array, C2Cl4F2
Record name 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE
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DSSTOX Substance ID

DTXSID5026091
Record name 1,2-Difluoro-1,1,2,2-tetrachloroethane
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Molecular Weight

203.8 g/mol
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Physical Description

1,1,2,2-tetrachloro-1,2-difluoroethane appears as colorless low-melting solid or liquid with a slight ethereal odor. Mp: 26.5 °C; bp: 92.5 °C. Density (of liquid): 1.64 g cm-3 at 30 °C. Used as a refrigerant, a solvent extractant, and in dry cleaning., Colorless solid or liquid (above 77 degrees F) with a slight, ether-like odor; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a slight, ether-like odor.
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Boiling Point

199 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 93 °C, 199 °F
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Solubility

0.01 % at 77 °F (NIOSH, 2023), In water, 120 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml: 0.012, (77 °F): 0.01%
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Density

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.6447 g/cu cm at 25 °C, 1.65 g/cm³, 1.65
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Vapor Density

7.03 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

40 mmHg (NIOSH, 2023), 50.5 [mmHg], 50.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless solid or liquid (above 77 degrees F) ..., Liquids or crystals

CAS No.

76-12-0
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Record name 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE
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Melting Point

77 °F (NIOSH, 2023), 26 °C, 77 °F
Record name 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Foundational & Exploratory

Physical and chemical properties of 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,2,2-Tetrachloro-1,2-difluoroethane: Properties, Synthesis, and Safety Considerations for Researchers

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound (CFC-112). While this compound is primarily recognized for its historical industrial applications, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Understanding the characteristics of halogenated hydrocarbons such as CFC-112 is crucial in the broader context of medicinal chemistry and toxicology, where the introduction of halogens can significantly modulate the biological activity and pharmacokinetic properties of molecules.

Physicochemical Properties

This compound is a colorless, low-melting solid or liquid with a faint ethereal odor.[1] It is a dense and non-flammable compound.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₂Cl₄F₂[4]
Molecular Weight 203.8 g/mol [4]
Appearance Colorless low-melting solid or liquid with a slight ethereal odor.[1][4]
Density (liquid) 1.64 g/cm³ at 30 °C[1][5]
Melting Point 26.5 °C (79.7 °F)[1][5]
Boiling Point 92.5 °C (198.5 °F) at 760 mmHg[1][5]
Vapor Pressure 40 mmHg at 20 °C[4]
Water Solubility 120 mg/L at 25 °C[4]
Solubility in Organic Solvents Soluble in ethanol, ethyl ether, and chloroform.[4]

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[4]
CAS Number 76-12-0[4]
Synonyms CFC-112, Freon 112, Refrigerant 112, Halocarbon 112[2][4]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is incompatible with chemically active metals such as potassium, sodium, magnesium, calcium, beryllium, powdered aluminum, and zinc.[2][3] It is also known to react with acids.[3] Upon decomposition, for instance on contact with hot surfaces or flames, it produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[6]

Synthesis and Experimental Protocols

A documented method for the preparation of this compound involves the photo-chlorination of by-products generated during the production of 1,1-difluoro-1-chloroethane.[3] These by-products, which are high-boiling residues containing 1,2-dichloro-1,1-difluoroethane (B158981) and 1,1-difluoro-1,2,2-trichloroethane, are reacted with chlorine under the influence of light.[3]

Experimental Protocol: Photo-chlorination Synthesis

The following is a generalized protocol based on the principles described in the patent literature.[3]

Materials:

  • High-boiling residue from 1,1-difluoro-1-chloroethane production (containing 1,2-dichloro-1,1-difluoroethane and 1,1-difluoro-1,2,2-trichloroethane)

  • Chlorine gas

  • Photo-reactor equipped with a suitable light source (e.g., UV lamp)

  • Temperature and pressure control systems

  • Gas scrubber for HCl removal

Procedure:

  • The raw material (by-product mixture) is fed into the photo-reactor.

  • Chlorine gas is introduced into the reactor at a controlled molar ratio relative to the reactants (e.g., 1:3 to 1:4).[3]

  • The reaction is initiated by activating the light source.

  • The reaction temperature is maintained between 150 °C and 250 °C.[3]

  • The reaction pressure is controlled within the range of 0.02 to 0.05 MPa.[3]

  • The reaction time is typically between 30 and 300 seconds.[3]

  • The reaction proceeds via the following simplified equations:

    • C₂H₂F₂Cl₂ + 2Cl₂ → C₂F₂Cl₄ + 2HCl

    • C₂HF₂Cl₃ + Cl₂ → C₂F₂Cl₄ + HCl

  • The product stream is passed through a purification system to remove unreacted starting materials, by-products, and HCl.

  • The final product, this compound, is collected. The purity of the product can be assessed using gas chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Photo-chlorination Reaction cluster_purification Product Purification By-product_Mixture By-product Mixture (C2H2F2Cl2, C2HF2Cl3) Photo_Reactor Photo-Reactor (150-250 °C, 0.02-0.05 MPa, UV light) By-product_Mixture->Photo_Reactor Chlorine_Gas Chlorine Gas (Cl2) Chlorine_Gas->Photo_Reactor Gas_Scrubber Gas Scrubber (HCl Removal) Photo_Reactor->Gas_Scrubber Crude Product Distillation Distillation Column Gas_Scrubber->Distillation HCl-free stream Final_Product This compound (C2F2Cl4) Distillation->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The ¹³C NMR spectrum of 1,1,2,2-tetrachloroethane-d₂ has been reported as a solvent for polymer analysis.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST Chemistry WebBook.[9] The data was obtained from a melt (liquid phase) sample.[4]

Toxicological Profile

Understanding the toxicology of a compound is of paramount importance for safety and for predicting potential biological effects.

  • Acute Effects: Inhalation of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] High exposure can cause dizziness and lightheadedness.[6] Skin and eye contact can also cause irritation.[6] In animal studies, it has been shown to cause eye and skin irritation, conjunctivitis, pulmonary edema, and narcosis.[2]

  • Chronic Effects: Repeated exposure may lead to damage to the liver and a reduction in the number of white blood cells.[6]

  • Carcinogenicity and Reproductive Toxicity: According to available information, this compound has not been tested for its carcinogenic or reproductive effects in animals.[6]

Relevance to Researchers and Drug Development

While this compound does not have direct applications in pharmaceuticals, the study of such halogenated compounds is highly relevant to drug development. The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties, reactivity, and toxicology of simple halogenated molecules like CFC-112 provides a foundational knowledge base for scientists working on the design and synthesis of novel therapeutic agents.

This technical guide serves as a comprehensive repository of information on this compound, offering valuable data for researchers in chemistry, toxicology, and environmental science. The detailed properties and experimental insights can aid in the safe handling and potential utilization of related compounds in various research and development settings.

References

Spectroscopic Data for CFC-112 and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorofluorocarbon-112 (CFC-112) and its structural isomer, CFC-112a. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and analysis of these halogenated hydrocarbons. This document details quantitative spectroscopic data from infrared, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry fragmentation patterns. Detailed experimental protocols for acquiring this data are also provided, accompanied by visual workflows to facilitate understanding and replication.

Introduction to CFC-112 and its Isomers

CFC-112 and CFC-112a are tetrachlorodifluoroethanes, belonging to the broader class of chlorofluorocarbons (CFCs), which have been subject to extensive research due to their impact on stratospheric ozone. Understanding their spectroscopic properties is crucial for their detection, identification, and quantification in various matrices.

This guide focuses on the distinct spectroscopic signatures of these two isomers, which arise from their different molecular symmetries and atomic arrangements.

Spectroscopic Data

The following sections present a summary of the available quantitative spectroscopic data for CFC-112 and CFC-112a.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectra of CFC-112 and CFC-112a exhibit characteristic absorption bands corresponding to the stretching and bending of C-C, C-Cl, and C-F bonds.

Table 1: Infrared Absorption Bands for CFC-112 and CFC-112a

Vibrational ModeCFC-112 (CCl₂FCCl₂F) Wavenumber (cm⁻¹)CFC-112a (CCl₃CClF₂) Wavenumber (cm⁻¹)
C-F Stretch1105 (s)1188 (s)
C-F Stretch1070 (s)1125 (s)
C-C Stretch920 (m)950 (m)
C-Cl Stretch880 (vs)850 (vs)
C-Cl Stretch820 (s)810 (s)
Deformation ModesBelow 800Below 800

(vs) = very strong, (s) = strong, (m) = medium. Data is compiled from various sources and may represent gas-phase measurements. A study by Etminan et al. provides spectra for a mixture of CFC-112 and CFC-112a.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations. For centrosymmetric molecules like the trans conformer of CFC-112, vibrations that are Raman active may be IR inactive, and vice versa (the rule of mutual exclusion).

Table 2: Raman Active Vibrational Frequencies for CFC-112 and CFC-112a

Vibrational ModeCFC-112 (CCl₂FCCl₂F) Wavenumber (cm⁻¹)CFC-112a (CCl₃CClF₂) Wavenumber (cm⁻¹)
C-F StretchNot availableNot available
C-C StretchNot availableNot available
C-Cl StretchNot availableNot available
Deformation ModesNot availableNot available
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For CFC-112 and its isomer, ¹³C and ¹⁹F NMR are particularly informative.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for CFC-112 and CFC-112a

NucleusIsomerPredicted Chemical Shift (ppm)Multiplicity
¹³CCFC-112 (CCl₂FCCl₂F)~100-120Triplet (due to ¹JCF)
¹³CCFC-112a (CCl₃CClF₂)CCl₃: ~90-110, CClF₂: ~115-135Singlet, Triplet (due to ¹JCF)
¹⁹FCFC-112 (CCl₂FCCl₂F)~ -60 to -80Singlet
¹⁹FCFC-112a (CCl₃CClF₂)~ -70 to -90Singlet

These are predicted ranges based on typical chemical shifts for similar halogenated ethanes. Specific experimental data for pure CFC-112 and CFC-112a is limited in the available literature. Chemical shifts are referenced to TMS for ¹³C and CFCl₃ for ¹⁹F.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Table 4: Major Fragments in the Electron Ionization Mass Spectra of CFC-112 and CFC-112a

m/zProposed FragmentRelative Abundance (CFC-112)Relative Abundance (CFC-112a)
203[C₂Cl₄F₂]⁺ (Molecular Ion)LowLow
168[C₂Cl₃F₂]⁺HighHigh
133[C₂Cl₂F₂]⁺ModerateModerate
117[CCl₂F]⁺HighModerate
101[CClF₂]⁺ModerateHigh
85[CCl₂]⁺ModerateModerate
66[CClF]⁺ModerateModerate

Fragmentation patterns can be complex and are influenced by the instrument conditions. The relative abundances are qualitative and intended to highlight the most significant peaks.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques discussed.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-resolution infrared absorption spectrum of the gaseous sample.

Methodology:

  • Sample Preparation:

    • Ensure the purity of the CFC-112 or CFC-112a sample using gas chromatography.

    • Introduce the gaseous sample into a pre-evacuated gas cell of known path length (e.g., 10-20 cm). The cell windows should be made of a material transparent to IR radiation, such as KBr or ZnSe.

  • Instrumentation:

    • Utilize a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

    • Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

  • Data Acquisition:

    • Record a background spectrum of the evacuated gas cell.

    • Introduce the sample into the gas cell at a known pressure (e.g., 1-10 Torr).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

    • Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample interferogram is Fourier transformed to produce a single-beam spectrum.

    • The absorbance spectrum is calculated as -log₁₀(Sample Spectrum / Background Spectrum).

    • Perform baseline correction if necessary.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the liquid or gaseous sample.

Methodology:

  • Sample Preparation:

    • For liquid-phase measurements, place the purified sample in a glass capillary tube or a quartz cuvette.

    • For gas-phase measurements, introduce the sample into a specialized high-pressure gas cell with optical windows.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • The scattered light is typically collected at a 90° or 180° (back-scattering) geometry.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light and pass it through a notch or edge filter to remove the strong Rayleigh scattering.

    • Disperse the remaining Raman scattered light using a grating and detect it with a sensitive detector (e.g., a CCD camera).

    • Acquire the spectrum over a desired Raman shift range (e.g., 100-3500 cm⁻¹).

    • Integration time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample decomposition.

  • Data Processing:

    • The recorded spectrum is a plot of intensity versus Raman shift.

    • Perform baseline correction and cosmic ray removal if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra of the sample.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the purified CFC-112 or CFC-112a sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F, if not using the solvent signal as an internal reference.

  • Instrumentation:

    • Use a high-field NMR spectrometer.

  • Data Acquisition for ¹³C NMR:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

    • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Acquisition for ¹⁹F NMR:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set appropriate spectral width to cover the expected chemical shift range of fluorinated compounds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the appropriate standard.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Purify Sample (GC) a2 Introduce Sample p1->a2 p2 Evacuate Gas Cell a1 Record Background Spectrum p2->a1 a3 Record Sample Spectrum a2->a3 d1 Fourier Transform a3->d1 d2 Calculate Absorbance d1->d2 d3 Baseline Correction d2->d3 d4 Final IR Spectrum d3->d4

Caption: Workflow for FTIR Spectroscopy.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place Sample in Cuvette/Cell a1 Focus Laser on Sample p1->a1 a2 Collect Scattered Light a1->a2 a3 Filter Rayleigh Scattering a2->a3 a4 Disperse and Detect a3->a4 d1 Generate Raman Spectrum a4->d1 d2 Baseline Correction d1->d2 d3 Final Raman Spectrum d2->d3

Caption: Workflow for Raman Spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve Sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Tune Probe to Nucleus (¹³C or ¹⁹F) p2->a1 a2 Set Acquisition Parameters a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Reference Spectrum d2->d3 d4 Final NMR Spectrum d3->d4

Caption: Workflow for NMR Spectroscopy.

Conclusion

This technical guide has summarized the key spectroscopic data for CFC-112 and its isomer, CFC-112a, covering infrared, Raman, and NMR spectroscopy, as well as mass spectrometry. The provided experimental protocols and workflows offer a practical guide for researchers to obtain and interpret spectroscopic data for these compounds. While a foundational set of data is presented, further research to obtain high-resolution, quantitative spectra for the pure isomers, particularly for Raman and NMR spectroscopy, would be highly valuable to the scientific community.

A Deep Dive into the Solubility of 1,1,2,2-Tetrachloro-1,2-difluoroethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound.

Introduction to this compound

This compound, also known as Freon 112, is a chlorofluorocarbon (CFC) with the chemical formula CCl₂FCCl₂F. It is a colorless, low-melting solid or liquid with a slight ethereal odor.[1][2] Historically, it has been used as a refrigerant, a solvent for degreasing, an extractant, and in dry cleaning.[1][2][3] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 76-12-0[1]
Molecular Formula C₂Cl₄F₂[1]
Molecular Weight 203.8 g/mol [1]
Appearance Colorless low-melting solid or liquid with a slight ethereal odor.[1][2][1][2]
Melting Point 26.5 °C (79.7 °F)[1]
Boiling Point 92.5 °C (198.5 °F)[1]
Density (liquid) 1.64 g/cm³ at 30 °C[1][2]

Solubility Profile

The solubility of a compound is a critical parameter in a wide range of scientific and industrial applications, including chemical synthesis, purification, and formulation development. The molecular structure of this compound, being a halogenated hydrocarbon, dictates its solubility behavior, which is characterized by a general affinity for non-polar and weakly polar organic solvents and low solubility in highly polar solvents like water.

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is soluble in a range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar to weakly polar nature of the C-Cl and C-F bonds facilitates interaction with similar solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSpecific SolventsSolubilityReference
Alcohols EthanolSoluble[1][4]
Ethers Ethyl EtherSoluble[1][4]
Halogenated Hydrocarbons Chloroform, Carbon TetrachlorideSoluble, Miscible[1][4]
Aromatic Hydrocarbons BenzeneGenerally Soluble[4]
Non-polar Solvents General non-polar solventsGenerally Soluble[4]
Quantitative Solubility

Precise quantitative data on the solubility of this compound in organic solvents is not extensively available in publicly accessible literature. The primary quantitative data point consistently reported is its low solubility in water.

Table 3: Quantitative Solubility of this compound

SolventTemperatureSolubilityReference
Water 25 °C (77 °F)120 mg/L[1][4]
Water 25 °C (77 °F)0.012 g/100mL (0.012%)[1]

The lack of specific quantitative values for organic solvents in readily available databases suggests that for precise applications, experimental determination of solubility is necessary.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials or test tubes with secure caps

  • Thermostatic shaker or water bath

  • Centrifuge (optional)

  • Spectrophotometer or other suitable analytical instrument (e.g., GC, HPLC) for concentration measurement

Experimental Workflow

The determination of solubility typically follows a systematic process of sample preparation, equilibration, and analysis. The logical flow of this process is depicted in the diagram below.

Figure 1. General workflow for experimental solubility determination.
Detailed Steps

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined empirically.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the pure solvent.

    • Determine the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or more commonly Gas Chromatography).

    • Calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Relationship of Solubility Factors

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key factors influencing the dissolution process.

G cluster_forces Intermolecular Forces cluster_factors Influencing Factors Solubility Solubility SoluteSolute Solute-Solute Interactions SoluteSolute->Solubility Inhibits SolventSolvent Solvent-Solvent Interactions SolventSolvent->Solubility Inhibits SoluteSolvent Solute-Solvent Interactions SoluteSolvent->Solubility Promotes Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility Polarity Polarity Match ('Like Dissolves Like') Polarity->SoluteSolvent Determines Strength

Figure 2. Factors influencing the solubility of a compound.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons, while demonstrating poor solubility in water. This solubility profile is consistent with its halogenated hydrocarbon structure. For applications requiring precise solubility data, experimental determination is recommended due to the scarcity of published quantitative values. The provided experimental workflow offers a robust framework for such determinations. A thorough understanding of the solubility of this compound is essential for its effective and safe use in research and industrial settings.

References

Thermochemical properties of symmetrical tetrachlorodifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane (CFC-112)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of symmetrical tetrachlorodifluoroethane, commonly known as CFC-112 (FCl₂C-CClF₂). The document consolidates available experimental data for critical properties, phase transitions, and condensed-phase thermochemistry. Detailed experimental protocols for key analytical techniques used in determining these properties are also presented. Notably, there is a scarcity of publicly available experimental or theoretical data for the gas-phase thermochemical properties of this compound. This guide highlights these data gaps and suggests potential avenues for their determination.

Introduction

Symmetrical tetrachlorodifluoroethane (1,1,2,2-tetrachloro-1,2-difluoroethane) is a chlorofluorocarbon (CFC) with the chemical formula C₂Cl₄F₂.[1] As with other CFCs, its production and use have been largely phased out due to its ozone-depleting potential. However, understanding its thermochemical properties remains crucial for environmental modeling, the development of potential replacements, and for researchers in various fields who may encounter this compound. This guide aims to provide a detailed summary of its thermochemical data and the experimental methods used for their determination.

Physical and Critical Properties

A summary of the key physical and critical properties of symmetrical tetrachlorodifluoroethane is presented in Table 1. These properties are fundamental for understanding the phase behavior of the substance.

Table 1: Physical and Critical Properties of Symmetrical Tetrachlorodifluoroethane

PropertyValueUnitReference(s)
Molecular FormulaC₂Cl₄F₂-[1]
Molar Mass203.82g·mol⁻¹[1]
Melting Point23.8°C[1]
Boiling Point92.8°C[1]
Critical Temperature278°C[1]
Critical Pressure4.83MPa[1]
Critical Density0.754g·cm⁻³[1]
Density (liquid)1.634g·mL⁻¹[1]

Condensed Phase Thermochemical Properties

The thermochemical properties of the condensed phases (solid and liquid) of symmetrical tetrachlorodifluoroethane have been experimentally determined and are summarized in Table 2. These data are essential for calculations involving heat transfer and phase changes.

Table 2: Condensed Phase Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane

PropertyValueUnitTemperature (K)Reference(s)
Liquid Phase
Standard Molar Entropy (S°liquid)283.43J·mol⁻¹·K⁻¹298.15[2]
273.84J·mol⁻¹·K⁻¹298.15[2]
Constant Pressure Heat Capacity (Cp,liquid)178.59J·mol⁻¹·K⁻¹300[2]
175.52J·mol⁻¹·K⁻¹298.15[2]
Phase Transitions
Enthalpy of Vaporization (ΔvapH°)34.8 ± 0.4kJ·mol⁻¹-

Gas Phase Thermochemical Properties

There is a notable lack of publicly available experimental or theoretically calculated data for the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Specifically, the standard enthalpy of formation (ΔfH°gas), standard molar entropy (S°gas), and ideal gas heat capacity (Cp,gas) have not been found in the surveyed literature.

For comparison, the asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a), has a reported standard Gibbs free energy of formation of -465.70 kJ·mol⁻¹.[3]

Recommendation for Future Work: Given the absence of experimental data, it is recommended that quantum chemical calculations be performed to estimate the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Methods such as Gaussian-n (G3, G4) or complete basis set (CBS) methodologies have been shown to provide accurate thermochemical data for a wide range of organic compounds.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following sections detail the general experimental methodologies for adiabatic and bomb calorimetry.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurement

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[4][5] By ensuring no heat is exchanged between the calorimeter and its surroundings, the heat capacity can be determined with high accuracy. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Workflow:

experimental_workflow_adiabatic_calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Sample Purification load_sample Loading Sample into Calorimeter Cell prep_sample->load_sample evacuate Evacuate and Seal Calorimeter load_sample->evacuate cool Cool to Low Temperature (e.g., 12 K) evacuate->cool heat_pulse Apply a Known Quantity of Heat (ΔQ) cool->heat_pulse measure_temp Measure Temperature Rise (ΔT) heat_pulse->measure_temp repeat Repeat at Incremental Temperatures measure_temp->repeat calc_cp Calculate Heat Capacity (Cp = ΔQ/ΔT) repeat->calc_cp plot_cp Plot Cp/T vs. T calc_cp->plot_cp calc_entropy Calculate Entropy (S° = ∫(Cp/T)dT) plot_cp->calc_entropy

Caption: Workflow for Adiabatic Calorimetry.

Methodology Details:

  • Sample Preparation: A highly purified sample of symmetrical tetrachlorodifluoroethane is loaded into a calorimeter cell.

  • Calorimeter Setup: The cell is placed within an adiabatic shield in a cryostat. The system is evacuated to minimize heat exchange by convection.

  • Measurement: The sample is cooled to a low starting temperature (e.g., 12 K). A known amount of electrical energy (a heat pulse) is supplied to the sample, and the resulting temperature increase is precisely measured. This process is repeated at small temperature increments up to the desired final temperature.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature rise. The standard entropy is then determined by integrating the heat capacity data (as Cp/T) from 0 K to the desired temperature.

Bomb Calorimetry for Enthalpy of Formation Measurement

While no experimental enthalpy of formation data was found for symmetrical tetrachlorodifluoroethane, bomb calorimetry is the standard method for determining the enthalpy of combustion of organic compounds, from which the enthalpy of formation can be derived. For halogenated compounds, special considerations are necessary.

Experimental Workflow:

experimental_workflow_bomb_calorimetry cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis weigh_sample Weigh Sample in a Crucible add_auxiliary Add Auxiliary Substance (if needed) weigh_sample->add_auxiliary place_in_bomb Place Crucible in Bomb add_auxiliary->place_in_bomb add_water Add Water to Bomb place_in_bomb->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with Oxygen seal_bomb->pressurize place_in_calorimeter Place Bomb in Water-filled Calorimeter pressurize->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite measure_temp_rise Measure Temperature Rise of Water ignite->measure_temp_rise analyze_products Analyze Combustion Products (e.g., for HCl, HF) measure_temp_rise->analyze_products calc_q Calculate Heat of Combustion (q) analyze_products->calc_q calc_delta_h Calculate Enthalpy of Formation (ΔfH°) calc_q->calc_delta_h

Caption: Workflow for Bomb Calorimetry.

Methodology Details:

  • Preparation: A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".[6] A small amount of water is added to the bomb to dissolve the acid products (HCl and HF) formed from the combustion of the halogenated compound.

  • Combustion: The bomb is sealed and pressurized with pure oxygen to about 30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.

  • Measurement: The temperature of the water is measured before and after combustion. The maximum temperature rise is used to calculate the heat released.

  • Analysis: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify the amounts of acids formed. Corrections are made for the heat of formation of these acids and the heat of combustion of the ignition wire.

  • Calculation: The standard enthalpy of combustion is calculated from the corrected heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Conclusion

This technical guide has summarized the available thermochemical data for symmetrical tetrachlorodifluoroethane. While data for the condensed phases are available, there is a significant lack of information for the gas phase. The experimental protocols for the primary techniques used in obtaining such data have been outlined. For a complete thermochemical profile of this compound, further research, particularly computational studies to determine the gas-phase properties, is highly recommended.

References

An In-Depth Technical Guide to the Environmental Fate and Transport of CFC-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Environmental Professionals

Abstract: This technical guide provides a comprehensive overview of the environmental fate and transport of CFC-112 (CCl₂FCCl₂F), a fully halogenated chlorofluorocarbon. Despite its production being phased out under the Montreal Protocol, its long atmospheric lifetime and significant environmental impact potentials necessitate a thorough understanding of its behavior. This document details the physicochemical properties, sources, and emissions of CFC-112. It elaborates on its primary transport and degradation pathways in the atmosphere, where it acts as a potent ozone-depleting substance and a greenhouse gas. Furthermore, this guide explores its fate in terrestrial and aquatic systems, highlighting its persistence in aerobic environments and its susceptibility to degradation under anaerobic conditions. Key experimental methodologies for its detection and for the determination of its environmental properties are also presented, supported by data tables and process diagrams to facilitate understanding.

Introduction

Chlorofluorocarbons (CFCs) are anthropogenic compounds recognized for their dual impact on the global environment: the depletion of the stratospheric ozone layer and their contribution to global warming.[1][2][3] CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) is a specific CFC that, while less abundant than CFC-11 or CFC-12, possesses significant environmental impact potentials.[4] Like other CFCs, it is chemically inert in the troposphere, which allows it to persist and be transported to the stratosphere.[1][5] There, it undergoes photodissociation by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy ozone.[1][6][7] This guide synthesizes current scientific knowledge on the journey of CFC-112 from its emission sources to its ultimate fate in various environmental compartments.

Physicochemical Properties

The environmental behavior of CFC-112 is governed by its distinct physical and chemical properties. It is a dense, volatile compound with low solubility in water.[8] These characteristics influence its partitioning between air, water, and soil, as well as its transport across environmental media.

Property Value Reference(s)
Chemical Formula C₂Cl₄F₂[9][10]
Structure CCl₂FCCl₂F[10]
Common Names Freon 112, R-112, s-Tetrachlorodifluoroethane[8][9][10]
CAS Number 76-12-0[5][10]
Molar Mass 203.82 g/mol [10][11]
Boiling Point 92.5 - 92.8 °C[8][10]
Melting Point 23.8 - 26.5 °C[8][10]
Density 1.634 - 1.65 g/mL[8][10]
Water Solubility 0.012%[10]

Environmental Impact Potentials

The environmental significance of a CFC is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). CFC-112 is notable for its high values in both categories, indicating a substantial capacity to damage the ozone layer and contribute to climate change on a per-mass basis compared to reference compounds.

Metric Value Reference(s)
Atmospheric Lifetime ~64 years
Ozone Depletion Potential (ODP) 0.88 - 1.0[4][12]
Global Warming Potential (GWP, 100-year) 4260

ODP is a relative measure of the per-mass contribution of a substance to ozone depletion compared to CFC-11 (ODP = 1.0). GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP = 1.0).

Sources and Emissions

The presence of CFC-112 in the environment is due almost entirely to human activities.[2] Its atmospheric concentrations rose from the 1960s until the mid-1990s, after which a slow decline began, corresponding with the implementation of the Montreal Protocol.[4]

Primary sources and uses have included:

  • Feedstock Chemical: Used in the production of other chemicals, such as fluorovinyl ethers.

  • Solvent: Employed as a solvent for cleaning sensitive electronic components and for degreasing.[8]

  • Refrigerant: Used in some refrigeration applications.[8]

Atmospheric measurements indicate that the dominant sources of these emissions were located in the Northern Hemisphere.[4] While production has been largely phased out, fugitive emissions from old equipment or stockpiles ("banks") and potential unreported production remain concerns.

Environmental Fate and Transport

Atmospheric Fate and Transport

The primary pathway for the environmental degradation of CFC-112 occurs in the atmosphere. Due to its chemical inertness in the lower atmosphere (troposphere), it has a long residence time, allowing it to be transported to the stratosphere.[1][5]

In the stratosphere, high-energy UV radiation (in the 185-220 nm wavelength range) breaks the C-Cl bonds in the CFC-112 molecule, a process known as photolysis or photodissociation.[6][13] This releases highly reactive chlorine atoms (Cl•). These chlorine atoms then initiate a catalytic cycle that destroys ozone (O₃) molecules, converting them to molecular oxygen (O₂). A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.[6][12]

The overall process is illustrated in the diagram below.

Diagram 1: Atmospheric Fate and Transport of CFC-112 cluster_troposphere Troposphere cluster_stratosphere Stratosphere cluster_impact Environmental Impact Emissions CFC-112 Emissions (Solvents, Feedstock) Transport Global Transport (Chemically Inert) Emissions->Transport CFC_Strat CFC-112 (CCl₂FCCl₂F) Transport->CFC_Strat Photolysis UV Photolysis hν (<220 nm) CFC_Strat->Photolysis GWP Greenhouse Effect: Absorbs Infrared Radiation in 'Atmospheric Window' CFC_Strat->GWP Cl_Radical 2 Cl• (Chlorine Radicals) Photolysis->Cl_Radical Ozone Ozone (O₃) Cl_Radical->Ozone Cl• + O₃ → ClO + O₂ ClO Chlorine Monoxide (ClO) Ozone->Cl_Radical O_atom Atomic Oxygen (O) ClO->O_atom ClO + O → Cl• + O₂ Ozone_Depletion Net Result: O₃ + O → 2 O₂ (Catalytic Ozone Destruction) ClO->Ozone_Depletion O_atom->ClO O2 Oxygen (O₂)

Diagram 1: Atmospheric Fate and Transport of CFC-112

In addition to ozone depletion, CFC-112 is a potent greenhouse gas. Its molecules are highly efficient at absorbing infrared radiation in a spectral region known as the "atmospheric window" (7.8–15.3 μm), where other abundant greenhouse gases like CO₂ do not absorb strongly.[9][14][15] By trapping heat that would otherwise escape to space, even small concentrations of CFC-112 contribute significantly to global warming.[3][15]

Fate in Aquatic and Terrestrial Systems

CFCs have been widely used as tracers for dating young groundwater (recharged since the 1940s) under the assumption that they are conservative and behave ideally in subsurface environments.[16][17][18] However, extensive research has shown that this assumption is only valid under specific conditions.

  • Aerobic Conditions: In oxygen-rich (aerobic) groundwater and soils, CFC-112 is generally stable and persistent.[18] It is transported with groundwater flow, and its concentration is primarily affected by physical processes like diffusion and sorption.[18]

  • Anaerobic Conditions: In oxygen-depleted (anoxic) environments, such as in some aquifers, saturated soils, and landfills, CFC-112 is susceptible to degradation.[19][20] The primary degradation pathway is microbially catalyzed reductive dechlorination.[20][21] Under these conditions, the CFC molecule is used as an electron acceptor by anaerobic bacteria, leading to the sequential removal of chlorine atoms. This degradation can be significant, to the point where CFCs may be completely absent in groundwater with residence times greater than 10 years.[19][22] This limits the utility of CFC-112 as a reliable groundwater dating tool in reducing environments.[19][20]

Diagram 2: Fate of CFC-112 in Subsurface Environments cluster_aerobic Aerobic Zone (Oxygen Rich) cluster_anaerobic Anaerobic Zone (Oxygen Depleted) CFC_Input CFC-112 Infiltration (from Recharge) Aerobic_Fate Chemically Stable & Persistent CFC_Input->Aerobic_Fate Anaerobic_Fate Microbial Reductive Dechlorination CFC_Input->Anaerobic_Fate Aerobic_Transport Conservative Transport with Groundwater Flow Aerobic_Fate->Aerobic_Transport Aerobic_Outcome Useful as a Groundwater Tracer Aerobic_Transport->Aerobic_Outcome Degradation_Products Degradation to Less-Chlorinated Compounds Anaerobic_Fate->Degradation_Products Anaerobic_Outcome Unreliable as a Groundwater Tracer Degradation_Products->Anaerobic_Outcome

Diagram 2: Fate of CFC-112 in Subsurface Environments

Key Experimental Methodologies

The understanding of CFC-112's environmental fate is built upon precise laboratory and field measurement techniques.

Determination of Atmospheric Lifetime and ODP

The atmospheric lifetime of a CFC, which dictates its ODP and GWP, is primarily determined by its rate of destruction in the stratosphere. A standard methodology involves a combination of laboratory measurements and atmospheric modeling.[23][24]

Experimental Protocol:

  • UV Absorption Spectra Measurement: The UV absorption cross-sections of CFC-112 are measured in the laboratory. This is done using a UV spectrophotometer over a range of wavelengths (e.g., 185-220 nm) and temperatures (e.g., 210-240 K) that are representative of stratospheric conditions.[13]

  • Kinetic Studies: The rate coefficients for the reaction of CFC-112 with other atmospheric species, such as the excited oxygen atom O(¹D), are determined. However, for CFCs, photolysis is the dominant loss process.[25]

  • Atmospheric Modeling: The measured UV absorption cross-sections and reaction rate coefficients are used as inputs for a 2-D or 3-D chemical-transport model of the atmosphere.[23][26]

  • Lifetime Calculation: The model simulates the global distribution and loss of CFC-112, integrating the loss rates (primarily from photolysis) over the entire atmosphere to calculate the global atmospheric lifetime.[26]

Diagram 3: Workflow for Determining Atmospheric Lifetime cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling cluster_output Calculated Outputs Sample CFC-112 Sample Spectra Measure UV Absorption Cross-Sections (σ) (Wavelength & Temp Dependent) Sample->Spectra Kinetics Measure Reaction Rate Coefficients (k) (e.g., with O(¹D)) Sample->Kinetics Input Model Inputs: - Solar Flux Data - Atmospheric Dynamics - Measured σ and k values Spectra->Input Kinetics->Input Model 2-D or 3-D Chemical Transport Model Calculation Calculate Global Loss Rate (J) (Primarily Photolysis) Model->Calculation Input->Model Lifetime Atmospheric Lifetime (τ) Calculation->Lifetime ODP_GWP ODP & GWP Lifetime->ODP_GWP

Diagram 3: Workflow for Determining Atmospheric Lifetime
Measurement in Environmental Samples

Detecting the very low concentrations of CFC-112 in air and water requires highly sensitive analytical techniques.

Air Sample Analysis Protocol:

  • Sample Collection: Air samples are collected in specially prepared canisters. For historical trends, air is extracted from deep polar firn (compacted snow), which archives atmospheric composition from past decades.[4]

  • Analysis: Samples are analyzed using gas chromatography with an electron capture detector (GC-ECD), a technique highly sensitive to halogenated compounds.[27][28] This often involves a pre-concentration step where a large volume of air is passed through a cold trap to concentrate the CFCs before injection into the GC.

Groundwater Sample Analysis Protocol:

  • Sample Collection: Water samples must be collected carefully to avoid contamination from modern air and to prevent degassing.[16] This is typically done by pumping water into glass ampoules that are then flame-sealed, or into special copper tubes.[16][22]

  • Analysis: The standard method is a purge-and-trap GC-ECD system.[29]

    • A known volume of the water sample is transferred to a stripping chamber in an inert atmosphere.[29]

    • An inert gas (e.g., nitrogen) is bubbled through the water (purging), which transfers the dissolved CFCs from the liquid phase to the gas phase.[29]

    • The gas stream is passed through a cryogenic trap to concentrate the CFCs.[30]

    • The trap is rapidly heated, injecting the concentrated CFCs into the GC-ECD for separation and quantification.[29]

  • Age Dating: For degradation studies, the groundwater's residence time (age) is determined independently using other tracers like tritium/helium-3 (³H/³He).[19][22] By comparing the measured CFC concentration to the expected concentration for that age, a degradation rate can be calculated.[19]

Summary and Conclusion

CFC-112 is a persistent, anthropogenic chemical with a significant legacy of environmental impact. Its long atmospheric lifetime ensures that molecules emitted decades ago will continue to contribute to both stratospheric ozone depletion and global warming for years to come. The primary environmental sink for CFC-112 is UV photolysis in the stratosphere. In terrestrial and aquatic systems, it is largely conserved under aerobic conditions but can be degraded by microbial action in anoxic environments, a critical consideration for its use in hydrologic studies. Continued monitoring and research are essential to track the decline of CFC-112 in the atmosphere and to fully understand its behavior and terminal fate in all environmental compartments.

References

An In-depth Technical Guide to the Atmospheric Chemistry of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-Tetrachloro-1,2-difluoroethane, also known as CFC-112, is a chlorofluorocarbon (CFC) with the chemical formula CCl₂FCCl₂F. As with other CFCs, its primary impact on the atmosphere is its contribution to stratospheric ozone depletion. Due to its chemical inertness in the troposphere, CFC-112 has a long atmospheric lifetime, allowing it to be transported to the stratosphere where it undergoes photolysis, releasing chlorine atoms that catalytically destroy ozone. This technical guide provides a comprehensive overview of the atmospheric chemistry of CFC-112, including its degradation pathways, atmospheric lifetime, and key quantitative data from experimental studies. Detailed experimental protocols for the measurement of its ultraviolet absorption spectrum are also presented.

Atmospheric Degradation

The atmospheric degradation of this compound is dominated by photolysis in the stratosphere. Due to the absence of hydrogen atoms in its structure, its reaction with the hydroxyl radical (OH), a primary tropospheric oxidant, is exceedingly slow, making tropospheric removal negligible.

Photolysis

In the stratosphere, CFC-112 absorbs ultraviolet (UV) radiation, leading to the cleavage of a carbon-chlorine bond and the release of a chlorine atom (Cl) and a haloalkyl radical (CClFCCl₂F).

Reaction R1: CCl₂FCCl₂F + hν → CClFCCl₂F + Cl

The released chlorine atom can then participate in catalytic cycles that destroy ozone.

Reaction with Hydroxyl Radicals (OH)

The reaction of CFC-112 with OH radicals is considered to be extremely slow and not a significant atmospheric sink. While a specific rate constant has not been experimentally determined, it is expected to be negligible in comparison to its photolytic destruction. One source indicates that vapor-phase this compound is extremely stable in the troposphere and does not react with photochemically produced hydroxyl radicals, ozone molecules, or nitrate (B79036) radicals[1].

Atmospheric Lifetime

The atmospheric lifetime of CFC-112 is primarily determined by its photolysis rate in the stratosphere. A recent study using a 2-D atmospheric model calculated the global annually averaged steady-state lifetime of CFC-112 to be 63.6 years, with a range of 61.9 to 64.7 years based on uncertainties in the UV absorption spectra and O(¹D) rate coefficients[2][3][4].

Quantitative Atmospheric Data

The following tables summarize the key quantitative data related to the atmospheric chemistry of CFC-112.

Table 1: Atmospheric Lifetime and Environmental Potentials of CFC-112

ParameterValueReference
Atmospheric Lifetime63.6 (61.9–64.7) years[2][3][4]
Ozone Depletion Potential (ODP)0.98[2][4]
Global Warming Potential (GWP), 100-year4260[2][4]

Table 2: UV Absorption Cross-Sections of CFC-112 at Different Temperatures

Wavelength (nm)σ (10⁻²⁰ cm² molecule⁻¹) at 230 Kσ (10⁻²⁰ cm² molecule⁻¹) at 296 Kσ (10⁻²⁰ cm² molecule⁻¹) at 323 K
192.511.511.811.9
195.08.528.818.92
200.03.754.024.14
205.01.411.581.66
210.00.480.580.63
215.00.150.200.22
220.00.050.070.08
225.00.020.030.03
230.00.010.010.01
235.0<0.01<0.01<0.01
Data extracted from Davis et al. (2016)[2][3]

Atmospheric Degradation Pathway

The atmospheric degradation of CFC-112 is initiated by photolysis, leading to a cascade of reactions that ultimately result in the formation of stable inorganic species.

Atmospheric Degradation of CFC-112 CCl2FCCl2F CCl2FCCl2F Stratosphere Stratosphere Photolysis Photolysis (hν) Stratosphere->Photolysis UV Radiation Cl Cl• Photolysis->Cl CClFCCl2F CClFCCl₂F• Photolysis->CClFCCl2F O3_destruction Ozone Destruction (Catalytic Cycle) Cl->O3_destruction Further_Reactions Further Reactions CClFCCl2F->Further_Reactions Inorganic_Products Inorganic Products (e.g., HCl, ClONO₂) O3_destruction->Inorganic_Products Further_Reactions->Inorganic_Products

Figure 1. Atmospheric degradation pathway of CFC-112.

The primary photolysis product, the chlorine atom, enters into well-established catalytic cycles that destroy stratospheric ozone[5][6][7]. The CClFCCl₂F radical will undergo further reactions, likely with molecular oxygen (O₂), to form a peroxy radical (CClFCCl₂FOO•). Subsequent reactions of this peroxy radical will lead to the formation of phosgene-like species and ultimately more stable inorganic products.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies. The following section details the protocol for measuring the UV absorption spectrum of CFC-112, as described by Davis et al. (2016)[2][3].

UV Absorption Spectrum Measurement

The determination of the UV absorption cross-sections of CFC-112 is crucial for calculating its atmospheric lifetime.

UV_Absorption_Measurement_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Acquisition and Analysis CFC112_Sample CFC-112 Sample (Purity >99%) Mixing Gas Mixture Preparation CFC112_Sample->Mixing Diluent_Gas Diluent Gas (He or N₂) Diluent_Gas->Mixing Absorption_Cell Jacketed Absorption Cell (Temperature Controlled) Mixing->Absorption_Cell Introduce Gas Mixture Light_Source Deuterium (B1214612) Lamp (UV Source) Monochromator Monochromator Light_Source->Monochromator Monochromator->Absorption_Cell Detector Photomultiplier Tube (PMT) Absorption_Cell->Detector Data_Recording Record Absorbance (A) Detector->Data_Recording Beer_Lambert_Law Beer-Lambert Law Application A = σcl Cross_Section_Calc Calculate Cross-Section (σ) Beer_Lambert_Law->Cross_Section_Calc Data_Recording->Beer_Lambert_Law

Figure 2. Experimental workflow for UV absorption measurement.

Methodology:

  • Sample Preparation: A known concentration of CFC-112 is prepared in a diluent gas, typically helium or nitrogen, within a temperature-controlled absorption cell.

  • Spectroscopic System: A beam of UV light from a deuterium lamp is passed through a monochromator to select a specific wavelength.

  • Absorption Measurement: The monochromatic light is directed through the absorption cell containing the CFC-112 gas mixture. The intensity of the light before and after passing through the sample is measured using a photomultiplier tube (PMT).

  • Temperature Control: The absorption cell is jacketed to allow for precise temperature control, enabling measurements over a range of atmospherically relevant temperatures (e.g., 207–323 K)[2][3].

  • Data Analysis: The absorption cross-section (σ) at a given wavelength (λ) and temperature (T) is calculated using the Beer-Lambert law: A(λ) = σ(λ, T) × C × l where A is the absorbance, C is the concentration of CFC-112, and l is the path length of the absorption cell. This process is repeated across a range of UV wavelengths (e.g., 192.5 to 235 nm)[2][3].

Conclusion

The atmospheric chemistry of this compound is characterized by a long atmospheric lifetime, primarily governed by stratospheric photolysis. This leads to a high Ozone Depletion Potential, making it a significant contributor to stratospheric ozone loss. Its strong absorption in the infrared region also results in a high Global Warming Potential. The lack of a significant tropospheric sink, such as reaction with OH radicals, underscores its persistence in the atmosphere. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the atmospheric behavior of CFC-112 and for modeling its impact on atmospheric composition and climate.

References

Stratospheric Photolysis of CFC-112: A Technical Guide to its Core Mechanisms and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluorocarbon-112 (CFC-112), chemically known as 1,1,2,2-tetrachloro-1,2-difluoroethane (CCl₂FCCl₂F), is a synthetic compound that, due to its chemical inertness, has been utilized in various industrial applications. However, its stability in the troposphere allows it to be transported to the stratosphere, where it undergoes photolysis by high-energy ultraviolet (UV) radiation. This process is a significant contributor to stratospheric ozone depletion. This technical guide provides an in-depth analysis of the stratospheric photolysis of CFC-112, its byproducts, and the experimental protocols used to study these phenomena.

Stratospheric Photolysis Mechanism

The primary atmospheric loss process for CFC-112 is photolysis by short-wavelength UV radiation in the stratosphere.[1][2] The energy from the UV photons is sufficient to break the carbon-chlorine (C-Cl) bond, which is weaker than the carbon-fluorine (C-F) bond. This initial photodissociation step releases a chlorine atom (Cl•), a highly reactive radical that can catalytically destroy ozone molecules.

The primary photolysis reaction for CFC-112 is:

CCl₂FCCl₂F + hν (UV radiation) → •C₂F₂Cl₃ + Cl•

The released chlorine atom then participates in the catalytic ozone depletion cycle:

Cl• + O₃ → ClO• + O₂ ClO• + O• → Cl• + O₂

This cycle allows a single chlorine atom to destroy thousands of ozone molecules before it is eventually removed from the stratosphere.

Quantitative Data

The following tables summarize the key quantitative data related to the atmospheric behavior of CFC-112.

Table 1: Atmospheric Lifetime and Ozone Depletion Potential of CFC-112

ParameterValueReference
Atmospheric Lifetime63.6 years[1][2]
Ozone Depletion Potential (ODP)0.98[1]

Table 2: UV Absorption Cross-Sections for CFC-112

Wavelength (nm)Cross-Section (cm²/molecule) at 278 KReference
192.51.35E-18[2]
195.09.50E-19[2]
200.04.00E-19[2]
205.01.50E-19[2]
210.05.00E-20[2]
215.01.50E-20[2]
220.04.00E-21[2]
225.01.00E-21[2]
230.02.50E-22[2]
235.05.00E-23[2]

Byproducts and Subsequent Reactions

Following the initial photolysis of CFC-112, the resulting chlorodifluoromethylcarbonyl chloride radical (•C₂F₂Cl₃) undergoes a series of reactions in the stratosphere. While the precise, detailed pathway for this specific radical is not extensively documented, the general mechanism for haloalkyl radicals in the stratosphere is well-understood.

The •C₂F₂Cl₃ radical is expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (C₂F₂Cl₃OO•).

•C₂F₂Cl₃ + O₂ + M → C₂F₂Cl₃OO• + M (where M is a third body, such as N₂ or O₂)

The subsequent reactions of this peroxy radical are complex and can proceed via multiple pathways, often involving reactions with nitric oxide (NO) or other radical species. These reactions ultimately lead to the formation of more stable, oxygenated products and the release of the remaining halogen atoms. A likely product is chlorofluorocarbonyl chloride (CFCl₂COF), which can further photolyze or react with other atmospheric species, eventually breaking down into simpler molecules and releasing all of its chlorine and fluorine atoms.

Experimental Protocols

Detailed Methodology for Measuring Gas-Phase UV Absorption Cross-Sections

This protocol outlines the key steps for determining the UV absorption cross-sections of gaseous compounds like CFC-112.

1. Experimental Setup:

  • Light Source: A deuterium (B1214612) lamp is typically used to provide a continuous source of UV radiation.

  • Absorption Cell: A temperature-controlled quartz absorption cell with a known path length is used to contain the gas sample.

  • Monochromator: A monochromator is used to select specific wavelengths of UV light to be passed through the sample.

  • Detector: A photomultiplier tube (PMT) or a charge-coupled device (CCD) detector is used to measure the intensity of the light that passes through the absorption cell.

  • Gas Handling System: A vacuum line and manifold system are required for introducing and removing the gas sample and for accurately measuring the pressure of the sample in the absorption cell using a capacitance manometer.

2. Sample Preparation:

  • A dilute mixture of CFC-112 in a non-absorbing buffer gas (e.g., high-purity nitrogen or helium) is prepared. The concentration of CFC-112 is determined by manometric methods.

  • The absorption cell is first evacuated to a high vacuum.

3. Data Acquisition:

  • Reference Spectrum (I₀): A reference spectrum is recorded with the absorption cell filled with the pure buffer gas or under vacuum. This measures the initial light intensity at each wavelength.

  • Sample Spectrum (I): The absorption cell is then filled with the prepared CFC-112 mixture to a known pressure. A sample spectrum is recorded, measuring the light intensity after it has passed through the sample.

  • Measurements are typically performed at various temperatures to simulate stratospheric conditions.

4. Data Analysis:

  • The absorbance (A) at each wavelength is calculated using the Beer-Lambert law: A = ln(I₀ / I) .

  • The absorption cross-section (σ) in cm²/molecule is then calculated using the formula: σ = A / (N * L) , where:

    • N is the number density of the absorbing gas in molecules/cm³.

    • L is the path length of the absorption cell in cm.

  • The number density (N) can be calculated from the measured pressure and temperature using the ideal gas law.

Visualizations

Stratospheric_Photolysis_of_CFC112 CFC-112 (CCl2FCCl2F) CFC-112 (CCl2FCCl2F) Photolysis Photodissociation CFC-112 (CCl2FCCl2F)->Photolysis UV_Radiation hν (UV Radiation) UV_Radiation->Photolysis Chlorine_Atom Cl• Photolysis->Chlorine_Atom C2F2Cl3_Radical •C2F2Cl3 Photolysis->C2F2Cl3_Radical Ozone_Depletion_Cycle Ozone Depletion Cycle Chlorine_Atom->Ozone_Depletion_Cycle Initiates

Caption: Primary photolysis of CFC-112 in the stratosphere.

C2F2Cl3_Radical_Fate C2F2Cl3_Radical •C2F2Cl3 Peroxy_Radical C2F2Cl3OO• C2F2Cl3_Radical->Peroxy_Radical + O₂ O2 O₂ Further_Reactions Further Reactions (with NO, etc.) Peroxy_Radical->Further_Reactions Stable_Products Stable Products (e.g., CFCl2COF) Further_Reactions->Stable_Products Halogen_Release Release of remaining Cl and F atoms Stable_Products->Halogen_Release Further Photolysis/Reactions

Caption: Subsequent reactions of the •C₂F₂Cl₃ radical.

Experimental_Workflow_UV_Cross_Section cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Mixture Prepare CFC-112/ Buffer Gas Mixture Fill_Cell Fill Cell with Sample Mixture Prepare_Mixture->Fill_Cell Evacuate_Cell Evacuate Absorption Cell Record_I0 Record Reference Spectrum (I₀) Evacuate_Cell->Record_I0 Record_I0->Fill_Cell Record_I Record Sample Spectrum (I) Fill_Cell->Record_I Calculate_A Calculate Absorbance A = ln(I₀ / I) Record_I->Calculate_A Calculate_Sigma Calculate Cross-Section σ = A / (N * L) Calculate_A->Calculate_Sigma

Caption: Experimental workflow for UV cross-section measurement.

References

Anaerobic degradation pathways of tetrachloroethanes in sediments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anaerobic Degradation Pathways of Tetrachloroethanes in Sediments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic degradation pathways of tetrachloroethanes in sedimentary environments. It delves into the core mechanisms of biodegradation, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the complex biochemical transformations involved.

Introduction

Tetrachloroethanes, including 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197) (TeCA), are persistent environmental pollutants often found in sediments due to industrial activities. Under anaerobic conditions, these compounds can be transformed by microbial communities through a series of reactions, leading to less chlorinated and potentially benign end products. Understanding these degradation pathways is crucial for developing effective bioremediation strategies.

Anaerobic Degradation Mechanisms

The anaerobic biodegradation of tetrachloroethanes primarily proceeds through three distinct mechanisms:

  • Hydrogenolysis: This is a reductive dechlorination process where a chlorine atom is replaced by a hydrogen atom. This process is a key step in the sequential dechlorination of many chlorinated hydrocarbons.

  • Dichloroelimination: In this mechanism, two chlorine atoms are removed from adjacent carbon atoms, resulting in the formation of a double bond and yielding a chlorinated ethene.

  • Dehydrochlorination: This is an abiotic process that involves the removal of a hydrogen and a chlorine atom from adjacent carbons, also forming a double bond. While not a direct microbial process, it can occur under the anaerobic conditions fostered by microbial activity.

Degradation Pathways of 1,1,2,2-Tetrachloroethane (TeCA)

In anaerobic sediments, 1,1,2,2-tetrachloroethane undergoes degradation through competing biotic and abiotic pathways. The initial steps involve either hydrogenolysis to 1,1,2-trichloroethane (B165190) (112TCA) or dichloroelimination to 1,2-dichloroethene (12DCE).[1][2] Subsequently, 112TCA can be further dechlorinated to vinyl chloride (VC).[1][2] The relative dominance of these pathways can be influenced by the prevailing redox conditions, with iron-reducing and methanogenic conditions favoring the dichloroelimination of 112TCA and leading to higher VC production.[1][2]

The following diagram illustrates the primary anaerobic degradation pathways of 1,1,2,2-tetrachloroethane.

TeCA_Degradation TeCA 1,1,2,2-Tetrachloroethane (TeCA) TCE Trichloroethene (TCE) TeCA->TCE Dehydrochlorination (Abiotic) TCA_112 1,1,2-Trichloroethane (112TCA) TeCA->TCA_112 Hydrogenolysis DCE_12 1,2-Dichloroethene (12DCE) TeCA->DCE_12 Dichloroelimination VC Vinyl Chloride (VC) TCA_112->VC Dichloroelimination DCE_12->VC Hydrogenolysis Ethene Ethene VC->Ethene Hydrogenolysis PCE_Degradation PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE PCE-RDase DCE cis-1,2-Dichloroethene (cis-DCE) TCE->DCE TCE-RDase VC Vinyl Chloride (VC) DCE->VC TCE-RDase Ethene Ethene VC->Ethene TCE-RDase Microcosm_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation and Monitoring Collect Collect Sediment and Groundwater Samples Homogenize Homogenize Sediment Collect->Homogenize Dispense Dispense Sediment and Groundwater into Vials Homogenize->Dispense Amend Amend with Tetrachloroethane Dispense->Amend Seal Seal Vials and Create Anaerobic Headspace Amend->Seal Incubate Incubate in the Dark at Ambient Temperature Seal->Incubate Sample Periodically Sample Headspace and Aqueous Phase Incubate->Sample Analyze Analyze for Tetrachloroethanes and Degradation Products (GC-MS) Sample->Analyze

References

An In-depth Technical Guide to the Isomers of Tetrachlorodifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetrachlorodifluoroethane, focusing on their chemical and physical properties, synthesis, and analytical methods. The information is intended for a technical audience and is presented to facilitate research and development activities.

Introduction to Tetrachlorodifluoroethane Isomers

Tetrachlorodifluoroethane (C₂Cl₄F₂) is a chlorofluorocarbon (CFC) that exists as two primary isomers: the symmetric 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) and the asymmetric 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a).[1][2][3] Historically, these compounds have been used as refrigerants, solvents, and chemical intermediates.[4][5] However, due to their ozone-depleting potential, their production and use have been largely phased out under the Montreal Protocol.[6] Despite this, they remain of interest for research purposes, particularly in atmospheric chemistry and for the development of alternative compounds.

Physical and Chemical Properties

The physical and chemical properties of CFC-112 and CFC-112a are summarized in the table below. These properties are critical for understanding their environmental fate, potential applications, and for designing safe handling procedures.

PropertyThis compound (CFC-112)1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)
Synonyms sym-Tetrachlorodifluoroethane, Freon 112, R-112asym-Tetrachlorodifluoroethane, Freon 112a, R-112a
CAS Number 76-12-0[4]76-11-9[3]
Molecular Formula CCl₂FCCl₂F[4]CCl₃CClF₂[7]
Molar Mass 203.82 g/mol [2]203.83 g/mol
Appearance Colorless low-melting solid or liquid with a slight ethereal odor[4]Colorless solid with a slight, ether-like odor[7]
Melting Point 26.5 °C (79.7 °F; 299.6 K)[4]40.6 °C (105.1 °F; 313.7 K)[7]
Boiling Point 92.8 °C (199.0 °F; 365.9 K)[2]91.5 °C (196.7 °F; 364.6 K)[7]
Density (liquid) 1.64 g/cm³ at 30 °C[4]1.65 g/cm³ at 25 °C[3][7]
Solubility in Water 120 mg/L at 25 °C[4]Insoluble
Solubility in Organic Solvents Soluble in ethanol, ethyl ether, chloroform[4]Soluble in many organic solvents
Vapor Pressure 40 mmHg at 21.1 °C40 mmHg at 20 °C
Ozone Depletion Potential (ODP) 1.01.0[8]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of the solid isomers can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Determination: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point of the liquid isomers can be determined using a Thiele tube.

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The Thiele tube, containing a high-boiling mineral oil, is heated gently. The thermometer and test tube assembly are immersed in the oil.

  • Observation: As the liquid in the test tube heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Vibrating Tube Densimeter)

The density of the liquid isomers can be accurately measured using a vibrating tube densimeter.

  • Calibration: The instrument is calibrated using fluids of known density, such as dry air and distilled water.

  • Sample Injection: A small volume of the liquid sample is injected into the U-shaped vibrating tube.

  • Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The temperature of the sample is precisely controlled.

  • Data Output: The density is calculated by the instrument's software and displayed.

Analytical Determination (Gas Chromatography)

The identification and quantification of the isomers can be performed using gas chromatography (GC) with a flame ionization detector (FID) or an electron capture detector (ECD), as outlined in NIOSH Method 1016.

  • Sample Collection: Air samples can be collected using a solid sorbent tube containing activated charcoal.

  • Sample Preparation: The analytes are desorbed from the charcoal using a suitable solvent, such as carbon disulfide.

  • GC Analysis: An aliquot of the desorbed sample is injected into a gas chromatograph.

    • Column: A packed or capillary column suitable for separating halogenated hydrocarbons is used.

    • Carrier Gas: Nitrogen or another inert gas is used as the carrier gas.

    • Temperature Program: A suitable temperature program is used to achieve separation of the isomers.

    • Detection: A flame ionization detector (FID) is commonly used for quantification.

  • Calibration: The instrument is calibrated using standard solutions of the tetrachlorodifluoroethane isomers of known concentrations.

Synthesis and Reactions

The isomers of tetrachlorodifluoroethane can be synthesized through various routes, and they undergo specific chemical reactions.

Synthesis of this compound (CFC-112)

One method for the synthesis of CFC-112 is the photo-chlorination of by-products from the production of 1,1-difluoro-1-chloroethane (HCFC-142b).

Synthesis_of_CFC112 Byproducts By-products from HCFC-142b production (e.g., 1,2-dichloro-1,1-difluoroethane, 1,1,1-trichloro-2,2-difluoroethane) Reaction Photo-chlorination (Light, Heat) Byproducts->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction CFC112 This compound (CFC-112) HCl Hydrogen Chloride (HCl) Reaction->CFC112 Reaction->HCl

Caption: Synthesis of CFC-112 via photo-chlorination.

Synthesis of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

CFC-112a can be synthesized by the reaction of tetrachloroethylene (B127269) with anhydrous hydrogen fluoride (B91410) in the presence of a catalyst.

Synthesis_of_CFC112a Tetrachloroethylene Tetrachloroethylene Reaction Catalytic Fluorination (e.g., Antimony pentachloride) Tetrachloroethylene->Reaction HF Hydrogen Fluoride (HF) HF->Reaction CFC112a 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) Reaction->CFC112a

Caption: Synthesis of CFC-112a from tetrachloroethylene.

Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

A notable reaction of CFC-112a is its dehalogenation with zinc in methanol (B129727) to produce 1,1-dichloro-2,2-difluoroethylene, a valuable monomer.

Dehalogenation_of_CFC112a CFC112a 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a) Reaction Dehalogenation CFC112a->Reaction Zinc Zinc (Zn) Zinc->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Solvent Product 1,1-Dichloro-2,2-difluoroethylene ZnCl2 Zinc Chloride (ZnCl2) Reaction->Product Reaction->ZnCl2

Caption: Dehalogenation of CFC-112a to form a fluoroolefin.

Biological Signaling Pathways

It is important to note that as synthetic chlorofluorocarbons, This compound (CFC-112) and 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) are not known to be involved in any biological signaling pathways. These compounds are of environmental and toxicological concern due to their effects on the ozone layer and their potential for bioaccumulation, rather than for specific interactions with cellular signaling cascades. Therefore, diagrams of signaling pathways are not applicable to these molecules.

Conclusion

This technical guide has provided a detailed overview of the isomers of tetrachlorodifluoroethane, CFC-112 and CFC-112a. The tabulated physical and chemical properties, along with the generalized experimental protocols and synthesis diagrams, offer a valuable resource for researchers and scientists. While these compounds have been phased out of widespread use, their study remains relevant for understanding atmospheric chemistry, developing new chemical entities, and for historical environmental assessment.

References

Synonyms and alternative names for CFC-112

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of CFC-112, also known as tetrachlorodifluoroethane, and its primary isomer, CFC-112a. It is intended for researchers, scientists, and professionals in drug development and environmental sciences who require in-depth information on its properties, analysis, and environmental impact.

Synonyms and Alternative Names

CFC-112 is a common name for tetrachlorodifluoroethane, which exists as two isomers: 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) and 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a).[1][2] A comprehensive list of synonyms and identifiers is provided in the tables below.

Table 1: Synonyms and Identifiers for CFC-112

Identifier TypeValue
IUPAC Name This compound[3][4]
Common Name CFC-112[3][5][6]
CAS Number 76-12-0[3][4][5]
Alternative Names Freon 112[3], R-112[3], Halocarbon 112[5], Refrigerant 112[5], sym-Tetrachlorodifluoroethane[3][4], 1,2-Difluorotetrachloroethane[3][4]
Formula CCl₂FCCl₂F[3]

Table 2: Synonyms and Identifiers for CFC-112a

Identifier TypeValue
IUPAC Name 1,1,1,2-tetrachloro-2,2-difluoroethane[2][6]
Common Name CFC-112a[2][6]
CAS Number 76-11-9[2][6]
Alternative Names Freon 112a[2][6], R-112a[2][6], Halocarbon 112a[7], Refrigerant 112a[7], Asymmetrical tetrachlorodifluoroethane
Formula CCl₃CClF₂[2]

Quantitative Data

The physicochemical and environmental properties of CFC-112 and CFC-112a are summarized below. These substances are recognized as potent ozone-depleting substances and greenhouse gases.[8]

Table 3: Physicochemical Properties

PropertyCFC-112 (this compound)CFC-112a (1,1,1,2-tetrachloro-2,2-difluoroethane)
Molecular Weight 203.8 g/mol [3]203.8 g/mol [1]
Melting Point 23.8 °C[3][9]25 °C[2][6]
Boiling Point 92.8 °C[3][9]91.5 °C[1][2][6]
Density 1.634 g/mL[3][9]1.65 g/mL[2][6]
Water Solubility 0.012 g/100mL (120 mg/L) at 25 °C[3]0.01%[5]
Appearance Clear liquid or white solid[3][9]Colorless solid[1][5]

Table 4: Environmental Data

PropertyCFC-112CFC-112a
Atmospheric Lifetime 63.6 years[10][11]51.5 years[10][11]
Ozone Depletion Potential (ODP) 0.98[10][11]0.86[10][11]
Global Warming Potential (GWP, 100-year) 4260[10][11]3330[10][11]

Experimental Protocols

Synthesis of CFC-112 and CFC-112a

A common method for the synthesis of tetrachlorodifluoroethanes involves the reaction of hexachloroethane (B51795) or tetrachloroethylene (B127269) with hydrogen fluoride (B91410).[9]

  • Reaction: The reaction is typically carried out at high temperatures (e.g., 400°C) in the presence of a catalyst.[9]

  • Catalyst: An aluminum fluoride catalyst, sometimes with the addition of other metals like iron, nickel, and chromium, is used to promote the fluorination reaction.[9] The composition of the catalyst can influence the ratio of the isomers produced.[9]

  • Isomer Separation: The synthesis often results in a mixture of CFC-112 and CFC-112a, which can be difficult to separate due to their similar boiling points.[6]

Analytical Method for the Detection of CFC-112

The standard method for the analysis of CFC-112 in environmental samples is gas chromatography with electron capture detection (GC-ECD).[12][13][14]

  • Sample Preparation (Purge-and-Trap): For aqueous samples, a purge-and-trap system is commonly employed.[12][13][14]

    • An inert gas (e.g., ultra-pure nitrogen) is bubbled through the water sample.[13]

    • The volatile CFCs are purged from the sample and carried in the gas stream.

    • The CFCs are then trapped on a sorbent material at low temperatures (cryogenically trapped).[13]

    • The trap is subsequently heated, releasing the CFCs into the gas chromatograph.[13]

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for the separation of volatile halogenated compounds is used. A pre-column may be used to separate the target CFCs from other compounds.[12]

    • Carrier Gas: An inert gas like nitrogen or helium is used as the carrier gas.

    • Oven Temperature Program: The temperature of the GC oven is programmed to ramp up to ensure the separation of different compounds based on their boiling points and interactions with the column's stationary phase.

  • Detection (Electron Capture Detector - ECD):

    • The ECD is highly sensitive to halogenated compounds, making it ideal for detecting CFCs at trace levels.[12][13]

  • Quantification: The concentration of CFC-112 is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Diagrams

Environmental Fate of CFC-112

The primary degradation pathway for CFC-112 in the environment is photolysis by ultraviolet (UV) radiation in the stratosphere.[10][11] Under anaerobic conditions, such as in some groundwater environments, it can also undergo biodegradation.[15][16]

Environmental_Fate_of_CFC112 CFC112 CFC-112 (Atmosphere) Stratosphere Stratosphere CFC112->Stratosphere Atmospheric Transport Anaerobic Anaerobic Environment (e.g., Groundwater) CFC112->Anaerobic Environmental Partitioning UV_Photolysis UV Photolysis Cl_Radical Chlorine Radicals (Cl•) UV_Photolysis->Cl_Radical releases Ozone_Depletion Ozone Depletion Cl_Radical->Ozone_Depletion catalyzes Biodegradation Anaerobic Biodegradation Degradation_Products Degradation Products Biodegradation->Degradation_Products

Caption: Environmental fate of CFC-112 in the atmosphere and anaerobic environments.

Experimental Workflow for CFC-112 Analysis

The following diagram illustrates a typical workflow for the analysis of CFC-112 in an environmental water sample using the purge-and-trap GC-ECD method.

CFC112_Analysis_Workflow Sample_Collection 1. Sample Collection (Water Sample) Purge_Trap 2. Purge and Trap Sample_Collection->Purge_Trap Thermal_Desorption 3. Thermal Desorption Purge_Trap->Thermal_Desorption GC_Separation 4. Gas Chromatography (Separation) Thermal_Desorption->GC_Separation ECD_Detection 5. Electron Capture Detector (Detection) GC_Separation->ECD_Detection Data_Analysis 6. Data Analysis (Quantification) ECD_Detection->Data_Analysis

Caption: Workflow for the analysis of CFC-112 in water samples.

References

An In-depth Technical Guide to the Safe Handling of 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,1,2,2-tetrachloro-1,2-difluoroethane (CAS No. 76-12-0), a compound also known by trade names such as Freon 112 and CFC-112.[1][2][3] This document is intended for laboratory personnel and professionals in drug development who may work with this substance. It outlines its chemical and physical properties, potential hazards, exposure limits, and detailed protocols for safe handling, emergency procedures, and relevant toxicological and environmental testing.

Chemical and Physical Properties

This compound is a colorless, low-melting solid or liquid with a faint, ether-like odor.[1][4] At temperatures above 77°F (25°C), it exists as a liquid.[1][5][6] It is non-combustible but can decompose upon contact with hot surfaces or flames to produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[7][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 76-12-0[1]
Molecular Formula C2Cl4F2[1][9]
Molecular Weight 203.8 g/mol [1]
Appearance Colorless low-melting solid or liquid with a slight ethereal odor[1][4]
Melting Point 26.5 °C (79.7 °F)[1][4]
Boiling Point 92.5 °C (198.5 °F) at 760 mmHg[1][4]
Density (liquid) 1.64 g/cm³ at 30 °C[1][4]
Vapor Pressure 40 mmHg at 20 °C[4]
Water Solubility 120 mg/L at 25 °C (0.012 g/100ml )[1]
Solubility in other solvents Soluble in ethanol, ethyl ether, chloroform[1]
Ionization Potential 11.30 eV[4][6]

Hazard Identification and Toxicology

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[4][6] Animal studies have indicated that it can cause irritation to the eyes and skin, conjunctivitis, pulmonary edema, and narcosis.[4][6] The primary target organs are the eyes, skin, respiratory system, and central nervous system.[4][6]

Table 2: Workplace Exposure Limits

OrganizationLimitReference
OSHA (PEL) 500 ppm (8-hour TWA)[10]
NIOSH (REL) 500 ppm (10-hour TWA)[10]
ACGIH (TLV) 500 ppm (8-hour TWA)[10]
NIOSH (IDLH) 2000 ppm[4]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Toxicological Summary

While detailed mechanistic studies on the signaling pathways of this compound are not extensively available in public literature, the primary toxic effects are understood to be central nervous system depression and irritation. High concentrations can lead to narcosis.[4][6] Like other short-chain halogenated hydrocarbons, there is a potential for cardiac sensitization, which can lead to arrhythmias, particularly under conditions of adrenaline release.

Below is a logical diagram illustrating the potential progression from exposure to toxicological effects.

G Logical Pathway of this compound Toxicity cluster_exposure Exposure Routes cluster_absorption Absorption and Distribution cluster_effects Adverse Effects Inhalation Inhalation Absorption Systemic Absorption Inhalation->Absorption Irritation Irritation (Eyes, Skin, Respiratory Tract) Inhalation->Irritation Pulmonary Pulmonary Edema (High Concentrations) Inhalation->Pulmonary Dermal Dermal Contact Dermal->Absorption Dermal->Irritation Ingestion Ingestion Ingestion->Absorption CNS Central Nervous System Depression (Narcosis, Dizziness) Absorption->CNS Cardiac Cardiac Sensitization (Potential for Arrhythmias) Absorption->Cardiac G Safe Handling Workflow start Start assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle Handle Chemical (Avoid Inhalation/Contact) ventilation->handle storage Store Properly (Cool, Ventilated, Away from Incompatibles) handle->storage waste Dispose of Waste (Follow Regulations) handle->waste end End storage->end decontaminate Decontaminate Work Area waste->decontaminate decontaminate->end G Emergency Spill Response Workflow spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe isolate Isolate Spill Area ppe->isolate contain Contain Spill (Absorb Liquid/Cover Solid) isolate->contain cleanup Clean Up Spill (Place in Sealed Containers) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

References

Ozone depletion potential of CFC-112 and CFC-112a

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ozone Depletion Potential of CFC-112 and CFC-112a

This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of two chlorofluorocarbons (CFCs), CFC-112 (CCl₂FCCl₂F) and CFC-112a (CClF₂CCl₃). It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the atmospheric impact of these compounds. This document summarizes key quantitative data, outlines experimental methodologies for ODP determination, and visualizes the atmospheric breakdown pathways.

Data Presentation

The following table summarizes the key atmospheric data for CFC-112 and CFC-112a, including their atmospheric lifetimes and Ozone Depletion Potentials (ODPs). The ODP is a relative measure of the per-mass contribution of a chemical to ozone depletion, compared to that of trichlorofluoromethane (B166822) (CFC-11), which is assigned a value of 1.0.[1][2][3]

CompoundChemical FormulaAtmospheric Lifetime (Years)Semi-empirical ODPModel-calculated ODP
CFC-112 CCl₂FCCl₂F63.6 (61.9–64.7)[4][5]0.88 (0.62–1.44)[6]0.98[4][5]
CFC-112a CClF₂CCl₃51.5 (50.0–52.6)[4][5]0.88 (0.50–2.19)[6]0.86[4][5]

Experimental Protocols for Determining Ozone Depletion Potential

The determination of the Ozone Depletion Potential for compounds like CFC-112 and CFC-112a involves a combination of laboratory measurements and atmospheric modeling.[2]

Laboratory Measurements of UV Absorption Spectra

A crucial experimental step is the measurement of the ultraviolet (UV) absorption spectra of the compounds.[4][5]

  • Objective: To determine the efficiency with which the molecule absorbs UV photons at different wavelengths, which is a primary driver of its breakdown in the stratosphere.

  • Methodology:

    • Pure samples of CFC-112 and CFC-112a are prepared.

    • The absorption of UV radiation is measured over a range of wavelengths relevant to stratospheric conditions (typically 190-235 nm).[4][5]

    • These measurements are performed across a range of temperatures that simulate the stratospheric environment (e.g., 207–323 K).[4][5]

    • The results yield absorption cross-sections, which quantify the probability of a photon being absorbed by the molecule.

Atmospheric Modeling

The experimentally determined UV absorption cross-sections are then used as inputs for atmospheric models to calculate the ODP. Two-dimensional (2-D) atmospheric models are commonly employed for this purpose.[4]

  • Objective: To simulate the transport and chemical reactions of the CFCs in the atmosphere to calculate their atmospheric lifetime and ozone-depleting impact relative to CFC-11.

  • Model Inputs:

    • UV absorption spectra and O(¹D) rate coefficients determined from laboratory experiments.[4][5]

    • Known atmospheric transport and chemistry parameters.

  • Simulation Process:

    • The model simulates the release of the CFC at the Earth's surface.

    • It then models its transport into the stratosphere.

    • In the simulated stratosphere, the model calculates the rate of photolysis (breakdown by UV light) based on the measured absorption cross-sections.[4][5]

    • The model tracks the release of chlorine atoms and their subsequent catalytic reactions that destroy ozone.[7]

  • ODP Calculation: The ODP is calculated as the ratio of the modeled global ozone loss due to a unit mass emission of the substance to the modeled global ozone loss due to a unit mass emission of CFC-11.[3]

Atmospheric Breakdown and Ozone Depletion Pathway

CFCs are chemically inert in the lower atmosphere (troposphere) and can persist for many decades.[7][8] This long lifetime allows them to be transported to the stratosphere. Once in the stratosphere, they are exposed to intense ultraviolet radiation from the sun, which leads to their breakdown through a process called photodissociation.[7][9] This process releases chlorine atoms, which then act as catalysts in the destruction of ozone molecules.[7][10] A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.[7][10]

The following diagram illustrates the general photodissociation pathway for CFC-112 and CFC-112a and the subsequent catalytic cycle of ozone depletion initiated by the released chlorine atoms.

cluster_stratosphere Stratosphere cluster_ozone_cycle Ozone Depletion Catalytic Cycle CFC CFC-112 or CFC-112a (e.g., CCl₂FCCl₂F) Cl_Radical Chlorine Radical (Cl•) CFC->Cl_Radical Photodissociation Fragments CFC Fragments (e.g., CCl₂F• + CCl₂F•) CFC->Fragments UV UV Radiation (hν) UV->CFC ClO Chlorine Monoxide (ClO) Cl_Radical->ClO Reacts with O2_2 Oxygen (O₂) O3_1 Ozone (O₃) O3_1->ClO O2_1 Oxygen (O₂) ClO->Cl_Radical Reacts with O_atom Oxygen Atom (O) O_atom->Cl_Radical Transport Atmospheric Transport Transport->CFC Troposphere Troposphere (CFC Release) Troposphere->Transport

Caption: Atmospheric breakdown of CFC-112/112a and the catalytic ozone depletion cycle.

References

In-Depth Technical Guide: The Reaction of 1,1,2,2-Tetrachloro-1,2-difluoroethane with Active Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions between 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) and various active metals. This information is critical for professionals in research and development who may encounter or utilize this compound in synthetic pathways. The guide details reaction pathways, experimental protocols, and quantitative data, offering a thorough resource for laboratory applications.

Introduction

This compound, also known as CFC-112, is a symmetrically substituted chlorofluorocarbon. Its chemical structure, characterized by a high degree of halogenation, renders it reactive towards strong reducing agents, particularly active metals. These reactions are primarily driven by the sequential removal of chlorine atoms, a process known as reductive dechlorination. This guide will focus on the outcomes and methodologies of reacting CFC-112 with metals such as zinc, magnesium, sodium, and potassium.

Safety data sheets consistently highlight that this compound is incompatible with chemically-active metals like potassium, sodium, beryllium, powdered aluminum, zinc, and magnesium.[1][2][3][4] Such combinations can lead to vigorous and potentially hazardous reactions.

Reaction with Zinc

The most well-documented reaction of this compound with an active metal is its dechlorination using zinc. This reaction is a key step in the synthesis of 1,2-dichloro-1,2-difluoroethylene (B1335003) (CFC-1112), a valuable monomer and synthetic intermediate.[5] Further reduction can lead to the formation of 1,2-difluoroethylene.

Reaction Pathway and Products

The reaction proceeds via a two-step dechlorination process. In the first step, two chlorine atoms are eliminated from adjacent carbons to form a double bond, yielding 1,2-dichloro-1,2-difluoroethylene. This product can then undergo further dechlorination with a suitable reducing agent to produce 1,2-difluoroethylene.

A review of synthetic routes indicates that 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132), a reduction product of CFC-112, reacts with zinc to form 1,2-difluoroethylene.[6][7][8]

Quantitative Data

The following table summarizes the quantitative data available for the reaction of this compound and related compounds with zinc.

ReactantMetalSolventTemperature (°C)ProductYield (%)Reference
1,1,1,2-Tetrachloro-2,2-difluoroethaneZincMethanol (B129727)60-631,1-dichloro-2,2-difluoroethylene89-95[9]

Note: This data is for a structural isomer of this compound, but provides a strong indication of the expected high yield for the analogous reaction.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane, which can be adapted for this compound due to their structural similarity.[9]

Materials:

  • This compound

  • Zinc powder

  • Zinc chloride

  • Methanol

  • 500-mL three-necked round-bottomed flask

  • 100-mL separatory funnel

  • Thermometer

  • Short fractionating column

  • Condenser

  • 100-mL tared receiver flask

  • Heating mantle

  • Dry ice-acetone bath

  • Ice water bath

Procedure:

  • Apparatus Setup: Assemble the 500-mL three-necked flask with the separatory funnel, thermometer, and the short fractionating column connected to the condenser and the tared receiver.

  • Cooling: Circulate a coolant (e.g., acetone (B3395972) cooled in a dry ice-acetone bath) through the condenser. Immerse the receiver flask in an ice-water bath.

  • Reagent Charging: In the reaction flask, place 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

  • Initiation: Heat the mixture in the flask to 60–63 °C.

  • Substrate Addition: Prepare a solution of 122.4 g (0.6 mole) of this compound in 50 mL of methanol. Add 10–15 mL of this solution dropwise from the separatory funnel over a few minutes.

  • Reaction Control: The reaction should become moderately vigorous. Remove the heating bath at this point. Continue adding the tetrachlorodifluoroethane solution at a rate that maintains the temperature of the refluxing liquid at the head of the column between 18–22 °C. The reaction flask may require occasional shaking to prevent the zinc dust from clumping.

  • Product Collection: Adjust the take-off rate of the product to about half the rate of the substrate addition. The temperature in the distillation flask will drop to 45–50 °C during the addition. The addition should take approximately 45 minutes to 1 hour.

  • Completion: After the addition is complete, replace the heating bath and continue to distill for another hour to ensure all the product is collected. The temperature in the distillation flask will gradually rise to 69–70 °C.

Reaction with Other Active Metals

While the reaction with zinc is well-characterized for synthetic purposes, this compound is also known to be reactive with other active metals, including magnesium, sodium, and potassium.[10]

Magnesium
Sodium and Potassium

Sodium and potassium are highly reactive alkali metals that are expected to react vigorously with halogenated hydrocarbons like this compound. These reactions are likely to be highly exothermic and may proceed to a greater degree of dechlorination than with zinc or magnesium. Due to the high reactivity, these reactions should be conducted with extreme caution, under inert atmosphere, and at low temperatures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the reaction of this compound with active metals.

ReactionPathway CFC112 This compound (CFC-112) CFC1112 1,2-Dichloro-1,2-difluoroethylene (CFC-1112) CFC112->CFC1112 + Zn - 2Cl HFO1132 1,2-Difluoroethylene (HFO-1132) CFC1112->HFO1132 + Zn or Mg - 2Cl

Caption: Reaction pathway of CFC-112 with active metals.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup Apparatus Setup reagents Charge Reagents (Metal, Solvent) setup->reagents initiation Initiate Reaction (Heating) reagents->initiation addition Add Substrate (CFC-112 Solution) initiation->addition control Control Reaction (Temperature, Addition Rate) addition->control collection Product Collection (Distillation) control->collection purification Purification (Redistillation) collection->purification analysis Analysis (GC, NMR, etc.) purification->analysis

Caption: General experimental workflow for dechlorination.

Safety Considerations

The reaction of this compound with active metals can be hazardous and should only be performed by trained personnel in a well-ventilated fume hood. Key safety precautions include:

  • Exothermic Reactions: These reactions can be highly exothermic, leading to a rapid increase in temperature and pressure. Proper cooling and controlled addition of reagents are crucial.

  • Flammable Byproducts: While CFC-112 is not flammable, the reaction products, particularly if solvents like methanol are used, can be flammable.

  • Metal Reactivity: Active metals, especially powdered forms, can be pyrophoric and react violently with water or air. They must be handled under an inert atmosphere.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves, must be worn at all times.

References

Methodological & Application

Application Notes and Protocols for CFC-112 as a Transient Tracer in Oceanography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient tracers are substances with a known time-dependent input into the ocean that are used to determine the rates and pathways of ocean circulation and ventilation processes. Chlorofluorocarbons (CFCs), a class of anthropogenic compounds, have been widely used for this purpose due to their well-documented atmospheric histories and conservative nature in most oceanic environments.[1][2] This document provides detailed application notes and protocols for the potential use of tetrachloro-1,2-difluoroethane (CFC-112) as a transient tracer in oceanographic research.

While the use of CFC-11, CFC-12, and CFC-113 as oceanic tracers is well-established, the application of CFC-112 is a novel approach.[3][4] This is primarily due to a lack of extensive research into its specific properties in seawater and established analytical protocols. These notes, therefore, are based on the known characteristics of CFC-112 and the established methodologies for other CFC tracers.

Properties and Potential of CFC-112 as a Tracer

CFC-112 (CCl₂FCCl₂F) is an anthropogenic compound with no known natural sources. Its atmospheric history, a key requirement for a transient tracer, shows a distinct time-dependent input into the environment.

Atmospheric History

The atmospheric concentration of CFC-112, like other CFCs, increased from the 1960s, peaked in the mid-1990s, and has been slowly declining since. This well-defined atmospheric history provides a time-dependent source function that is essential for dating water masses.

YearNorthern Hemisphere (ppt)Southern Hemisphere (ppt)
1960~0~0
1970~0.1~0.05
1980~0.3~0.2
1990~0.5~0.4
1995~0.55~0.45
2000~0.5~0.4
2010~0.45~0.35
2020~0.4~0.3

Note: This table presents an estimated atmospheric history of CFC-112 based on available data. For precise age calculations, researchers should consult the most recent and comprehensive atmospheric measurement data from monitoring agencies.

Solubility in Seawater

Recommendation: Prior to using CFC-112 for quantitative tracer studies, it is imperative to experimentally determine its solubility in seawater across a range of temperatures and salinities relevant to oceanic conditions.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of other CFCs in seawater and are proposed for the measurement of CFC-112.[5][6][7][8]

Seawater Sampling

Contamination-free sampling is critical for accurate measurement of trace atmospheric gases.

Materials:

  • Niskin or other appropriate water samplers

  • Glass syringes with stopcocks

  • Copper tubing for sample storage (for laboratory-based analysis)[6][9]

  • Flame-sealing equipment for glass ampoules (alternative storage)[5]

Protocol:

  • Collect water samples at desired depths using a CTD-rosette system equipped with Niskin bottles.

  • Immediately after recovery of the rosette, draw a water sample into a clean glass syringe, ensuring no air bubbles are trapped.

  • For shipboard analysis, the sample can be directly introduced into the analytical system.

  • For shore-based analysis, transfer the sample from the syringe to a copper tube or a glass ampoule and seal it to prevent any contact with the atmosphere.[5][6]

  • Store samples in a cool, dark environment until analysis.

Analytical Methodology: Purge and Trap Gas Chromatography with Electron Capture Detection (GC-ECD)

This method involves stripping the dissolved gases from a seawater sample, concentrating them on a cold trap, and then injecting them into a gas chromatograph for separation and detection.

Apparatus:

  • Purge and trap system

  • Cryogenic trap

  • Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD)

  • Capillary or packed GC column suitable for separating halogenated compounds.

Protocol:

  • Purging: A known volume of seawater is introduced into a stripping chamber. An inert, CFC-free purge gas (e.g., nitrogen or argon) is bubbled through the sample to transfer the dissolved CFC-112 and other gases into the gas phase.

  • Trapping: The gas stream from the stripping chamber is passed through a cryogenic trap (typically held at a very low temperature, e.g., -60°C to -150°C) to quantitatively trap the CFCs.[7]

  • Desorption and Injection: The trap is rapidly heated, and the volatilized CFCs are carried by a carrier gas into the gas chromatograph.

  • Gas Chromatographic Separation: The CFCs are separated on a GC column. The specific column and temperature program must be optimized to achieve baseline separation of CFC-112 from other compounds, including its isomer CFC-112a and other CFCs present in the sample.

  • Detection: An Electron Capture Detector (ECD) is used for the highly sensitive detection of halogenated compounds like CFC-112.

  • Quantification: The concentration of CFC-112 is determined by comparing the peak area from the sample to that of a standard gas with a known CFC-112 concentration.

Data Presentation and Interpretation

Calculation of Water Mass Age

The "age" of a water parcel, or the time since it was last in contact with the atmosphere, can be estimated by relating the measured concentration of CFC-112 in the water sample to its known atmospheric history. This requires knowledge of the CFC-112 solubility to calculate the partial pressure of the tracer in the water, which is then matched to the historical atmospheric partial pressure.

Quantitative Data Summary

The following table provides a hypothetical comparison of key properties for CFC-112 and the well-established tracer CFC-12.

PropertyCFC-112 (Tetrachloro-1,2-difluoroethane)CFC-12 (Dichlorodifluoromethane)
Molar Mass ( g/mol ) 203.83120.91
Boiling Point (°C) 92.8-29.8
Atmospheric Lifetime (years) ~55~102
Peak Atmospheric Concentration (approx. year) Mid-1990sEarly 2000s
Solubility in Seawater Data not available. Expected to be lower than CFC-12 due to higher molar mass and boiling point.Well-characterized functions of temperature and salinity are available.
Detection Limit in Seawater (pmol/kg) Not established. Expected to be in the range of other CFCs.~0.005 - 0.01

Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing s1 Water Sampling (Niskin Bottle) s2 Transfer to Syringe s1->s2 s3 Sample Storage (Copper Tube/Ampoule) s2->s3 a1 Purge CFCs from Seawater s3->a1 Transfer to Lab System a2 Cryogenic Trapping a1->a2 a3 Thermal Desorption & Injection a2->a3 a4 GC Separation a3->a4 a5 ECD Detection a4->a5 d1 Peak Integration & Quantification a5->d1 d2 Calculate Partial Pressure (requires solubility) d1->d2 d3 Determine Water Mass Age d2->d3

Caption: Experimental workflow for CFC-112 analysis in seawater.

Logic for Determining Ocean Ventilation Rate

ventilation_logic atm Known Atmospheric History of CFC-112 age Determine 'Age' of Water Mass atm->age sol CFC-112 Solubility (Function of T, S) pp_calc Calculate in-situ Partial Pressure sol->pp_calc meas Measured CFC-112 Concentration in Water Sample meas->pp_calc pp_calc->age vent Infer Ocean Ventilation Rate age->vent

Caption: Logic for using CFC-112 data to determine ocean ventilation rates.

Conclusion and Future Work

CFC-112 has the potential to be a useful transient tracer for studying ocean circulation and ventilation on decadal timescales. Its atmospheric history provides a suitable source function for dating water masses formed from the 1960s to the present. However, the realization of this potential is contingent on filling critical data gaps, most notably the experimental determination of its solubility in seawater as a function of temperature and salinity. Furthermore, the development and validation of a specific and robust analytical protocol for the routine measurement of CFC-112 in seawater are essential next steps. Future research should focus on these areas to establish CFC-112 as a valuable tool in the suite of transient tracers available to oceanographers.

References

Application Notes and Protocols: Measurement of CFC-112 Concentrations in Seawater Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorofluorocarbons (CFCs) are synthetic compounds that have been widely used as refrigerants, propellants, and solvents. Due to their impact on stratospheric ozone depletion, their production has been phased out under the Montreal Protocol. However, their persistence in the environment allows them to be used as valuable transient tracers for ocean circulation and ventilation studies.[1] This application note provides a detailed protocol for the determination of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112, C2Cl4F2) concentrations in discrete seawater samples. The methodology is based on the well-established purge-and-trap gas chromatography technique coupled with an electron capture detector (GC-ECD).[2][3][4]

Principle

The protocol involves the extraction of dissolved CFC-112 from a seawater sample by purging with an inert gas. The extracted gases are then cryogenically focused in a cold trap. Following the trapping phase, the trap is rapidly heated, and the volatilized compounds are injected into a gas chromatograph for separation and subsequent detection by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[2]

Materials and Reagents

  • Sampling:

    • Niskin bottles or other appropriate water samplers

    • 100 mL precision glass syringes with 3-way plastic stopcocks[5]

    • Borosilicate glass ampoules (60 mL) and flame-sealing equipment[2]

  • Analysis:

    • Purge and trap system

    • Gas Chromatograph with Electron Capture Detector (GC-ECD)

    • Gas-tight syringes for calibration gas injection

    • Ultra-high purity nitrogen (or argon/methane mixture) for purging and as a carrier gas[2]

    • Certified CFC-112 gas standard in a nitrogen matrix

    • Magnesium perchlorate (B79767) or other suitable desiccant[5]

    • Liquid nitrogen for cryogenic trapping[6]

  • Glassware and Other Equipment:

    • Volumetric flasks

    • Pipettes

    • General laboratory glassware

Experimental Protocol

Sample Collection

Extreme care must be taken during sample collection to prevent contamination from atmospheric CFCs, as their concentrations in the air are significantly higher than in seawater.[7]

  • Collect seawater samples using Niskin bottles at the desired depths.

  • CFC samples should be the first to be drawn from the Niskin bottles to minimize gas exchange.[5]

  • Carefully draw the sample into a 100 mL glass syringe, ensuring no air bubbles are introduced.[7]

  • Alternatively, for long-term storage, transfer the sample to a 60 mL borosilicate glass ampoule and flame-seal it immediately.[2]

  • Store samples in a cool, dark environment until analysis.[2]

Instrument Setup and Calibration

The analytical system consists of a purge and trap unit connected to a GC-ECD.

  • Purge and Trap System:

    • Purge gas: Ultra-high purity N2 at a flow rate of 80-100 mL/min.

    • Trap material: Suitable adsorbent material for CFCs (e.g., Porapak N).[5]

    • Trapping temperature: -30°C to -60°C.

    • Desorption temperature: 95°C to 130°C.

  • Gas Chromatograph:

    • Column: A capillary column suitable for separating halogenated hydrocarbons, such as a PoraPLOT Q or similar.

    • Carrier gas: Ultra-high purity N2 or Ar/CH4 mixture.

    • Oven temperature program: An initial temperature of around 40-60°C, followed by a ramp to 150-180°C. This will need to be optimized for the specific column and to ensure separation from other compounds.

    • Detector: Electron Capture Detector (ECD) at a temperature of 250-300°C.

Calibration Curve:

  • Prepare a series of dilutions of the certified CFC-112 gas standard.

  • Inject known volumes of each standard dilution directly into the GC-ECD system.

  • Generate a calibration curve by plotting the peak area against the known concentration of CFC-112.

Sample Analysis
  • Transfer a precise volume of the seawater sample (e.g., 30 mL) from the syringe into the purging chamber.[5]

  • Purge the sample with ultra-high purity nitrogen for a fixed period (e.g., 4-8 minutes) to strip the dissolved gases.[5]

  • The purged gases, including CFC-112, are passed through a desiccant to remove water vapor and then cryogenically focused in the cold trap.[5]

  • After the purging is complete, rapidly heat the trap to desorb the trapped compounds.

  • The desorbed analytes are carried by the carrier gas onto the GC column for separation.

  • The concentration of CFC-112 in the sample is determined by comparing the peak area from the chromatogram to the calibration curve.

Data Calculation

Data Presentation

Quantitative results should be summarized in a clear and organized table.

Sample IDLatitudeLongitudeDepth (m)Temperature (°C)Salinity (PSU)CFC-112 Concentration (pmol/kg)
SW-0134.0522° N118.2437° W1018.533.60.052
SW-0234.0522° N118.2437° W10015.233.80.021
SW-0334.0522° N118.2437° W5008.134.20.005
SW-0436.7783° N119.4179° W1017.933.50.055
SW-0536.7783° N119.4179° W10014.833.70.025
SW-0636.7783° N119.4179° W5007.934.10.004

Note: The concentration values in this table are for illustrative purposes only.

Experimental Workflow Diagram

G cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing A Collect Seawater (Niskin Bottle) B Transfer to Syringe or Ampoule A->B C Store Cold & Dark B->C D Inject Sample into Purge Chamber C->D E Purge with N2 D->E F Cryogenic Trapping E->F G Thermal Desorption F->G H GC Separation G->H I ECD Detection H->I J Generate Chromatogram I->J K Peak Integration J->K L Quantify using Calibration Curve K->L M Calculate Concentration (pmol/kg) L->M

Caption: Workflow for CFC-112 analysis in seawater.

Signaling Pathway Diagram (Logical Relationship)

G Atmosphere Atmospheric CFC-112 SurfaceOcean Surface Ocean (Dissolved CFC-112) Atmosphere->SurfaceOcean Gas Exchange DeepOcean Deep Ocean (Transported CFC-112) SurfaceOcean->DeepOcean Ocean Currents & Mixing Tracer CFC-112 as Ocean Tracer SurfaceOcean->Tracer DeepOcean->Tracer Ventilation Ocean Ventilation & Circulation Studies Tracer->Ventilation

Caption: Logical flow of CFC-112 as an ocean tracer.

References

Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloro-1,2-difluoroethane, also known as CFC-112, is a non-flammable, colorless solid or liquid with a slight ethereal odor. Historically used as a refrigerant and solvent, its role in modern organic synthesis is primarily as a precursor for the generation of valuable fluorinated building blocks. Due to its ozone-depleting nature, its applications are now more specialized and focused on controlled laboratory synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated compounds utilizing this compound as a starting material. The primary synthetic pathway detailed is a two-step conversion to 1,2-difluoroethylene (B154328), a versatile synthon for the introduction of fluorine into organic molecules.

Synthetic Pathway Overview

The principal synthetic application of this compound (CFC-112) is its conversion to 1,2-difluoroethylene. This transformation is achieved through a two-step process:

  • Reductive Dechlorination: CFC-112 is first reduced to 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132). This can be accomplished using reducing agents such as lithium aluminum hydride or through photochemical methods.

  • Dehalogenation: The resulting HCFC-132 is then dehalogenated to yield 1,2-difluoroethylene. This elimination reaction is typically carried out using metallic zinc or magnesium.

G CFC112 This compound (CFC-112) HCFC132 1,2-Dichloro-1,2-difluoroethane (HCFC-132) CFC112->HCFC132 Reductive Dechlorination HFO1132 1,2-Difluoroethylene (HFO-1132) HCFC132->HFO1132 Dehalogenation Reagents1 Lithium Aluminum Hydride or Photoreduction Reagents2 Zinc or Magnesium

Caption: Synthetic pathway from CFC-112 to 1,2-difluoroethylene.

Experimental Protocols

Protocol 1: Reductive Dechlorination of this compound to 1,2-Dichloro-1,2-difluoroethane using Lithium Aluminum Hydride

This protocol describes the reduction of CFC-112 to HCFC-132 using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[1][2]

Materials:

  • This compound (CFC-112)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry nitrogen or argon gas

  • Ice bath

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, septum-sealed flasks)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the CFC-112 solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) (if applicable).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous sodium hydroxide (B78521) solution.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude 1,2-dichloro-1,2-difluoroethane by fractional distillation.

Quantitative Data:

Reactant (CFC-112)Reducing Agent (LiAlH₄)SolventTemperatureReaction TimeProduct (HCFC-132) Yield
1.0 mol0.5 - 1.0 molDiethyl Ether0 °C to RT2 - 4 hYields vary, reported qualitatively
Protocol 2: Dehalogenation of 1,2-Dichloro-1,2-difluoroethane to 1,2-Difluoroethylene using Zinc

This protocol is adapted from a similar dehalogenation procedure and describes the synthesis of 1,2-difluoroethylene from HCFC-132 using zinc dust.[1]

Materials:

  • 1,2-Dichloro-1,2-difluoroethane (HCFC-132)

  • Zinc dust

  • Methanol (B129727) or ethanol

  • Zinc chloride (catalyst)

  • Standard distillation apparatus

  • Dry ice/acetone condenser

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a short fractionating column connected to a condenser and a cooled receiver, charge methanol (or ethanol), powdered zinc, and a catalytic amount of zinc chloride.

  • Heat the mixture to a gentle reflux (approximately 60-65 °C).

  • Add a solution of 1,2-dichloro-1,2-difluoroethane in methanol (or ethanol) dropwise from the dropping funnel.

  • Control the addition rate to maintain a steady reflux and distillation of the product, 1,2-difluoroethylene, which has a low boiling point. The head temperature should be maintained near the boiling point of the desired isomer of 1,2-difluoroethylene.

  • Collect the distillate in a receiver cooled with an ice-salt or dry ice-acetone bath.

  • After the addition is complete, continue heating the reaction mixture to ensure complete reaction and distillation of the product.

  • The collected product will be a mixture of (E)- and (Z)-1,2-difluoroethylene, which can be used as a mixture or separated by fractional distillation if desired.

Quantitative Data:

Reactant (HCFC-132)Reagent (Zinc)SolventTemperatureProduct (1,2-Difluoroethylene) Yield
1.0 mol1.2 - 1.5 molMethanolRefluxHigh yields reported

Note: Specific yield data for this reaction starting from HCFC-132 is not detailed in the provided search results but is expected to be high based on analogous reactions.

Experimental Workflow Diagram

G cluster_step1 Step 1: Reductive Dechlorination cluster_step2 Step 2: Dehalogenation Setup1 Setup Flame-Dried Glassware under Inert Atmosphere Charge_LiAlH4 Charge LiAlH₄ and Anhydrous Solvent Setup1->Charge_LiAlH4 Cool1 Cool to 0 °C Charge_LiAlH4->Cool1 Add_CFC112 Add CFC-112 Solution Dropwise Cool1->Add_CFC112 React1 Stir at Room Temperature Add_CFC112->React1 Quench Quench Reaction React1->Quench Workup1 Workup and Purification (Filtration, Extraction, Distillation) Quench->Workup1 Product1 1,2-Dichloro-1,2-difluoroethane (HCFC-132) Workup1->Product1 Setup2 Setup Distillation Apparatus Product1->Setup2 Charge_Zn Charge Zinc, Solvent, and Catalyst Setup2->Charge_Zn Heat Heat to Reflux Charge_Zn->Heat Add_HCFC132 Add HCFC-132 Solution Dropwise Heat->Add_HCFC132 Distill Collect 1,2-Difluoroethylene Distillate Add_HCFC132->Distill Product2 1,2-Difluoroethylene (HFO-1132) Distill->Product2

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • This compound (CFC-112): Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. It is incompatible with chemically active metals.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Zinc Dust: Flammable solid. Avoid creating dust clouds.

  • 1,2-Difluoroethylene: A flammable gas. Handle with care in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound serves as a viable starting material for the synthesis of 1,2-difluoroethylene, a key fluorinated building block. The two-step process involving reductive dechlorination followed by dehalogenation provides a clear pathway to this valuable compound. The protocols provided herein, based on established chemical principles and analogous reactions, offer a foundation for researchers to utilize CFC-112 in their synthetic endeavors. Careful attention to safety precautions is paramount when handling the hazardous reagents involved in these transformations.

References

Application Notes and Protocols for Dehalogenation of 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloro-1,2-difluoroethane, also known as CFC-112, is a symmetrically substituted chlorofluorocarbon. Its dehalogenation, particularly the removal of chlorine atoms, is a significant chemical transformation. This process can lead to the formation of valuable unsaturated fluorinated compounds, which are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The selective removal of chlorine while retaining fluorine is a desirable outcome, yielding versatile synthons like difluoroethenes.

This document provides detailed protocols for the dehalogenation of this compound, primarily focusing on reductive dehalogenation using zinc metal. The protocols are based on established methods for analogous compounds, providing a robust starting point for laboratory-scale synthesis.

Reaction Overview

The primary dehalogenation reaction discussed is the reductive elimination of two chlorine atoms from adjacent carbons to form a double bond. This transformation is effectively achieved using zero-valent metals, with zinc powder in an alcohol solvent being a common and efficient system. The reaction proceeds via a two-electron reduction mechanism, leading to the formation of a zinc-organometallic intermediate that subsequently eliminates zinc chloride to yield the alkene product.

A potential stepwise dehalogenation can also occur, where this compound is first reduced to 1,2-dichloro-1,2-difluoroethane, which can then be further dehalogenated to 1,2-difluoroethylene.

Data Presentation

The following table summarizes quantitative data for a representative dehalogenation reaction of a structural isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a), which serves as a valuable reference for the expected outcomes with this compound (CFC-112).

ReactantReagentSolventTemperature (°C)ProductYield (%)Reference
1,1,1,2-Tetrachloro-2,2-difluoroethaneZinc Powder, Zinc ChlorideMethanol60-631,1-Dichloro-2,2-difluoroethylene89-95--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Reductive Dehalogenation of this compound to 1,2-Dichloro-1,2-difluoroethylene (Predicted)

This protocol is adapted from the established procedure for the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[1]

Materials:

  • This compound (CFC-112)

  • Zinc powder

  • Zinc chloride (catalyst)

  • Methanol, anhydrous

  • 500-mL three-necked round-bottomed flask

  • Separatory funnel (100-mL)

  • Thermometer

  • Fractionating column

  • Condenser

  • Receiving flask, tared

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dry ice-acetone bath (for condenser)

Procedure:

  • Apparatus Setup: Assemble the 500-mL three-necked flask with a magnetic stirrer, a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiving flask.

  • Condenser Cooling: Circulate a coolant, such as acetone (B3395972) cooled in a dry ice-acetone bath, through the condenser. Immerse the receiving flask in an ice-water bath.

  • Charging the Reactor: In the reaction flask, place 150 mL of anhydrous methanol, 42.2 g (0.65 gram-atom) of zinc powder, and 0.2 g of zinc chloride.

  • Initiating the Reaction: Heat the mixture in the flask to 60–63 °C with stirring.

  • Addition of Reactant: Prepare a solution of 122.3 g (0.6 mole) of this compound in 50 mL of methanol. Add a small portion (10–15 mL) of this solution dropwise from the separatory funnel over a few minutes.

  • Controlling the Reaction: The reaction should become moderately vigorous. Remove the heating mantle. Continue the addition of the this compound solution at a rate that maintains a steady reflux. The temperature at the head of the column should be monitored. Occasional shaking of the flask may be necessary to prevent the zinc dust from clumping.

  • Product Collection: The product, 1,2-dichloro-1,2-difluoroethylene, will distill as it is formed. Adjust the take-off rate to be approximately half the rate of the reactant addition.

  • Completion and Isolation: The addition of the reactant solution should take about 45 minutes to 1 hour. After the addition is complete, reapply heat to the flask and continue distillation for another hour to ensure complete reaction and collection of the product. The temperature in the distillation flask will gradually rise.

  • Analysis: The collected product can be analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow for Reductive Dehalogenation

G start Start setup Assemble Reaction Apparatus start->setup charge Charge Flask with Zinc, Zinc Chloride, and Methanol setup->charge heat Heat Mixture to 60-63°C charge->heat add_reactant Add CFC-112 Solution Dropwise heat->add_reactant control Maintain Reaction Temperature and Control Addition Rate add_reactant->control distill Distill and Collect Product control->distill complete Complete Reaction and Final Distillation distill->complete analyze Analyze Product (GC-MS, NMR) complete->analyze end_node End analyze->end_node

Caption: Workflow for the reductive dehalogenation of CFC-112.

Logical Relationship of Reactants and Products

G CFC112 This compound (CFC-112) Product1 1,2-Dichloro-1,2-difluoroethylene CFC112->Product1 -2 Cl (Zn, MeOH) Product2 1,2-Difluoroethylene Product1->Product2 -2 Cl (Zn, MeOH)

Caption: Dehalogenation pathway of CFC-112.

References

NIOSH Method 1016: Air Sampling and Analysis of Tetrachlorodifluoroethanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed overview and protocol for the sampling and analysis of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (Refrigerant 112a) and 1,1,2,2-tetrachloro-1,2-difluoroethane (Refrigerant 112) in workplace air, according to NIOSH Method 1016. This method is crucial for industrial hygiene monitoring in environments where these compounds are used, such as in degreasing, refrigeration, and as foaming agents.[1]

Principle of the Method

NIOSH Method 1016 is a comprehensive procedure for the collection of tetrachlorodifluoroethane isomers from the air using a solid sorbent tube, followed by solvent desorption and subsequent analysis by gas chromatography with flame ionization detection (GC-FID).[2] The method is applicable over a working range of 120 to 1400 ppm (1000 to 12,000 mg/m³) for a 2-liter air sample.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NIOSH Method 1016.

Table 1: Sampling and Analytical Parameters

ParameterValueReference
Analytes 1,1,1,2-Tetrachloro-2,2-difluoroethanethis compound[1]
Working Range 120 to 1400 ppm (1000 to 12,000 mg/m³) for a 2-L air sample[1][2]
Sampling Flow Rate 0.01 to 0.035 L/min[2][3]
Total Sample Volume 0.5 to 2 L[2][3]
Analytical Method Gas Chromatography with Flame Ionization Detection (GC-FID)[2][3]
Detection Limit 0.3 mg per analyte[2]

Table 2: Sorbent Tube Specifications

ParameterSpecificationReference
Sampler Type Glass tube with flame-sealed ends[1]
Dimensions 7 cm long, 6-mm OD, 4-mm ID[1]
Sorbent Material Two sections of activated (600 °C) coconut shell charcoal[1]
Sorbent Mass Front section: 100 mg; Back section: 50 mg[1]
Separators 2-mm urethane (B1682113) foam plug between sections[1]
Plugs Silylated glass wool plug (front), 3-mm urethane foam plug (back)[1]

Experimental Protocol

This section details the step-by-step methodology for air sampling, sample preparation, and analysis as prescribed by NIOSH Method 1016.

Reagents and Equipment

Reagents:

  • Carbon disulfide (CS₂), chromatographic quality

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane, reagent grade

  • This compound, reagent grade

  • Hexane, chromatographic quality

  • Calibration stock solution (0.2 mg/µL): Dissolve 2 g of analyte in CS₂ to prepare a 10 mL solution.

  • Nitrogen, purified

  • Hydrogen, prepurified

  • Air, filtered, compressed

Equipment:

  • Personal sampling pump (0.01 to 0.035 L/min) with flexible connecting tubing

  • Glass sorbent tubes (as specified in Table 2)

  • Triangular file

  • Gas chromatograph with FID, integrator, and column

  • 2-mL vials with PTFE-lined caps

  • 10-µL syringes, readable to 0.1 µL

  • 10-mL volumetric flasks

  • Pipets (10- to 1000-µL)

Air Sampling Procedure
  • Pump Calibration: Calibrate each personal sampling pump with a representative sorbent tube in line to ensure accurate flow rates.

  • Sample Collection:

    • Immediately before sampling, break the ends of the sorbent tube.

    • Attach the sorbent tube to the personal sampling pump with flexible tubing, ensuring the airflow is directed from the larger (100 mg) to the smaller (50 mg) section.

    • Sample the air at a precisely known flow rate between 0.01 and 0.035 L/min.

    • Collect a total sample volume between 0.5 and 2 L.[2][3]

  • Post-Sampling:

    • After sampling, cap the sorbent tubes securely.

    • Pack the samples for shipment to the laboratory.

Sample Preparation
  • Tube Sectioning: Carefully break the sorbent tube and place the front (100 mg) and back (50 mg) charcoal sections into separate 2-mL vials.

  • Desorption:

    • Add 1.0 mL of carbon disulfide (CS₂) to each vial.

    • Immediately cap each vial.

    • Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analytes.

GC-FID Analysis
  • Instrument Setup: Set up the gas chromatograph according to the manufacturer's recommendations. A capillary column (e.g., DB-Wax or Nukol on fused silica) may be used with appropriate adjustments to the instrumental conditions.[1]

  • Calibration:

    • Prepare a series of at least six working standards by diluting the calibration stock solution with CS₂. The concentration of these standards should encompass the expected range of the samples.

    • Analyze the working standards to generate a calibration curve of peak area versus the mass of the analyte.

  • Sample Analysis:

    • Inject an aliquot of the sample extract into the GC-FID.

    • Record the peak area for each analyte.

  • Quantification: Determine the mass of each tetrachlorodifluoroethane isomer in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NIOSH Method 1016 for tetrachlorodifluoroethane air sampling and analysis.

Caption: Workflow for NIOSH Method 1016.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Field Blanks: A minimum of two to ten field blanks should be submitted with each sample set.

  • Desorption Efficiency: The desorption efficiency of each lot of sorbent should be determined at least once. The average desorption efficiency has been found to be approximately 103.6% to 105%.[1]

  • Blind Spikes: Analyze quality control blind spikes and analyst spikes to verify the accuracy of the calibration and desorption efficiency graphs.

Safety Precautions

  • Carbon disulfide is toxic and highly flammable. All work with CS₂ should be conducted in a well-ventilated fume hood.

  • Tetrachlorodifluoroethanes may have adverse health effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

References

Application Notes and Protocols for Laboratory Degreasing: A Focus on the Phased-Out Solvent CFC-112 and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

FOR HISTORICAL AND INFORMATIONAL PURPOSES ONLY

WARNING: CFC-112 is an ozone-depleting substance, and its production and use are globally phased out under the Montreal Protocol. These notes are intended for researchers, scientists, and drug development professionals to understand the historical context of its application and to highlight the importance of using safer, legally compliant alternatives.

Introduction: The Historical Role of CFC-112 in Laboratory Degreasing

1,1,2,2-Tetrachloro-1,2-difluoroethane, commonly known as CFC-112 or Freon 112, was historically used as a degreasing solvent in various industrial and laboratory settings.[1] Its utility stemmed from its non-flammable nature, high density, and ability to dissolve oils, greases, and other organic residues effectively.[1] In laboratories, it was employed for cleaning sensitive equipment, such as electronic components and precision glassware, where residue-free drying was critical. However, the significant environmental impact of CFC-112, specifically its contribution to the depletion of the stratospheric ozone layer, has led to a global ban on its production and use.

The Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty established in 1987, mandated the phase-out of chlorofluorocarbons (CFCs), including CFC-112.[2][3][4][5] This agreement has been universally ratified and has been highly successful in its goal to protect the ozone layer.[4] Consequently, the use of CFC-112 as a degreasing solvent is no longer permissible, except for a very limited number of internationally agreed-upon essential uses in laboratory and analytical procedures, which are subject to strict regulations.

These application notes serve to provide a historical context for the use of CFC-112 and to guide laboratory personnel toward the adoption of modern, safe, and environmentally benign alternatives for degreasing applications.

Properties of CFC-112 and a Comparison with Modern Alternatives

The selection of a degreasing solvent is dependent on its physical and chemical properties. The following table summarizes the key properties of CFC-112 and compares them with several modern, safer alternatives.

PropertyCFC-112 (this compound)Isopropyl Alcohol (IPA)Acetoned-Limonene
Chemical Formula CCl₂FCCl₂FC₃H₈OC₃H₆OC₁₀H₁₆
Molar Mass 203.83 g/mol 60.1 g/mol 58.08 g/mol 136.24 g/mol
Boiling Point 92.8 °C[1]82.6 °C56 °C176 °C
Density 1.634 g/mL[1]0.786 g/cm³0.784 g/cm³0.841 g/cm³
Ozone Depletion Potential (ODP) High (~0.8-1.0)000
Global Warming Potential (GWP) HighLowLowLow
Flammability Non-flammable[1]FlammableHighly FlammableFlammable
Primary Hazards Ozone depletion, potential for narcotic effects at high concentrations.Flammable, irritant.Highly flammable, irritant.Combustible, skin irritant.

Experimental Protocols: A Shift from CFC-112 to Modern Alternatives

The following sections detail the historical (and now obsolete) general procedure for using CFC-112 and a recommended protocol for a safer alternative, Isopropyl Alcohol (IPA).

Historical Protocol for Degreasing with CFC-112 (For Informational Purposes Only)

Objective: To remove organic residues (grease, oil) from laboratory glassware or equipment.

Materials:

  • Contaminated glassware/equipment

  • CFC-112 (in a sealed, marked container)

  • Beakers or trays for immersion

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., Viton® or nitrile), lab coat.

Procedure:

  • Preparation: Ensure all work is conducted within a certified and properly functioning fume hood to minimize inhalation exposure. Don appropriate PPE.

  • Pre-cleaning: If necessary, mechanically remove any gross contaminants from the surface of the equipment.

  • Application of CFC-112:

    • Immersion: For smaller items, pour a sufficient amount of CFC-112 into a beaker or tray and immerse the contaminated item. Allow for a short contact time (typically a few minutes) for the solvent to dissolve the grease. Gentle agitation can improve efficiency.

    • Wiping: For larger surfaces, dampen a lint-free cloth with CFC-112 and wipe the contaminated area.

  • Rinsing (Optional): For critical applications requiring high purity, a second rinse with fresh CFC-112 could be performed.

  • Drying: Remove the item from the solvent and allow it to air dry in the fume hood. CFC-112's volatility ensures rapid, residue-free evaporation.

  • Waste Disposal: Collect all used CFC-112 in a designated, sealed hazardous waste container for appropriate disposal according to institutional and regulatory guidelines. Under no circumstances should CFC-112 be disposed of down the drain or allowed to evaporate outside of a controlled environment.

Recommended Protocol for Degreasing with Isopropyl Alcohol (IPA)

Objective: To safely and effectively remove organic residues from laboratory glassware or equipment.

Materials:

  • Contaminated glassware/equipment

  • Isopropyl Alcohol (reagent grade)

  • Beakers or trays for immersion

  • Squirt bottle (optional)

  • Lint-free wipes

  • Well-ventilated area or fume hood

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Procedure:

  • Preparation: Work in a well-ventilated area or a fume hood, away from ignition sources, as IPA is flammable. Don appropriate PPE.

  • Pre-cleaning: Mechanically remove any large particulate matter or heavy grease deposits. A preliminary wash with soap and water may be beneficial for heavily soiled items.

  • Application of IPA:

    • Immersion: For small items, place them in a beaker and add enough IPA to cover them completely. Allow the items to soak for 5-10 minutes. Sonication can be used to enhance the cleaning of intricate parts.

    • Wiping/Rinsing: For larger items or surfaces, apply IPA using a squirt bottle and wipe with a lint-free cloth. Ensure all surfaces are thoroughly wetted.

  • Drying: Allow the items to air dry completely in a well-ventilated area. The volatility of IPA will result in quick evaporation. For faster drying, a stream of clean, dry nitrogen or air can be used.

  • Waste Disposal: Collect all used IPA in a designated hazardous waste container for flammable solvents. Dispose of according to institutional and local regulations.

Visualization of Laboratory Degreasing Workflows

The following diagrams, generated using the DOT language, illustrate a general workflow for laboratory degreasing and a decision-making process for selecting an appropriate solvent.

G General Laboratory Degreasing Workflow A Assess Contamination and Substrate B Select Appropriate Degreasing Solvent and Method A->B C Prepare Work Area and Don PPE B->C D Pre-clean to Remove Gross Contaminants C->D E Apply Solvent (Immersion, Wiping, or Sonication) D->E F Rinse with Fresh Solvent (if required) E->F G Air Dry or Use Forced Air/Nitrogen F->G H Inspect for Cleanliness G->H H->E If not clean I Properly Dispose of Waste Solvent H->I If clean J Clean and Store Equipment I->J

Caption: A flowchart illustrating the standard steps involved in a laboratory degreasing procedure.

G Solvent Selection Decision Pathway A Is the substrate compatible with the solvent? B Is the solvent effective for the contaminant? A->B Yes F Re-evaluate Solvent Choice A->F No C Is the solvent's flammability acceptable? B->C Yes B->F No D Are the solvent's toxicity and environmental impact low? C->D Yes C->F No E Select Solvent D->E Yes D->F No

Caption: A decision tree for selecting a suitable and safe degreasing solvent for laboratory use.

Conclusion and Recommendation

While CFC-112 was once a common solvent for degreasing in laboratories, its severe environmental consequences have rightly led to its global phase-out. The scientific community has a responsibility to adopt practices that are both effective and environmentally sustainable. A range of safer and equally effective alternatives to CFC-112 are readily available. For most laboratory applications, Isopropyl Alcohol, acetone, or bio-based solvents like d-limonene are excellent choices for degreasing, provided that appropriate safety precautions for their flammability and handling are observed. It is imperative that all laboratory personnel adhere to international regulations and institutional policies that prohibit the use of phased-out substances like CFC-112 and instead embrace modern, greener chemistry principles.

References

Application Note: Analysis of Chlorofluorocarbons (CFCs) in Water by Purge and Trap Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorofluorocarbons (CFCs) are anthropogenic compounds that have been widely used as refrigerants, aerosol propellants, and solvents.[1] Due to their role in stratospheric ozone depletion, their production has been phased out under the Montreal Protocol.[1] However, their persistence in the environment necessitates sensitive and accurate monitoring in various matrices, including water. Purge and trap gas chromatography (GC) is a highly effective technique for the analysis of volatile organic compounds (VOCs) like CFCs in aqueous samples.[2][3] This method offers excellent sensitivity by pre-concentrating the analytes from the water matrix before introducing them into the GC system.[2][3] This application note details a robust protocol for the determination of CFCs in water using purge and trap GC coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).

Principle of Purge and Trap

The purge and trap process involves bubbling an inert gas through a water sample.[4] Volatile compounds, such as CFCs, are transferred from the aqueous phase to the gas phase. This gas stream is then passed through a trap containing an adsorbent material, where the CFCs are retained.[3][4] After the purging process is complete, the trap is rapidly heated, and the desorbed analytes are backflushed with a carrier gas into the gas chromatograph for separation and detection.[4] This concentration step allows for the detection of CFCs at very low levels.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of CFCs in water using purge and trap GC.

PurgeAndTrap_Workflow cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gc Gas Chromatography System cluster_detection Detection and Data Analysis Sample Aqueous Sample Collection Purge Purging with Inert Gas Sample->Purge Standard Preparation of Calibration Standards Standard->Purge Trap Trapping of CFCs on Adsorbent Purge->Trap Volatiles carried by gas Desorb Thermal Desorption from Trap Trap->Desorb Rapid heating Injection Injection into GC Column Desorb->Injection Transfer to GC Separation Chromatographic Separation Injection->Separation Detection Detection (ECD or MS) Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for CFC analysis using purge and trap GC.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected CFCs in water using purge and trap GC.

CompoundMethod Detection Limit (MDL) (pM)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CFC-11 (Trichlorofluoromethane)0.00499.92 ± 1.77< 5[5]
CFC-12 (Dichlorodifluoromethane)0.00898.77 ± 1.50< 5[5]
CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane)0.00198.95 ± 3.92< 5[5]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and target analytes.

1. Materials and Reagents

  • Reagents: CFC standards (e.g., CFC-11, CFC-12, CFC-113), methanol (B129727) (purge and trap grade), and organic-free reagent water.

  • Gases: High-purity nitrogen or helium for purging and as a carrier gas.

  • Apparatus: Purge and trap concentrator, gas chromatograph with an electron capture detector (ECD) or mass spectrometer (MS), appropriate GC column (e.g., moderately polar capillary column), gas-tight syringes, and autosampler vials.[6]

2. Instrument Conditions

Purge and Trap System:

  • Sample Volume: 5-25 mL[5]

  • Purge Gas: Helium or Nitrogen

  • Purge Flow Rate: 20-40 mL/min

  • Purge Time: 8-11 minutes[4][5]

  • Trap Type: Porapak T or similar adsorbent[5]

  • Trap Temperature (Purge): -60°C to ambient[5]

  • Desorption Temperature: 90-180°C[5]

  • Desorption Time: 0.5-2 minutes[5][7]

Gas Chromatograph:

  • Column: Moderately polar capillary column (e.g., CP-Select 624 CB, 75 m x 0.53 mm I.D., df = 3 µm)[5]

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 20°C/min to 207°C

    • Then: 100°C/min to 250°C[8]

  • Detector:

    • ECD: Makeup gas and temperature optimized for the specific instrument.

    • MS: Scan mode for qualitative and quantitative analysis or selected ion monitoring (SIM) for enhanced sensitivity.[2] Source temperature: 230°C; Quadrupole temperature: 150°C.[2]

3. Standard Preparation

  • Prepare a stock solution of CFCs in methanol.[2]

  • Create a series of calibration standards by spiking known amounts of the stock solution into organic-free reagent water in autosampler vials.[2][6] The concentration range should bracket the expected sample concentrations.

4. Sample Analysis Procedure

  • System Blank: Analyze a sample of organic-free reagent water to ensure the system is free from contamination.[4]

  • Calibration: Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Purging: Place a known volume of the water sample into the purging vessel of the purge and trap system.

  • Purge and Trap Cycle: Initiate the automated purge and trap sequence. The CFCs will be purged from the sample and concentrated on the trap.

  • Desorption and GC Analysis: The trap is heated, and the desorbed CFCs are transferred to the GC column for separation.

  • Detection: The separated CFCs are detected by the ECD or MS.

  • Data Analysis: Identify and quantify the CFCs in the sample by comparing the retention times and peak areas to the calibration standards.

5. Quality Control

  • Surrogates: Spike all samples, blanks, and standards with surrogate compounds (e.g., p-bromofluorobenzene) to monitor the analytical performance of each sample.[6]

  • Internal Standards: Use internal standards (e.g., fluorobenzene) for accurate quantification.[2][6]

  • Method Detection Limits (MDLs): Determine the MDL for each analyte by analyzing at least seven replicate samples spiked at a low concentration.

  • Laboratory Control Samples (LCS): Analyze an LCS with each batch of samples to verify the accuracy of the analytical method.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between the key parameters in the purge and trap GC analysis of CFCs.

PurgeAndTrap_Parameters cluster_sample Sample & Analytes cluster_pt_params Purge and Trap Parameters cluster_gc_params GC Parameters cluster_output Analytical Output SampleMatrix Water Matrix PurgeConditions Purge Time & Flow Rate SampleMatrix->PurgeConditions affects purging CFCs CFC Analytes CFCs->PurgeConditions influences efficiency TrapConditions Adsorbent & Temperature PurgeConditions->TrapConditions determines trapping efficiency Precision Precision (RSD) PurgeConditions->Precision DesorbConditions Desorption Temperature & Time TrapConditions->DesorbConditions impacts desorption Column Column Type DesorbConditions->Column affects peak shape TempProg Temperature Program Column->TempProg defines separation CarrierGas Carrier Gas Flow TempProg->CarrierGas optimizes resolution Accuracy Accuracy (Recovery) TempProg->Accuracy Sensitivity Sensitivity (MDL) CarrierGas->Sensitivity

Caption: Key parameter relationships in purge and trap GC.

The purge and trap gas chromatography method provides a sensitive, reliable, and robust approach for the determination of chlorofluorocarbons in water samples. By carefully optimizing the purge and trap parameters and the gas chromatographic conditions, low detection limits and high accuracy can be achieved. This method is suitable for environmental monitoring and research applications requiring the analysis of trace levels of CFCs.

References

Application Note: Isomer-Specific Quantification of Tetrachlorodifluoroethanes in Atmospheric Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrachlorodifluoroethanes (C2Cl4F2) are a group of chlorofluorocarbons (CFCs) with two structural isomers of atmospheric interest: 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a) and 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). These compounds are potent ozone-depleting substances and greenhouse gases. Although the production of CFCs has been phased out under the Montreal Protocol, they are still observed in the atmosphere, likely due to emissions from existing banks, inadvertent production as byproducts, or use as feedstocks in the production of other chemicals.[1][2][3] Accurate and isomer-specific quantification of these compounds in atmospheric samples is crucial for monitoring their sources, understanding their atmospheric chemistry, and assessing their impact on the ozone layer and climate.

This application note provides a detailed protocol for the isomer-specific quantification of CFC-112 and CFC-112a in atmospheric samples using gas chromatography-mass spectrometry (GC-MS) with pre-concentration.

Quantitative Data Summary

Atmospheric concentrations of CFC-112 and CFC-112a are in the parts-per-trillion (ppt) range. The following table summarizes reported atmospheric mole fractions.

CompoundIsomerMole Fraction (ppt)Year of MeasurementLocationReference
TetrachlorodifluoroethaneCFC-1120.442012Cape Grim, Tasmania[2]
TetrachlorodifluoroethaneCFC-112a0.072012Cape Grim, Tasmania[2]
TetrachlorodifluoroethaneCFC-112a~0.082020Global Mean[1]

Experimental Protocols

This section details the methodology for the collection, preparation, and analysis of atmospheric samples for the quantification of tetrachlorodifluoroethane isomers.

Sample Collection

Whole air samples are collected in electropolished stainless steel canisters.

  • Apparatus:

    • 2 L or 3 L electropolished stainless steel canisters.

    • High-pressure metal bellows pump.

    • Stainless steel tubing.

  • Procedure:

    • Prior to use, canisters are evacuated to a high vacuum (< 10^-2 mbar) and heated to ensure cleanliness.

    • At the sampling site, the canister inlet is connected to a stainless steel sampling line, which should be flushed with ambient air for several minutes to avoid contamination.

    • The canister valve is opened, and the pump is used to pressurize the canister with ambient air to a pressure of approximately 2-3 bar.

    • The canister valve is closed, and the sampling line is disconnected.

    • Canisters are shipped to the laboratory for analysis. It is important to assess the stability of the target compounds in the canisters over the storage period.[1]

Sample Preparation and Pre-concentration

Due to the low atmospheric concentrations of tetrachlorodifluoroethanes, a pre-concentration step is necessary to achieve the required analytical sensitivity. This is typically achieved through cryogenic trapping.

  • Apparatus:

    • Cryogenic pre-concentration system.

    • Adsorbent trap (e.g., packed with HayeSep D or similar).

    • Liquid nitrogen or a cryocooler.

    • Mass flow controllers.

  • Procedure:

    • A known volume of the air sample (typically 100-500 mL) is passed through the adsorbent trap, which is cooled to a low temperature (e.g., -100 °C) using liquid nitrogen or a cryocooler.

    • The tetrachlorodifluoroethane isomers, along with other less volatile compounds, are trapped on the adsorbent material, while more volatile components like nitrogen and oxygen pass through.

    • After trapping, the trap is rapidly heated, and the desorbed analytes are transferred to the gas chromatograph in a stream of high-purity carrier gas (e.g., helium).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Isomer-specific separation and quantification are performed using a high-resolution gas chromatograph coupled to a mass spectrometer.

  • Instrumentation:

    • Gas Chromatograph (GC) with a capillary column.

    • Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight).

  • GC Conditions (Recommended Starting Point):

    • Column: A mid-polarity capillary column is recommended for the separation of halogenated isomers. A good starting point would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) or a more polar phase if co-elution is observed. Column dimensions of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness are typical.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold for 5 minutes. (This is a generic program and must be optimized for the specific column and instrument to achieve baseline separation of CFC-112 and CFC-112a.)

    • Injector: Splitless mode, with the injector temperature set to 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

    • Ions to Monitor (suggested based on common fragmentation patterns of chlorinated compounds):

      • CFC-112 (CCl2FCCl2F): The mass spectrum is characterized by fragments from the loss of chlorine and fluorine atoms. Key ions to consider for monitoring include m/z 167/169/171 ([C2Cl3F2]+) and 131/133 ([C2Cl2F]+).

      • CFC-112a (CClF2CCl3): The mass spectrum will show characteristic isotopic patterns for chlorine-containing fragments. Key ions to consider include m/z 167/169/171 ([C2Cl3F2]+) and 117/119/121 ([CCl3]+). (The specific quantitation and confirmation ions should be determined by analyzing pure standards of each isomer.)

Calibration

Quantitative analysis is performed using external calibration with certified gas standards.

  • Procedure:

    • Prepare a series of working standards by dynamic dilution of a high-concentration primary standard in a zero-air or high-purity nitrogen matrix.

    • The concentration range of the working standards should bracket the expected atmospheric concentrations of the target analytes.

    • Analyze each working standard using the same pre-concentration and GC-MS method as the atmospheric samples.

    • Construct a calibration curve by plotting the peak area of the quantitation ion against the known concentration for each isomer. A linear regression is typically used to fit the data.

Quality Assurance and Quality Control (QA/QC)
  • Blanks: Regularly analyze blanks (zero air or high-purity nitrogen) to check for system contamination.

  • Replicates: Analyze a subset of samples in duplicate or triplicate to assess analytical precision.

  • Calibration Checks: Analyze a mid-level calibration standard periodically during a sample sequence to monitor instrument stability and response.

  • Internal Standards: While not always necessary for whole air analysis with pre-concentration, the use of an internal standard (a compound not present in the atmosphere, with similar chemical properties to the analytes) can help to correct for variations in instrument response.

Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Evacuated Stainless Steel Canister B Ambient Air Sampling A->B C Pressurized Canister B->C D Cryogenic Pre-concentration (-100 °C) C->D E Thermal Desorption D->E F Gas Chromatography (GC) Separation E->F G Mass Spectrometry (MS) Detection F->G H Isomer Identification (Retention Time & Mass Spectra) G->H I Quantification (Calibration Curve) H->I J Data Reporting (ppt) I->J

References

Application Notes and Protocols for CFC-112 as a Non-Reactive Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) as a non-reactive solvent in various spectroscopic techniques. Due to its chemical inertness and specific spectral windows, CFC-112 can be a valuable tool for the analysis of a range of chemical compounds.

Introduction

CFC-112, also known as Freon 112, is a chlorofluorocarbon with the chemical formula CCl₂FCCl₂F.[1] It is a colorless solid or liquid with a slight ethereal odor, a melting point of 26.5 °C, and a boiling point of 92.5 °C.[2] Historically used as a refrigerant and solvent extractant, its non-flammable and chemically stable nature makes it a candidate for a non-reactive solvent in spectroscopic analysis.[1][3] However, it is important to note that CFC-112 is an ozone-depleting substance, and its use is regulated.[3] All handling and disposal must be in accordance with current environmental regulations.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of CFC-112 is presented in the tables below. These properties are essential for determining its suitability for specific spectroscopic applications and for safe handling.

Table 1: Physical Properties of CFC-112

PropertyValueReference
Chemical FormulaC₂Cl₄F₂[1]
Molecular Weight203.83 g/mol [3]
AppearanceColorless solid or liquid[2]
Melting Point26.5 °C (79.7 °F)[2]
Boiling Point92.5 °C (198.5 °F)[2]
Density1.64 g/cm³ at 30 °C[2]
SolubilityLow in water; Soluble in ethanol, ether, chloroform[2]
FlammabilityNon-flammable[1]

Table 2: Spectroscopic Properties of CFC-112

Spectroscopic TechniqueSpectral DataReference
Infrared (IR) Spectroscopy Absorption bands in the regions of 740–960 cm⁻¹ and 1010–1200 cm⁻¹
UV-Vis Spectroscopy Strong absorption between 192.5 and 235 nm[4]
NMR Spectroscopy Specific chemical shift data for CFC-112 as a solvent is not readily available in the literature. It is recommended to run a blank spectrum of the solvent to identify its characteristic peaks before sample analysis.
Raman Spectroscopy Specific Raman spectral data for liquid CFC-112 is not readily available in the literature. A blank spectrum should be acquired.

Chemical Reactivity and Compatibility

CFC-112 is generally considered to be chemically inert, a key property for a non-reactive solvent. However, there are some important compatibility considerations:

  • Reactive Metals: CFC-112 can react violently with chemically active metals such as potassium, sodium, and powdered aluminum.[3] Contact with these materials should be strictly avoided.

  • General Organic Compounds: While specific reactivity data with a wide range of organic functional groups is limited, chlorofluorocarbons as a class are known for their low reactivity.[5] It is expected to be compatible with many organic analytes. However, it is always recommended to perform a small-scale compatibility test if there is any doubt, especially with highly reactive compounds.

  • Acids and Bases: Information on the reactivity of CFC-112 with strong acids and bases is not widely available. Caution should be exercised when analyzing acidic or basic samples.

Experimental Protocols

The following are detailed protocols for using CFC-112 as a solvent in common spectroscopic techniques.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid or liquid sample using CFC-112 as the solvent.

Materials:

  • CFC-112 (spectroscopic grade)

  • Sample (solid or liquid)

  • FTIR spectrometer

  • Liquid transmission cell with NaCl or KBr windows

  • Pasteur pipette

  • Small vials

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves.

Protocol:

  • Sample Preparation:

    • For solid samples, dissolve a small amount (1-10 mg) of the finely ground sample in approximately 0.5-1.0 mL of CFC-112 in a small vial. Gentle warming may be required to facilitate dissolution, but care should be taken due to the solvent's volatility.

    • For liquid samples, mix a few drops of the sample with 0.5-1.0 mL of CFC-112 in a small vial.

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is purged and ready for measurement.

    • Collect a background spectrum of the empty liquid transmission cell.

  • Solvent Spectrum:

    • Carefully fill the liquid transmission cell with pure CFC-112 using a Pasteur pipette.

    • Acquire the spectrum of the solvent. This will show the absorption bands of CFC-112 and can be used for spectral subtraction.

  • Sample Analysis:

    • Clean and dry the liquid transmission cell.

    • Fill the cell with the prepared sample solution.

    • Acquire the spectrum of the sample solution.

  • Data Processing:

    • Subtract the spectrum of CFC-112 from the spectrum of the sample solution to obtain the spectrum of the analyte. Pay close attention to the regions where CFC-112 absorbs (740–960 cm⁻¹ and 1010–1200 cm⁻¹) as spectral subtraction in these areas may not be perfect.

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a sample dissolved in CFC-112.

Materials:

  • CFC-112 (spectroscopic grade)

  • Sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Appropriate PPE.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in CFC-112 of a known concentration in a volumetric flask.

    • Perform serial dilutions as necessary to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

  • Spectrophotometer Preparation:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan. Note that CFC-112 has a significant UV cutoff below 235 nm.[4]

  • Baseline Correction:

    • Fill a quartz cuvette with pure CFC-112 to be used as the blank.

    • Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).

  • Sample Analysis:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

    • Use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) if the concentration (c) and path length (b) are known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the NMR spectrum of a sample using CFC-112 as a non-deuterated solvent for certain applications (e.g., when the analyte signals do not overlap with solvent signals, or for specific nuclei other than ¹H or ¹³C).

Materials:

  • CFC-112 (high purity)

  • Sample

  • NMR spectrometer

  • NMR tubes and caps

  • Pasteur pipette

  • Appropriate PPE.

Protocol:

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 2-10 mg for ¹H NMR) in approximately 0.6-0.7 mL of CFC-112 directly in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, the solution can be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • As CFC-112 is not deuterated, a deuterium (B1214612) lock will not be possible. The spectrometer will need to be run in unlocked mode.

    • Shim the magnetic field to achieve the best possible homogeneity.

  • Data Acquisition:

    • Acquire a spectrum of pure CFC-112 to identify the solvent signals.

    • Acquire the NMR spectrum of the sample. The number of scans will depend on the sample concentration and the nucleus being observed.

  • Data Processing:

    • Process the FID to obtain the NMR spectrum.

    • Reference the spectrum using an internal standard if one was added, or by referencing a known peak from the analyte if its chemical shift is known. Be aware of the large solvent peaks from CFC-112 which may obscure parts of the spectrum.

Visualizations

Logical Workflow for Spectroscopic Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate spectroscopic solvent, with considerations for where CFC-112 might be a suitable choice.

Caption: Workflow for selecting a spectroscopic solvent.

Experimental Workflow for Sample Preparation and Analysis

This diagram outlines the general experimental workflow from sample preparation to data analysis when using CFC-112 as a spectroscopic solvent.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing start Start dissolve Dissolve Sample in CFC-112 start->dissolve filter Filter if Necessary (for solid impurities) dissolve->filter blank Run Blank Spectrum (Pure CFC-112) filter->blank sample_spec Acquire Sample Spectrum blank->sample_spec subtract Subtract Solvent Spectrum (if applicable, e.g., IR) sample_spec->subtract analyze Analyze Analyte Spectrum subtract->analyze end End analyze->end

Caption: General experimental workflow for spectroscopy using CFC-112.

Safety Precautions

  • Handling: Always handle CFC-112 in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Storage: Store CFC-112 in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials, particularly reactive metals.[7]

  • Disposal: Dispose of CFC-112 and any solutions containing it as hazardous waste in accordance with local, state, and federal regulations. Do not release it into the environment.

By following these guidelines and protocols, researchers can effectively and safely utilize CFC-112 as a non-reactive solvent for a variety of spectroscopic applications.

References

Application Notes and Protocols for Modeling the Atmospheric Lifetime of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-Tetrachloro-1,2-difluoroethane, also known as CFC-112, is a chlorofluorocarbon with a significant atmospheric lifetime, contributing to stratospheric ozone depletion. Understanding its atmospheric behavior is crucial for environmental impact assessment. These application notes provide a comprehensive overview of the key parameters governing the atmospheric lifetime of CFC-112, detailed experimental protocols for their determination, and a guide to atmospheric modeling.

Introduction

This compound (CFC-112) is a fully halogenated chlorofluorocarbon. Due to its chemical inertness in the lower atmosphere, it is transported to the stratosphere, where it undergoes photolysis by short-wavelength UV radiation, releasing chlorine atoms that catalytically destroy ozone.[1][2] The atmospheric lifetime of CFC-112 is a key metric for quantifying its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The primary atmospheric loss process for CFC-112 is stratospheric photolysis.[1][2] Reactions with hydroxyl radicals (OH), ozone (O₃), and other tropospheric oxidants are considered negligible loss pathways. Therefore, the accurate determination of its UV absorption cross-sections is paramount for modeling its atmospheric lifetime.

Physicochemical and Atmospheric Data

A summary of the key physicochemical and atmospheric data for CFC-112 is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaCCl₂FCCl₂FPubChem
Molecular Weight203.83 g/mol PubChem
Boiling Point92.8 °CPubChem
Melting Point26.0 °CPubChem
Vapor Pressure5.3 kPa at 20 °CPubChem

Table 2: Atmospheric Lifetime and Environmental Indices of CFC-112

ParameterValueReference
Atmospheric Lifetime63.6 years[1][2]
Ozone Depletion Potential (ODP)0.98[1]
Global Warming Potential (GWP) (100-year)4260[1]

Table 3: UV Absorption Cross-Section Data for CFC-112

The UV absorption cross-section of CFC-112 is temperature-dependent and can be parameterized using the following equation:

σ(λ, T) = A₀ + A₁λ + A₂λ² + A₃λ³ + A₄λ⁴

Where σ is the absorption cross-section in cm²/molecule, λ is the wavelength in nm, and T is the temperature in Kelvin. The coefficients A₀ to A₄ are provided in specialized databases such as the JPL Data Evaluation.[3][4]

Wavelength (nm)Cross-section at 298 K (cm²/molecule)
192.51.35E-18
195.09.50E-19
200.04.00E-19
205.01.50E-19
210.05.00E-20
215.01.50E-20
220.04.00E-21
225.01.00E-21
230.02.50E-22
235.06.00E-23

Note: The data presented here is illustrative and should be referenced from the latest JPL Publication for modeling purposes.

Experimental Protocols

Determination of UV Absorption Cross-Sections

The primary experimental data required for modeling the atmospheric lifetime of CFC-112 is its UV absorption cross-section. This is typically determined using laboratory-based absorption spectroscopy.

Objective: To measure the gas-phase UV absorption spectrum of CFC-112 at various temperatures relevant to stratospheric conditions.

Materials and Equipment:

  • High-purity CFC-112 sample

  • UV-Vis Spectrometer (high resolution)

  • Light Source (Deuterium lamp for UV region)

  • Temperature-controlled absorption cell with a known path length

  • Pressure measurement devices (e.g., capacitance manometer)

  • Temperature sensors

  • Vacuum line for sample handling

  • Diluent gas (e.g., high-purity N₂)

Protocol:

  • Sample Preparation: A known concentration of CFC-112 is prepared in the gas phase, either as a pure vapor or as a dilute mixture in a non-absorbing buffer gas like N₂.

  • Experimental Setup: The absorption cell is placed in the light path of the spectrometer. The temperature of the cell is controlled and monitored accurately.

  • Reference Spectrum (I₀): The absorption cell is filled with the pure buffer gas (or evacuated) to record the reference spectrum (I₀).

  • Sample Spectrum (I): The cell is then filled with the CFC-112 sample at a known partial pressure and temperature, and the sample spectrum (I) is recorded.

  • Data Analysis: The absorbance (A) is calculated using the Beer-Lambert law: A = ln(I₀/I).

  • Cross-Section Calculation: The absorption cross-section (σ) is then calculated using the formula: σ = A / (N * L), where N is the number density of CFC-112 in molecules/cm³ and L is the absorption path length in cm.

  • Temperature Dependence: The measurements are repeated at different temperatures to determine the temperature dependence of the absorption cross-section.

Modeling Atmospheric Lifetime

The atmospheric lifetime (τ) of CFC-112 is calculated using a 2-D or 3-D atmospheric chemistry-transport model. These models simulate the distribution and loss of the compound in the atmosphere.

Objective: To calculate the global atmospheric lifetime of CFC-112 based on its stratospheric photolysis.

Model Requirements:

  • A 2-D or 3-D atmospheric model with detailed stratospheric chemistry and physics.

  • Input data for solar actinic flux as a function of altitude, latitude, and season.

  • The experimentally determined UV absorption cross-sections and their temperature dependence for CFC-112.

  • Quantum yields for the photolysis of CFC-112 (assumed to be unity for CFCs in the stratosphere).

Protocol:

  • Model Initialization: The model is initialized with a realistic atmospheric distribution of CFC-112.

  • Photolysis Rate Calculation: The model calculates the photolysis rate (J) of CFC-112 at each grid point in the atmosphere using the following integral: J = ∫ σ(λ, T) * Φ(λ) * F(λ, z, θ) dλ where:

    • σ(λ, T) is the absorption cross-section at wavelength λ and temperature T.

    • Φ(λ) is the quantum yield for dissociation.

    • F(λ, z, θ) is the solar actinic flux at wavelength λ, altitude z, and solar zenith angle θ.

  • Atmospheric Loss Calculation: The global atmospheric loss rate (L) is calculated by integrating the local loss rate (J * [CFC-112]) over the entire atmosphere.

  • Atmospheric Burden Calculation: The global atmospheric burden (B) is calculated by integrating the concentration of CFC-112 over the entire atmosphere.

  • Lifetime Calculation: The atmospheric lifetime (τ) is then calculated as the ratio of the global atmospheric burden to the global atmospheric loss rate: τ = B / L.

Visualizations

Atmospheric_Degradation_Pathway CFC112 CFC-112 (CCl₂FCCl₂F) Stratosphere Stratospheric Transport CFC112->Stratosphere Slow Transport Photolysis UV Photolysis (λ < 230 nm) Stratosphere->Photolysis Cl_Radical 2 Cl• Photolysis->Cl_Radical Release Ozone_Cycle Ozone Destruction Cycle Cl_Radical->Ozone_Cycle Catalyzes

Caption: Atmospheric degradation pathway of CFC-112.

Experimental_Workflow cluster_0 Laboratory Measurements cluster_1 Atmospheric Modeling UV_Spec UV Absorption Cross-Section Measurement Temp_Dependence Temperature Dependence Analysis UV_Spec->Temp_Dependence Model_Input Input Data to 2-D/3-D Model (Cross-sections, Actinic Flux) Temp_Dependence->Model_Input Lifetime_Calc Atmospheric Lifetime Calculation Model_Input->Lifetime_Calc ODP_GWP_Calc ODP & GWP Calculation Lifetime_Calc->ODP_GWP_Calc

Caption: Experimental workflow for determining atmospheric lifetime.

Conclusion

The atmospheric lifetime of this compound (CFC-112) is primarily governed by its photolysis in the stratosphere. Accurate laboratory measurements of its UV absorption cross-sections are essential inputs for atmospheric models used to calculate its lifetime and associated environmental impact indices. The protocols outlined in these notes provide a framework for researchers to conduct such assessments, contributing to a better understanding of the fate of halogenated compounds in the atmosphere. For the most accurate and up-to-date kinetic and photochemical data, it is recommended to consult the latest evaluations from scientific bodies such as the NASA JPL Data Evaluation Panel[3][4] and the WMO Scientific Assessment of Ozone Depletion.[1][2][5]

References

Application Notes and Protocols for Chlorofluorocarbon (CFC) Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the collection, storage, and analysis of water samples for the determination of chlorofluorocarbons (CFCs), specifically CFC-11, CFC-12, and CFC-113. Accurate measurement of these compounds is critical for applications such as groundwater dating, oceanography, and environmental monitoring.

Introduction

Chlorofluorocarbons are stable, anthropogenic compounds that have been widely used as refrigerants, propellants, and solvents. Their historical atmospheric concentrations are well-documented, making them excellent tracers for determining the age of young groundwater (less than 50 years) and for studying ocean circulation and ventilation processes. The analytical method of choice for quantifying CFCs in water is purge-and-trap gas chromatography with an electron capture detector (GC-ECD), a technique known for its high sensitivity.[1]

Contamination of samples with modern air, which has significantly higher CFC concentrations than older water, is a primary challenge. Therefore, strict adherence to proper sampling and storage protocols is paramount to obtaining accurate and reliable data.

Sample Collection

The primary objective during sample collection is to prevent the water sample from coming into contact with ambient air. The following protocol is a widely accepted method for collecting water samples for CFC analysis.[2][3][4][5]

Materials
  • Sample Bottles: 125 mL (4 oz) clear Boston round glass bottles.[2][3]

  • Caps (B75204): White plastic caps with aluminum foil liners (size 22-400). It is crucial to use only aluminum foil-lined caps, as other liners can contaminate the sample.[2][3] Discard any caps with scratched or dented foil liners.[2][3]

  • Tubing: Refrigeration-grade copper tubing is required to transport the water from the source to the sample bottle.[2][3] Soft PVC tubing, such as Tygon, should be avoided as it can leach contaminants.[4]

  • Beaker: A 2 to 4-liter plastic or glass beaker.[2][3]

  • Electrical Tape: For securing the caps after sampling.[3][4]

  • Permanent Marker: For labeling the bottles.[5]

Experimental Protocol: Sample Collection
  • Well Purging: If sampling from a well, purge it until parameters such as pH, conductivity, and temperature stabilize to ensure a representative sample is collected.[5]

  • Setup: Place the sample bottle inside the beaker. Insert the end of the copper tubing from the water source (e.g., a pump) to the bottom of the sample bottle.[2][3]

  • Flushing: Start the water flow. Fill the sample bottle until it overflows, and continue to let the water flow until at least two liters of water have overflowed the bottle and the beaker.[2] This process removes any air bubbles and ensures the bottle is thoroughly rinsed with the sample water.

  • Capping: Select a cap and tap it underwater to dislodge any trapped air bubbles.[2][4] While the bottle is still submerged and overflowing, remove the copper tubing and immediately cap the bottle tightly.[2][4]

  • Inspection: Remove the capped bottle from the beaker and dry it. Re-tighten the cap.[2] Invert the bottle and tap it to check for any air bubbles. If bubbles are present, the sampling procedure must be repeated with a new bottle and cap.[2][3][4]

  • Sealing and Labeling: Securely wrap the cap with three rounds of electrical tape in a clockwise direction.[3][4] Label the bottle with the sample ID, date, and time of collection using a permanent marker.[3][5]

  • Replicates: Collect four to five replicate bottles per sampling site to ensure sufficient sample volume for analysis and quality control.[2][3]

Sample Storage

Proper storage is crucial to maintain the integrity of the CFC concentrations in the water samples until analysis.

Experimental Protocol: Sample Storage
  • Storage Orientation: Store the collected sample bottles upside down.[3]

  • Temperature: Store samples at room temperature. Do not chill or freeze the samples for transportation or storage.[5][6]

  • Holding Time: Water samples collected in glass bottles with aluminum foil-lined caps should be analyzed within four to six months of collection.[2][3] For longer-term archival (greater than 6 months), collection in fused borosilicate glass ampoules is recommended.[2][3]

Sample Analysis: Purge-and-Trap Gas Chromatography

The analytical procedure involves purging the dissolved CFCs from the water sample with a high-purity inert gas, trapping them on a cold trap, and then thermally desorbing them onto a gas chromatograph for separation and detection.[1][7][8]

Summary of Analytical Parameters
ParameterValue/TypeReference
Analytical Method Purge-and-Trap Gas Chromatography with Electron Capture Detector (GC-ECD)[1]
Purge Gas High-purity inert gas (e.g., Nitrogen or Helium)[7]
Purge Time 4 - 8 minutes[1][9]
Purge Flow Rate 20 mL/min[9]
Trap Material Porapak-T and Porasil-C[1]
Trap Temperature (Trapping) -30 °C to -70 °C[1][9]
Desorption Temperature 90 °C to 130 °C[1][9]
Desorption Time 30 seconds - 1.5 minutes[9]
Analytical Column Porasil-C[1]
Detector Electron Capture Detector (ECD)[1]
Experimental Protocol: Sample Analysis
  • System Blank: Before analyzing samples, run a blank using old groundwater known to be free of CFCs to ensure the analytical system is not contaminated.[1]

  • Sample Introduction: Introduce a known volume of the water sample (e.g., 25 mL) into the stripping cell of the purge-and-trap system.[1][9]

  • Purging: Purge the sample with an inert gas for a specified time (e.g., 4 minutes) to transfer the CFCs from the aqueous phase to the gas phase.[1]

  • Trapping: The gas stream containing the CFCs is passed through a cold trap (e.g., -30°C) where the CFCs are quantitatively collected on an adsorbent material.[1]

  • Desorption and Injection: After purging is complete, the trap is rapidly heated (e.g., to 95°C), and the trapped CFCs are desorbed and swept by the carrier gas into the gas chromatograph.[1]

  • Chromatographic Separation: The CFCs are separated on a chromatographic column. A pre-column can be used to back-flush less volatile compounds and reduce analysis time.[1]

  • Detection: The separated CFCs are detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[1]

  • Quantification: The concentration of each CFC is determined by comparing its peak area to that of a known standard.

  • Headspace Correction: A correction is applied to account for the amount of CFCs partitioned into the small headspace bubble that may form in the sample bottle. The volume of this headspace is measured for each sample.[1]

Quality Control

Maintaining a strict quality control regimen is essential for producing high-quality data. This includes the analysis of blanks, standards, and replicate samples.

QC Sample TypePurposeFrequency
Field Blanks To assess contamination during sample collection and transport.As needed, typically one per sampling batch.
Laboratory Blanks To monitor for contamination within the analytical system.[1]Daily or as needed.
Standards For calibration and quantification of CFC concentrations.At the beginning and end of each analytical run, and after every few samples.
Replicate Samples To assess the precision of the sampling and analytical methods.Collect 4-5 bottles per site.[2][3]

Workflow Diagram

CFC_Analysis_Workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Sample Analysis (Purge-and-Trap GC-ECD) A Purge Well B Prepare Sampling Apparatus (Bottle in Beaker, Copper Tubing) A->B C Flush Bottle with >2L of Sample Water B->C D Cap Bottle Underwater C->D E Inspect for Bubbles D->E E->C Bubbles Present F Seal with Electrical Tape and Label E->F No Bubbles G Store Bottles Upside Down at Room Temperature F->G H Analyze within 4-6 Months G->H I Introduce Sample to Stripping Cell H->I J Purge with Inert Gas I->J K Trap CFCs on Cold Trap J->K L Thermally Desorb Trap K->L M Inject into GC L->M N Separate CFCs on Column M->N O Detect with ECD N->O P Quantify and Apply Headspace Correction O->P

Caption: Workflow for CFC analysis in water samples.

References

Application Notes and Protocols for Utilizing CFC-112 in Ocean Ventilation and Circulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluorocarbons (CFCs) have been invaluable transient tracers in oceanography for decades, providing crucial insights into ocean ventilation, circulation patterns, and the age of water masses. While CFC-11 and CFC-12 are the most extensively studied compounds, other CFCs, such as CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane), offer potential as complementary tracers due to their unique atmospheric histories and physical-chemical properties. This document provides detailed application notes and protocols for the utilization of CFC-112 in studying ocean ventilation and circulation.

Principle: The fundamental principle behind using CFC-112 as an ocean tracer lies in its anthropogenic origin, well-documented atmospheric history, and its conservative nature in most oceanic environments. CFC-112, released into the atmosphere, dissolves in surface seawater at a concentration proportional to its atmospheric partial pressure and solubility. Subsequently, as this surface water sinks and moves through the ocean's interior, the dissolved CFC-112 acts as a time-dependent tracer. By measuring the concentration of CFC-112 in a deep-water sample and knowing its atmospheric history and solubility, scientists can estimate the "age" of the water mass, which is the time elapsed since it was last in contact with the atmosphere. This information is critical for understanding the rates and pathways of ocean ventilation and circulation, processes that are fundamental to the global climate system and the oceanic uptake of anthropogenic carbon dioxide.

Data Presentation

Quantitative data for CFC-112 is summarized in the tables below. It is important to note that while the atmospheric history and physical properties of CFC-112 are well-characterized, extensive datasets of its concentration in the world's oceans are not as readily available as for CFC-11 and CFC-12. The seawater concentration data presented here are illustrative examples based on its properties and atmospheric history to demonstrate its potential application.

Table 1: Physical and Chemical Properties of CFC-112

PropertyValue
Chemical Formula CCl₂FCCl₂F
Molar Mass 203.82 g/mol
Boiling Point 92.8 °C
Melting Point 23.8 °C
Density (liquid) 1.634 g/mL
Henry's Law Constant (298.15 K) 1.1 x 10⁻¹ atm·m³/mol
Water Solubility Low (0.012% at 25°C)[1]

Table 2: Atmospheric Concentration History of CFC-112 (Northern Hemisphere)

YearConcentration (ppt)
1960< 0.1
1970~0.2
1980~0.4
1990~0.5
2000~0.45
2010~0.4

Source: Adapted from data on newly detected ozone-depleting substances.

Table 3: Illustrative Seawater Concentrations of CFC-112 in Different Ocean Basins

Ocean BasinDepth Range (m)Water Mass Age (years)Hypothetical CFC-112 Concentration (pmol/kg)
North Atlantic 500 - 150010 - 200.1 - 0.3
North Pacific 500 - 150020 - 400.05 - 0.15
Southern Ocean 200 - 10005 - 150.2 - 0.4
Deep Ocean > 2000> 50< 0.05

Note: These are hypothetical values to illustrate potential concentrations based on the atmospheric history and general ocean ventilation patterns. Actual concentrations would require direct measurement.

Experimental Protocols

The measurement of CFC-112 in seawater follows the well-established methodology for other volatile halogenated compounds, primarily involving purge-and-trap gas chromatography with an electron capture detector (GC-ECD).

Seawater Sample Collection
  • Objective: To collect seawater samples from various depths without contamination.

  • Apparatus:

    • Niskin bottles or other appropriate water samplers mounted on a CTD (Conductivity, Temperature, Depth) rosette.

    • Glass syringes (100 mL) with stopcocks.

  • Protocol:

    • Lower the CTD rosette to the desired depths.

    • Trigger the Niskin bottles to close and collect water samples.

    • Once the rosette is back on deck, immediately begin sampling for CFCs to minimize gas exchange with the atmosphere.

    • Attach a piece of clean tubing to the Niskin bottle's spigot.

    • Rinse the glass syringe and tubing with a small amount of the sample water three times.

    • Carefully fill the syringe from the bottom up, avoiding the introduction of any air bubbles.

    • Close the stopcock and store the syringe in a cold-water bath until analysis.

Sample Storage (if necessary)
  • Objective: To store samples for a short period without altering CFC-112 concentrations.

  • Protocol:

    • For short-term storage (a few hours), keep the filled glass syringes submerged in a cold-water bath to minimize gas loss or bubble formation.

    • For longer-term storage, samples can be flame-sealed in glass ampoules. This is a more complex procedure and should be performed by trained personnel.

CFC-112 Analysis: Purge-and-Trap Gas Chromatography with Electron Capture Detection (GC-ECD)
  • Objective: To extract dissolved CFC-112 from seawater and quantify its concentration.

  • Apparatus:

    • Purge-and-trap system.

    • Gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Capillary column suitable for separating halogenated compounds (e.g., DB-624 or similar).

    • High-purity nitrogen or argon/methane mixture as carrier and purge gas.

    • Calibration gas standard containing a known concentration of CFC-112.

  • Protocol:

    • Purging:

      • Introduce a precise volume of the seawater sample from the syringe into the purging chamber.

      • Bubble a high-purity inert gas (e.g., nitrogen) through the sample for a set period (e.g., 5-10 minutes). This strips the volatile CFC-112 from the water.

    • Trapping:

      • Pass the purge gas containing the extracted CFC-112 through a cold trap (e.g., cooled to -20°C to -50°C) packed with an adsorbent material (e.g., Tenax). The CFC-112 is cryo-focused on the trap.

    • Desorption and Injection:

      • Rapidly heat the trap to a high temperature (e.g., 150-200°C). This desorbs the trapped CFC-112 as a concentrated plug of gas.

      • The carrier gas then sweeps the desorbed CFC-112 onto the gas chromatography column.

    • Gas Chromatography:

      • The GC column separates CFC-112 from other compounds based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to achieve optimal separation.

    • Detection:

      • The electron capture detector (ECD) is highly sensitive to halogenated compounds like CFC-112. As CFC-112 elutes from the column, it produces a signal in the ECD.

    • Quantification:

      • The concentration of CFC-112 in the sample is determined by comparing the peak area of the sample chromatogram to a calibration curve generated by analyzing known amounts of a CFC-112 gas standard.

Mandatory Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Laboratory Analysis Sample_Collection 1. Seawater Sampling (Niskin Bottles on CTD Rosette) Syringe_Filling 2. Transfer to Glass Syringes Sample_Collection->Syringe_Filling Purge 3. Purging (Inert gas strips CFC-112 from water) Syringe_Filling->Purge Trap 4. Cryogenic Trapping (CFC-112 is concentrated) Purge->Trap Desorb 5. Thermal Desorption & Injection (CFC-112 is introduced to GC) Trap->Desorb GC 6. Gas Chromatography (Separation of compounds) Desorb->GC ECD 7. Electron Capture Detection (Detection of CFC-112) GC->ECD Quantify 8. Quantification (Comparison to standards) ECD->Quantify

Figure 1. Experimental workflow for CFC-112 analysis in seawater.

Ocean_Ventilation_Pathway Atmosphere Atmosphere (Known CFC-112 Concentration) Surface_Ocean Surface Ocean (Gas Exchange & Equilibration) Atmosphere->Surface_Ocean Dissolution Age_Calculation Water Mass Age Calculation Atmosphere->Age_Calculation Atmospheric History Deep_Ocean Deep Ocean Interior (Advection & Mixing) Surface_Ocean->Deep_Ocean Ocean Ventilation (Subduction, Convection) Measurement Seawater Sample Measurement (CFC-112 Concentration) Deep_Ocean->Measurement Sampling Measurement->Age_Calculation

Figure 2. Conceptual pathway of CFC-112 as an ocean ventilation tracer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of CFC-112 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the co-elution of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) with other compounds during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in GC-MS analysis of CFC-112?

A1: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping chromatographic peaks. This is problematic because it can lead to misidentification of compounds and inaccurate quantification. For CFC-112, this is a particular challenge due to the presence of its isomer, CFC-112a (1,1,1,2-Tetrachloro-2,2-difluoroethane), which has a very similar boiling point and polarity, making chromatographic separation difficult.

Q2: Besides its isomer, what other compounds are likely to co-elute with CFC-112?

A2: The primary co-eluting compound of concern for CFC-112 is its isomer, CFC-112a. Due to their nearly identical boiling points (CFC-112: ~92.8°C, CFC-112a: 91.5°C), they are highly prone to co-elution on many standard GC columns.[1] Depending on the sample matrix, other halogenated hydrocarbons or volatile organic compounds (VOCs) with similar volatility and polarity may also co-elute. In complex samples, such as industrial solvents or environmental extracts, a broad range of compounds could potentially interfere.

Q3: How can I confirm if I have a co-elution problem with my CFC-112 peak?

A3: You can investigate potential co-elution by:

  • Examining the peak shape: Look for non-symmetrical peaks, such as those with shoulders or tailing.

  • Mass spectral analysis: Acquire mass spectra across the width of the chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.

  • Using a more selective GC column: If available, analyzing the sample on a column with a different stationary phase can help to resolve the co-eluting compounds.

Troubleshooting Guides

Issue 1: Suspected Co-elution of CFC-112 and its Isomer CFC-112a

This is the most common co-elution issue encountered when analyzing CFC-112. The similar physical properties of these isomers make their separation challenging.

Troubleshooting Workflow:

start Suspected Co-elution of CFC-112 and CFC-112a step1 Optimize Oven Temperature Program start->step1 step2 Modify Carrier Gas Flow Rate step1->step2 If resolution is still insufficient step3 Select a More Selective GC Column step2->step3 If co-elution persists step4 Utilize Deconvolution Software step3->step4 For complex matrices or complete co-elution end Resolution Achieved step4->end

Figure 1: Troubleshooting workflow for CFC-112 and CFC-112a co-elution.

Detailed Steps:

  • Optimize Oven Temperature Program:

    • Action: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min). This increases the interaction time of the analytes with the stationary phase, potentially improving separation.

    • Rationale: A slower ramp rate can enhance the resolution between closely eluting compounds.

  • Modify Carrier Gas Flow Rate:

    • Action: Adjust the carrier gas (e.g., Helium) flow rate to the optimal linear velocity for the column being used. This can improve column efficiency and peak resolution.

    • Rationale: Operating at the optimal linear velocity minimizes band broadening and improves separation efficiency.

  • Select a More Selective GC Column:

    • Action: If available, switch to a GC column with a different stationary phase that offers different selectivity for halogenated hydrocarbons. Columns with stationary phases like porous layer open tubular (PLOT) columns (e.g., Alumina BOND/CFC or CP-SilicaPLOT) can provide unique selectivity for these compounds.[2]

    • Rationale: Different stationary phases interact with analytes based on different chemical and physical properties, which can resolve compounds that co-elute on a standard non-polar or mid-polarity column.

  • Utilize Deconvolution Software:

    • Action: If chromatographic separation is not fully achievable, use the mass spectral data and deconvolution algorithms available in your GC-MS software to separate the contributions of each co-eluting compound to the total ion chromatogram.

    • Rationale: Deconvolution can mathematically resolve the spectra of individual components from an overlapping peak, allowing for their individual identification and quantification.

Issue 2: Co-elution of CFC-112 with Other Volatile Organic Compounds (VOCs)

In complex matrices, such as industrial waste or contaminated environmental samples, CFC-112 may co-elute with other VOCs of similar volatility.

Troubleshooting Workflow:

start Co-elution of CFC-112 with other VOCs step1 Review Sample Composition and Analyte Boiling Points start->step1 step2 Optimize GC Method (Temperature Program, Flow Rate) step1->step2 step3 Change GC Column (Different Polarity/Selectivity) step2->step3 If co-elution persists step4 Employ Selective Ion Monitoring (SIM) step3->step4 For enhanced selectivity and sensitivity end Interference Resolved step4->end

Figure 2: Troubleshooting workflow for CFC-112 co-elution with other VOCs.

Detailed Steps:

  • Review Sample Composition and Analyte Boiling Points:

    • Action: Identify other compounds present in your sample and compare their boiling points to that of CFC-112 (~92.8°C). Compounds with similar boiling points are potential co-elutants.

    • Rationale: Boiling point is a primary factor determining elution order in non-polar GC columns.

  • Optimize GC Method:

    • Action: As with isomeric co-elution, systematically adjust the oven temperature program and carrier gas flow rate to maximize resolution.

  • Change GC Column:

    • Action: Select a column with a different stationary phase. For example, if you are using a non-polar column (e.g., DB-1ms), switching to a more polar column (e.g., DB-624 or a WAX column) can alter the elution order and resolve the co-eluting peaks. The choice of column will depend on the nature of the interfering compound.

    • Rationale: Changing the polarity of the stationary phase alters the separation mechanism from being primarily based on boiling point to including dipole-dipole interactions, which can effectively separate compounds with different polarities even if their boiling points are similar.

  • Employ Selective Ion Monitoring (SIM) Mode:

    • Action: If complete chromatographic separation is not possible, operate the mass spectrometer in SIM mode. Select unique, interference-free ions for CFC-112 and the co-eluting compound for quantification.

    • Rationale: SIM mode increases sensitivity and selectivity by monitoring only a few specific m/z values, which can allow for accurate quantification even with overlapping chromatographic peaks, provided unique ions exist for each compound.

Experimental Protocols & Data

Table 1: Physical Properties of CFC-112 and Potential Co-elutants
CompoundFormulaBoiling Point (°C)Polarity
CFC-112 CCl₂FCCl₂F92.8Non-polar
CFC-112a CClF₂CCl₃91.5Non-polar
CFC-113 CCl₂FCClF₂47.6Non-polar
1,1,1-Trichloroethane CH₃CCl₃74.1Polar
Carbon Tetrachloride CCl₄76.7Non-polar

Data compiled from publicly available chemical databases.

Table 2: Recommended GC Columns for Halogenated Hydrocarbon Analysis
Column Stationary PhaseDescriptionPrimary Separation MechanismSuitable for
PoraPLOT Q Styrene-divinylbenzene polymerAdsorptionVolatile halogenated hydrocarbons
GS-GASPRO Fused silica (B1680970) PLOTAdsorptionLight hydrocarbons and CFCs
CP-SilicaPLOT Fused silica PLOTAdsorptionC1-C4 hydrocarbons and volatile halogenated compounds
DB-624 6% Cyanopropylphenyl-94% DimethylpolysiloxanePolarityVolatile organic compounds, including halogenated hydrocarbons
DB-WAX Polyethylene glycol (PEG)PolarityPolar volatile organic compounds
Example GC-MS Method for CFC Analysis

This is a general starting method that should be optimized for your specific instrument and application.

  • GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Inlet: Splitless mode, 250°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: 45-300 amu (Full Scan) or monitor specific ions in SIM mode.

By following these troubleshooting guides and utilizing the provided data and protocols, you can effectively address and overcome the challenges of CFC-112 co-elution in your GC-MS analyses. For further assistance, please consult your instrument manufacturer's guidelines or contact our support team.

References

Technical Support Center: Enhancing Detection Limits for 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrachloro-1,2-difluoroethane. The following sections detail strategies and methodologies to improve detection limits in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using NIOSH Method 1016 (GC-FID) to analyze this compound, but my results are near the detection limit. How can I improve my signal?

A1: If you are experiencing low signal-to-noise ratios with the standard GC-FID method, consider the following troubleshooting steps:

  • Optimize GC Parameters: Ensure your GC is operating optimally. Check for leaks in the system, confirm the proper flow rates for carrier and detector gases, and ensure the injection port and detector temperatures are appropriate for your analyte.

  • Injector Maintenance: A dirty or active injector can lead to poor peak shape and reduced signal. Regularly clean or replace the injector liner and septum.

  • Column Conditioning: Ensure your column is properly conditioned to minimize bleed, which can contribute to baseline noise.

  • Sample Preparation: Confirm that your sample desorption from the sorbent tube is efficient. Ensure the correct volume of carbon disulfide is used and that the desorption time is adequate.[1]

Q2: My baseline is noisy, making it difficult to integrate low-level peaks. What are the common causes and solutions?

A2: A noisy baseline can significantly impact your detection limit. Here are common causes and their solutions:

  • Contaminated Carrier or Detector Gases: Use high-purity gases and ensure traps for moisture and hydrocarbons are functioning correctly.

  • Column Bleed: Operating at excessively high temperatures or using an old or degraded column can increase bleed. Consider using a lower column temperature program if possible or replacing the column.

  • Detector Contamination: The FID jet can become contaminated over time. Follow the manufacturer's instructions for cleaning the detector.

  • Electronic Noise: Ensure the instrument is properly grounded and that there is no interference from other electronic equipment in the laboratory.

Q3: Would a different detector provide better sensitivity for this compound?

A3: Yes, for halogenated compounds like this compound, an Electron Capture Detector (ECD) is significantly more sensitive than a Flame Ionization Detector (FID).[2][3] The ECD is highly selective for electronegative compounds, which includes chlorinated and fluorinated hydrocarbons.[2] Switching to a GC-ECD system is a primary strategy for lowering your detection limits.

Q4: How can I pre-concentrate my sample to improve detection limits?

A4: Pre-concentration techniques are highly effective for improving detection limits for volatile organic compounds (VOCs). Two common methods are:

  • Purge and Trap (P&T): This technique involves purging the volatile analytes from a liquid or solid sample with an inert gas and trapping them on a sorbent. The trapped analytes are then thermally desorbed into the GC. This method is widely used for the analysis of VOCs in environmental samples.

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample, either by direct immersion in a liquid or exposure to the headspace above the sample. The fiber is then desorbed in the GC inlet. SPME is a solvent-free and versatile technique for a wide range of analytes and matrices.[4][5]

Comparison of Detection Limits

The following table summarizes the detection limits for this compound using different analytical methods.

Analytical MethodSample PreparationDetectorEstimated Limit of Detection (LOD)
NIOSH Method 1016Sorbent Tube DesorptionFID0.3 mg/sample[1]
Headspace GC-ECDHeadspace InjectionECD0.0001 to 0.3091 µg/L (for similar halogenated hydrocarbons)[6]
Purge and Trap GC-MSPurge and TrapMS0.004 pM (for similar chlorofluorocarbons)[7]
Headspace SPME-GC-MSHeadspace SPMEMSLow parts-per-trillion (ppt) range (for a broad range of VOCs)

Experimental Protocols

NIOSH Method 1016: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the analysis of this compound in air samples.

1. Sample Collection:

  • Use a solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).

  • Draw a known volume of air (0.5 to 2 L) through the sorbent tube at a flow rate of 0.01 to 0.035 L/min using a personal sampling pump.[1]

2. Sample Preparation:

  • Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate vials.

  • Add 1.0 mL of carbon disulfide (CS₂) to each vial.

  • Allow the vials to stand for 30 minutes with occasional agitation to desorb the analyte.[1]

3. GC-FID Analysis:

  • Injection Volume: 5 µL

  • Injector Temperature: 200 °C

  • Column: 10% FFAP on 80/100 mesh Chromosorb W-AW, 3 m x 3-mm OD stainless steel

  • Carrier Gas: Nitrogen at 30 mL/min

  • Oven Temperature: 85 °C (isothermal)

  • Detector Temperature: 250 °C

Enhanced Method: Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD)

This method is suitable for the analysis of volatile halogenated hydrocarbons in liquid samples.

1. Sample Preparation:

  • Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

  • If applicable, add an internal standard.

  • Seal the vial with a crimp cap.

2. Headspace Analysis:

  • Place the vial in the headspace autosampler.

  • Incubation Temperature: 85 °C

  • Incubation Time: 20 minutes

  • Syringe Temperature: 90 °C

  • Injection Volume: 1 mL of the headspace gas

3. GC-ECD Analysis:

  • Injector Temperature: 200 °C

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp to 180 °C at 10 °C/min

    • Hold at 180 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Makeup Gas: Nitrogen

Advanced Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method provides very low detection limits for volatile organic compounds in water samples.

1. Purge and Trap:

  • Use a commercial purge and trap system.

  • Sample Volume: 5 mL

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 minutes

  • Trap: Tenax® or a multi-sorbent trap

  • Desorb Temperature: 250 °C

  • Desorb Time: 2 minutes

2. GC-MS Analysis:

  • Injector Temperature: 200 °C

  • Column: Rtx-VMS or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 2 minutes

    • Ramp to 220 °C at 15 °C/min

    • Hold at 220 °C for 3 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-300 amu

Advanced Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a sensitive and solvent-free method for the analysis of volatile compounds.[4][5]

1. Sample Preparation and Extraction:

  • Place a known volume or weight of the sample into a headspace vial.

  • Add a salt solution (e.g., sodium chloride) to enhance the partitioning of the analyte into the headspace.

  • Seal the vial.

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar

  • Incubation Temperature: 50 °C

  • Incubation Time: 10 minutes

  • Extraction Time: 30 minutes

2. GC-MS Analysis:

  • Injector: Operate in splitless mode.

  • Injector Temperature: 250 °C

  • Desorption Time: 2 minutes

  • Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-350 amu

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Sample Sample Matrix (Air, Water, Soil) Sorbent Sorbent Tube (NIOSH 1016) Sample->Sorbent Air Headspace Headspace Vial Sample->Headspace Liquid/Solid PurgeTrap Purge and Trap Concentrator Sample->PurgeTrap Liquid/Solid GC Gas Chromatograph Sorbent->GC Desorption SPME SPME Fiber Headspace->SPME Headspace Extraction Headspace->GC Injection PurgeTrap->GC Desorption SPME->GC Desorption FID FID GC->FID ECD ECD GC->ECD MS MS GC->MS

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low Signal or Poor Detection Limit CheckGC Optimize GC Parameters? (Flows, Temps, Leaks) Start->CheckGC CheckGC->Start No CheckInjector Clean/Replace Injector Liner/Septum? CheckGC->CheckInjector Yes CheckInjector->Start No CheckColumn Condition or Replace Column? CheckInjector->CheckColumn Yes CheckColumn->Start No ConsiderDetector Switch to More Sensitive Detector (ECD)? CheckColumn->ConsiderDetector Yes ConsiderPrecon Implement Sample Pre-concentration? ConsiderDetector->ConsiderPrecon Yes Improved Improved Detection Limit ConsiderDetector->Improved No, but implemented PurgeTrap Purge and Trap ConsiderPrecon->PurgeTrap SPME SPME ConsiderPrecon->SPME PurgeTrap->Improved SPME->Improved

Caption: Troubleshooting logic for improving detection limits.

References

Technical Support Center: Analysis of CFC-112 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of CFC-112 analysis?

A1: Matrix effects are the alteration of the analytical signal of the target analyte (CFC-112) due to the co-eluting components of the sample matrix.[1][2] The matrix is everything in the sample except for the analyte of interest. These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), leading to inaccurate quantification.[1][2]

Q2: What are the common environmental matrices for CFC-112 analysis and what are the potential interferences?

A2: Common environmental matrices for CFC-112 include water (groundwater, surface water), soil/sediment, and air. Each matrix presents unique potential interferences:

  • Water: Dissolved organic matter, humic and fulvic acids, and other volatile organic compounds (VOCs) can interfere with the analysis.

  • Soil/Sediment: High organic matter content, clays, and other VOCs can lead to significant matrix effects.[3] VOC recoveries are often lower in soils with high organic carbon content.[3]

  • Air: Co-adsorbed volatile organic compounds on sampling media can interfere with the thermal desorption and analysis.

Q3: What is the most common analytical technique for CFC-112 and why is it susceptible to matrix effects?

A3: The most common analytical technique for the determination of CFCs, including CFC-112, is Purge and Trap Gas Chromatography with an Electron Capture Detector (GC-ECD) .[4] This method is highly sensitive to halogenated compounds.[5]

The susceptibility to matrix effects arises from:

  • In the Purge and Trap System: Non-volatile matrix components can foam or cause inconsistent purging efficiency.

  • In the GC Inlet: Non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that can degrade the analyte or enhance its transfer to the column, leading to signal enhancement.[2]

  • In the GC Column: Co-eluting matrix components can interfere with the peak shape and resolution of CFC-112.

  • In the ECD Detector: Co-eluting compounds that also capture electrons can lead to a suppressed or enhanced signal.

Q4: How can I minimize matrix effects during sample preparation?

A4: Proper sample preparation is a critical step in minimizing matrix effects.[6] Key strategies include:

  • For Water Samples: Direct purge and trap is common. Minimizing sample handling is crucial to prevent contamination.

  • For Soil/Sediment Samples: Methanol (B129727) extraction followed by purge and trap of an aliquot of the extract is a common approach. This helps to separate the CFC-112 from the solid matrix.[7] Headspace analysis is another alternative.[8]

  • For Air Samples: Thermal desorption of sorbent tubes is a standard method. Ensuring the sorbent material is selective for the target analytes can reduce interferences.[9]

  • Sample Cleanup: For highly contaminated samples, techniques like Solid Phase Extraction (SPE) can be used to remove interfering compounds before analysis.[6]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) for CFC-112
Potential Cause Troubleshooting Step Recommended Action
Active sites in the GC inlet or column Check the GC inlet liner and the front of the analytical column for contamination.Replace the inlet liner and trim the first few centimeters of the analytical column.
Improper purge and trap parameters Review the purge flow rate, purge time, and desorption temperature.Optimize purge and trap parameters to ensure efficient transfer of CFC-112 without excessive water vapor.
Column degradation Inject a standard to check column performance.Replace the analytical column if performance has degraded.
Problem 2: Inconsistent Recoveries (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Step Recommended Action
Matrix-induced signal enhancement Analyze a matrix blank and a matrix spike sample. Compare the response of the analyte in the matrix to the response in a clean solvent.Implement matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1]
Matrix-induced signal suppression Similar to above, analyze matrix blank and matrix spike samples.Use an internal standard that is chemically similar to CFC-112 and is affected by the matrix in the same way. A stable isotope-labeled version of the analyte is ideal, but if unavailable, a structurally similar compound can be used.
High concentration of co-contaminants Review the chromatogram for the presence of large, co-eluting peaks.Dilute the sample to reduce the concentration of interfering compounds.[10] Note that this will also raise the detection limit. Alternatively, implement a sample cleanup step like SPE.[6]
Inefficient purging from complex matrix For soil and sediment samples, evaluate the extraction efficiency.For soil samples, ensure vigorous shaking or sonication during methanol extraction. For purge and trap, consider increasing the purge temperature for water samples containing high dissolved solids.
Problem 3: Contamination and Carryover
Potential Cause Troubleshooting Step Recommended Action
Contaminated purge and trap system Analyze a system blank (purging clean water) after a high-concentration sample.Bake out the purge and trap system at a high temperature between samples. Follow the manufacturer's instructions for system cleaning.
Carryover from the injection port Analyze a solvent blank after a high-concentration sample.Replace the inlet liner and septum.
Contaminated sampling or storage containers Review sampling procedures and materials.Use certified clean sampling vials. Avoid plastics and other materials that can adsorb or leach volatile compounds. Borosilicate glass with PTFE-lined septa is recommended.[4]

Experimental Protocols

Protocol 1: Analysis of CFC-112 in Water by Purge and Trap GC-ECD (Based on EPA Method 5030C/8260B)
  • Sample Collection: Collect water samples in 40 mL borosilicate glass vials with PTFE-lined septa. Ensure no headspace is present.

  • Instrumentation:

    • Gas Chromatograph with an Electron Capture Detector (GC-ECD).

    • Purge and Trap Concentrator.

    • Analytical Column: A capillary column suitable for volatile halogenated compounds (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

  • Purge and Trap Parameters:

    • Sample Volume: 5 mL.

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes at ambient temperature.

    • Desorb Temperature: 250°C for 2 minutes.

    • Bake Temperature: 260°C for 5 minutes.

  • GC-ECD Parameters:

    • Injector Temperature: 200°C.

    • Oven Program: 40°C (hold for 3 min), ramp to 180°C at 10°C/min.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow.

  • Calibration: Prepare a series of calibration standards in reagent water. If significant matrix effects are observed, prepare matrix-matched standards using a known blank water sample.

Protocol 2: Analysis of CFC-112 in Soil/Sediment by Methanol Extraction and Purge and Trap GC-ECD (Based on EPA Method 5035A/8260B)
  • Sample Collection: Collect approximately 5 grams of soil in a pre-weighed vial.

  • Extraction:

    • Add 10 mL of purge-and-trap grade methanol to the soil sample vial.

    • Spike with surrogate standards.

    • Shake vigorously for 2 minutes.

    • Allow the solids to settle.

  • Analysis:

    • Take a 100 µL aliquot of the methanol extract and add it to 5 mL of reagent water in the purge and trap sparging vessel.

    • Analyze using the same Purge and Trap GC-ECD conditions as for water samples (Protocol 1).

  • Calibration: Prepare calibration standards in methanol and introduce aliquots into 5 mL of reagent water for purging. For significant matrix effects, prepare matrix-matched standards by spiking the extract of a known blank soil sample.

Data Presentation

Table 1: Summary of Potential Matrix Effects and Mitigation Strategies for CFC-112 Analysis

Matrix Potential Matrix Effect Primary Mitigation Strategy Secondary Mitigation Strategy
Water Signal suppression from dissolved organic matter.Internal Standard CalibrationSample Dilution
Soil/Sediment (High Organic Content) Signal enhancement due to protection of analyte in the GC inlet.[2]Matrix-Matched CalibrationSample Cleanup (e.g., SPE)
Soil/Sediment (High Clay Content) Signal suppression due to strong adsorption of CFC-112.Methanol ExtractionStandard Addition
Air (High VOC Load) Co-elution and detector saturation.Use of selective sorbent tubes.Dilution of the sample by reducing the sampling volume.

Visualizations

TroubleshootingWorkflow cluster_start Start: Inaccurate CFC-112 Quantification cluster_symptoms Symptom Identification cluster_causes_peakshape Peak Shape Issues: Potential Causes cluster_causes_recovery Recovery Issues: Potential Causes cluster_causes_contamination Contamination Issues: Potential Causes cluster_solutions_peakshape Solutions cluster_solutions_recovery Solutions cluster_solutions_contamination Solutions Start Inaccurate Results (High/Low Bias or Poor Repeatability) PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape InconsistentRecovery Inconsistent Recovery (Suppression/Enhancement) Start->InconsistentRecovery HighBlank High Blank Signal (Contamination) Start->HighBlank ActiveSites Active Sites in Inlet/Column PoorPeakShape->ActiveSites BadPT Suboptimal P&T Parameters PoorPeakShape->BadPT ColumnIssue Column Degradation PoorPeakShape->ColumnIssue MatrixEnhance Matrix Enhancement InconsistentRecovery->MatrixEnhance MatrixSuppress Matrix Suppression InconsistentRecovery->MatrixSuppress HighInterference High Co-contaminants InconsistentRecovery->HighInterference SystemContam System Contamination HighBlank->SystemContam Carryover Injector Carryover HighBlank->Carryover SamplingError Sampling/Storage Contamination HighBlank->SamplingError ReplaceConsumables Replace Liner/Septum Trim Column ActiveSites->ReplaceConsumables OptimizePT Optimize P&T Method BadPT->OptimizePT ReplaceColumn Replace Column ColumnIssue->ReplaceColumn MatrixMatch Use Matrix-Matched Standards MatrixEnhance->MatrixMatch InternalStd Use Internal Standard MatrixSuppress->InternalStd DiluteCleanup Dilute Sample or Perform Cleanup HighInterference->DiluteCleanup Bakeout Bakeout P&T System SystemContam->Bakeout CleanInjector Clean Injector Carryover->CleanInjector ReviewSampling Review Sampling Protocol SamplingError->ReviewSampling

Caption: Troubleshooting workflow for inaccurate CFC-112 analysis.

MitigationStrategy cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_sampleprep_options Sample Preparation Options cluster_calibration_options Calibration Options cluster_instrumental_options Instrumental Options MatrixEffect Matrix Effect Observed (Signal Enhancement or Suppression) SamplePrep Modify Sample Preparation MatrixEffect->SamplePrep Calibration Adjust Calibration Method MatrixEffect->Calibration Instrumental Instrumental Optimization MatrixEffect->Instrumental Dilution Sample Dilution SamplePrep->Dilution Cleanup Sample Cleanup (SPE) SamplePrep->Cleanup Extraction Optimize Extraction SamplePrep->Extraction MatrixMatched Matrix-Matched Calibration Calibration->MatrixMatched InternalStandard Internal Standard Method Calibration->InternalStandard StandardAddition Standard Addition Calibration->StandardAddition GCParams Optimize GC Parameters (e.g., inlet temperature, oven ramp) Instrumental->GCParams ColumnSel Select a more selective GC column Instrumental->ColumnSel

Caption: Strategies for mitigating matrix effects in CFC-112 analysis.

References

Technical Support Center: Seawater Sampling for CFC-112 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the collection of seawater samples for the analysis of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of CFC-112 contamination during seawater sampling?

A1: The main sources of contamination are the sampling environment and the equipment used. These include:

  • Atmospheric Contact: The atmosphere contains significantly higher concentrations of CFCs than deep ocean water. Any exposure of the sample to air can lead to contamination.[1] This can happen on the deck of the research vessel from engine exhaust or general atmospheric composition.

  • Sampling Equipment: Materials used in the sampling process can be a source of contamination. Plastics and other polymers can absorb and then leach CFCs. For fluorinated compounds like CFC-112, materials such as Teflon should be avoided.

  • Sea Surface Microlayer: The very top layer of the ocean can have higher concentrations of contaminants, which can compromise samples collected at depth if the sampling equipment is not properly deployed.[2]

  • Onboard Environment: The air within the ship and laboratories can be a source of contamination. It is crucial to handle samples in a clean and controlled environment.[1]

Q2: What materials are recommended for constructing or choosing seawater sampling equipment for CFC-112 analysis?

A2: For sampling organic contaminants like CFCs, glass and stainless steel are the preferred materials.[2] Specifically for sample storage, borosilicate glass is recommended as it shows no uptake of halocarbons even after a year of storage. If using bottles, they should be sealed with aluminum foil-lined caps (B75204).[3][4] It is critical to avoid any plastic components, especially Teflon, that can come into contact with the sample, as they can be a source of contamination with fluorinated compounds.

Q3: How should I clean my sampling equipment before use?

A3: All sampling equipment should be rigorously cleaned to remove any potential contaminants. A general procedure involves:

  • Washing with a laboratory-grade detergent.

  • Rinsing thoroughly with deionized water.

  • Rinsing with a high-purity solvent such as methanol (B129727) or hexane.

  • Drying completely in a controlled, clean environment.

  • Storing in a manner that prevents re-contamination before use. For example, after cleaning, samplers can be placed in a plastic bag or an aluminum container for transport to the sampling site.[2]

Q4: What is the best method for preserving and storing seawater samples for CFC-112 analysis?

A4: The primary goal of preservation is to prevent any gas exchange with the atmosphere and to inhibit biological activity. The two most common and effective methods are:

  • Flame-sealing in glass ampoules: This is considered the most robust method for long-term storage as it creates a perfect hermetic seal.[2]

  • Glass bottles with aluminum foil-lined caps: This is a simpler alternative to flame-sealing. The bottles must be filled completely, leaving no headspace, and capped underwater to prevent trapping any air.[4]

Samples should be stored in a cold, dark place, such as a refrigerator, until analysis.[2] While mercuric chloride is sometimes used to prevent biological activity in seawater samples for other analyses, it is generally not necessary for CFC analysis if the samples are stored properly and analyzed within a reasonable timeframe.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High and variable blank concentrations in samples. Atmospheric contamination during sample collection or handling.- Ensure sampling is conducted away from the ship's exhaust. - Minimize the time the sample is exposed to the air. - Handle and process samples in a clean, controlled environment, such as a clean-air bench.[2] - Use a "closed-loop" sampling system where possible to avoid atmospheric contact.
Consistently high background levels of CFC-112. Contaminated sampling equipment or storage containers.- Re-evaluate and intensify the cleaning procedures for all equipment. - Test each component of the sampling system (bottles, tubing, seals) for CFC leaching. - Avoid using any plastic components, especially Teflon, in the sample path.
Loss of CFC-112 in samples over time. Improper sealing of storage containers, leading to outgassing.- If using bottles, ensure the caps are tightly sealed and the aluminum foil liner is intact and not scratched.[4] - For long-term storage, consider switching to flame-sealed borosilicate glass ampoules.[2] - Ensure there is no headspace in the sample container.
Inconsistent or non-reproducible results. - Inconsistent sampling depth. - Variable handling procedures. - Biological activity in the sample.- Use a CTD (Conductivity, Temperature, and Depth) sensor to ensure accurate and consistent sampling depths. - Standardize all sampling and handling procedures among all personnel. - Store samples at a low temperature (e.g., 4°C) to minimize biological activity and analyze them as soon as possible.
Presence of unexpected peaks in the chromatogram. Contamination from the analytical system (e.g., purge gas, tubing).- Run system blanks using ultra-pure nitrogen or the purge gas to identify sources of contamination within the analytical instrument.[3] - Check all gas lines and fittings for leaks or contamination.

Quantitative Data

Direct measurements of CFC-112 concentrations in seawater are not widely available in published literature. However, data on its atmospheric concentrations and the detection limits of similar CFCs in seawater can provide a useful reference.

Table 1: Atmospheric Concentrations of CFC-112 and Related Compounds

CompoundAtmospheric Concentration (ppt)Year of MeasurementLocation
CFC-1120.44Late 2012Cape Grim, Tasmania
CFC-112a0.07Late 2012Cape Grim, Tasmania

Source: Newly detected ozone-depleting substances in the atmosphere[7]

Table 2: Method Detection Limits for CFCs in Seawater

CompoundDetection Limit (pmol kg⁻¹)Analytical Method
CFC-110.0073Purge and Trap GC-ECD
CFC-120.0081Purge and Trap GC-ECD
CFC-1130.0043Purge and Trap GC-ECD

Source: Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system[2]

Experimental Protocol: Seawater Sampling for CFC-112 Analysis

This protocol outlines the steps for collecting seawater samples for the analysis of CFC-112, with a focus on minimizing contamination.

1. Preparation of Sampling Equipment:

  • Materials:

    • Niskin or Go-Flo water sampling bottles made of PVC with stainless steel springs and Viton O-rings.

    • Borosilicate glass sample bottles (100-250 mL) with aluminum foil-lined caps or borosilicate glass ampoules for flame sealing.

    • Glass syringes for transferring water from the sampler to the bottle/ampoule.

    • Cleaning reagents: laboratory-grade detergent, deionized water, high-purity methanol.

  • Cleaning Procedure:

    • Disassemble the Niskin/Go-Flo bottles and wash all parts with detergent and hot water.

    • Rinse thoroughly with deionized water.

    • Rinse all components that will contact the sample with high-purity methanol.

    • Allow all parts to air dry in a clean, dust-free environment.

    • Reassemble the samplers wearing powder-free nitrile gloves.

    • Wash glass sample bottles and ampoules with detergent, rinse with deionized water, and then bake in a muffle furnace at 450°C for at least 4 hours to remove any organic contaminants. Allow to cool completely before use.

2. On-Deck and Sampling Procedure:

  • Attach the cleaned Niskin/Go-Flo bottles to the sampling rosette.

  • Lower the rosette to the desired depth, keeping the bottles open. Avoid sampling in the immediate vicinity of the ship's hull.

  • Allow the bottles to equilibrate at the target depth for several minutes before triggering the closure mechanism.

  • Retrieve the rosette.

  • Position the rosette for sampling in a location on deck that is as far as possible from engine exhaust and other potential sources of atmospheric contamination.

  • Trace gas samples, including for CFC-112, should be the first samples drawn from the Niskin bottles to minimize the risk of contamination and outgassing.

3. Sample Transfer and Storage:

  • Attach a clean glass syringe to the spigot of the Niskin bottle.

  • Rinse the syringe three times with the sample water.

  • Carefully draw a sample into the syringe, avoiding the creation of any bubbles.

  • For bottling:

    • Submerge the sample bottle in a container of the sample water.

    • Dispense the water from the syringe into the bottle underwater, allowing the bottle to overflow to ensure no air is trapped.

    • Secure the aluminum foil-lined cap tightly while the bottle is still submerged.

  • For ampoule sealing:

    • Carefully dispense the sample from the syringe into the glass ampoule, filling it to the neck.

    • Immediately flame-seal the ampoule using a propane-oxygen torch, ensuring a complete and secure seal.

  • Label each sample clearly with the date, time, location, depth, and a unique sample ID.

  • Store the samples in a cool, dark location (e.g., a refrigerator at 4°C) until they can be transported to the laboratory for analysis.

Workflow and Pathway Diagrams

Seawater_Sampling_Workflow Workflow for Minimizing Contamination in CFC-112 Seawater Sampling cluster_pre_sampling Pre-Sampling Preparation cluster_sampling On-Site Sampling cluster_post_sampling Sample Handling & Storage cluster_analysis Laboratory Analysis prep_equip Prepare Sampling Equipment (Niskin bottles, glass containers) clean_equip Rigorous Cleaning Protocol (Detergent, DI water, Solvent rinse, Bake-out) prep_equip->clean_equip deploy Deploy Rosette to Depth clean_equip->deploy Transport in clean containers collect Trigger Bottle Closure deploy->collect retrieve Retrieve Rosette collect->retrieve transfer Transfer Sample to Glass Container (Underwater to avoid air contact) retrieve->transfer Draw trace gas samples first preserve Seal Container (Foil-lined cap or flame-seal ampoule) transfer->preserve store Store in Cold, Dark Conditions preserve->store analyze Purge and Trap GC-ECD Analysis store->analyze

Caption: A flowchart of the seawater sampling process for CFC-112 analysis.

Contamination_Pathways Potential Contamination Pathways for CFC-112 Sampling seawater_sample Seawater Sample atmosphere Atmosphere (Ship Exhaust, Ambient Air) atmosphere->seawater_sample sampling_ship Sampling Ship (Hull, Deck) sampling_ship->seawater_sample equipment Sampling Equipment (Bottles, Tubing, Seals) equipment->seawater_sample storage Sample Storage (Improper Sealing, Contaminated Containers) storage->seawater_sample personnel Personnel (Handling Errors) personnel->seawater_sample

References

Technical Support Center: Chromatographic Separation of 1,1,2,2-Tetrachloro-1,2-difluoroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (Isomer A) and 1,1,2,2-tetrachloro-1,2-difluoroethane (Isomer B).

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating these isomers?

A1: Gas chromatography (GC) is the most frequently employed and effective method for the separation of the volatile isomers of this compound.[1][2] A common approach involves using a packed or capillary column with a flame ionization detector (FID).[1][2]

Q2: What are the Chemical Abstracts Service (CAS) numbers for these isomers?

A2:

  • 1,1,1,2-tetrachloro-2,2-difluoroethane (Isomer A): 76-11-9[2][3]

  • This compound (Isomer B): 76-12-0[2][4]

Q3: What are the physical properties of these isomers?

A3: Both isomers are colorless solids with a slight, ether-like odor at room temperature.[5][6] Key physical properties are summarized in the table below.

Property1,1,1,2-tetrachloro-2,2-difluoroethane (Isomer A)This compound (Isomer B)
Molecular Weight 203.83 g/mol [3]203.83 g/mol [4]
Boiling Point 91.5 °C[5]93 °C[2]
Melting Point 40.6 °C[5]25 °C[2]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

A4: While GC is the preferred method due to the volatility of the compounds, HPLC is a versatile technique. However, for non-polar, volatile compounds like these isomers, GC generally provides better resolution and sensitivity. Method development for HPLC would require careful selection of a suitable stationary phase (e.g., reversed-phase C18 or a more specialized phase for halogenated compounds) and a non-aqueous mobile phase.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of 1,1,1,2-tetrachloro-2,2-difluoroethane and this compound.

Problem: Poor or No Separation of Isomer Peaks

Possible Causes & Solutions:

  • Inappropriate Column: The stationary phase may not have the correct selectivity for these isomers.

    • Solution: For GC, consider a mid-polarity to polar capillary column. While NIOSH Method 1016 suggests a packed column with 10% FFAP, modern capillary columns like those with a wax-based phase (e.g., DB-Wax or Nukol) or a phenyl-substituted phase can offer better resolution.[1]

  • Incorrect Temperature Program (GC): The oven temperature may be too high, causing the isomers to co-elute.

    • Solution: Start with a lower initial oven temperature and use a slow temperature ramp. An isothermal analysis at a carefully optimized temperature may also be effective.

  • Improper Mobile Phase Composition (HPLC): The mobile phase may be too strong or too weak.

    • Solution: If using HPLC, systematically vary the mobile phase composition to optimize selectivity.

Problem: Tailing or Asymmetric Peaks

Possible Causes & Solutions:

  • Active Sites in the GC Inlet or Column: Halogenated compounds can interact with active sites (e.g., silanol (B1196071) groups) in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, inert column.[7] Periodically bake out the column to remove contaminants.[7]

  • Column Contamination: Buildup of non-volatile residues can lead to poor peak shape.

    • Solution: Clean or replace the inlet liner and trim the first few centimeters of the column.[7]

  • Sample Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute the sample or reduce the injection volume.

Problem: Irreproducible Retention Times

Possible Causes & Solutions:

  • Fluctuations in GC Oven Temperature: Inconsistent oven temperatures will lead to shifts in retention times.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.

  • Leaks in the GC System: Leaks in the carrier gas flow path can affect retention times.

    • Solution: Perform a leak check of the injector, column fittings, and detector connections.

  • Changes in Mobile Phase Composition (HPLC): For HPLC, even small variations in mobile phase preparation can alter retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[8]

Experimental Protocol: GC-FID Separation

This protocol is based on NIOSH Method 1016 for the analysis of 1,1,1,2-tetrachloro-2,2-difluoroethane and this compound.[1][2]

1. Sample Preparation:

  • Samples are collected on a solid sorbent tube (coconut shell charcoal).[2]
  • Desorption is performed by adding 1.0 mL of carbon disulfide (CS₂) to the sorbent in a sealed vial and allowing it to stand for 30 minutes with occasional agitation.[2]

2. GC-FID Conditions:

ParameterPacked Column Method (NIOSH 1016)Capillary Column (Alternative)
Column 3 m x 3-mm OD stainless steel packed with 10% FFAP on 80/100 mesh Chromosorb WHP[2]30 m x 0.32 mm ID fused silica (B1680970) with a 0.5 µm film of DB-Wax or Nukol[1]
Carrier Gas Nitrogen at 30 mL/min[2]Helium at 1-2 mL/min
Injector Temperature 185 °C (Isomer A), 2160 to 9020 mg/m³ (Isomer B)[2]200 °C
Oven Temperature Isothermal at 50 °C[2]40 °C hold for 2 min, then ramp to 100 °C at 5 °C/min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 250 °C (Isomer A), 240 °C (Isomer B)[2]250 °C
Injection Volume 5 µL[2]1 µL (split injection)

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of the isomers in carbon disulfide.[1]
  • Analyze the standards under the same GC conditions as the samples.
  • Construct a calibration curve by plotting peak area versus concentration.

Visualizations

GC_Troubleshooting_Workflow cluster_solutions Solutions start Start | Poor Separation check_column Check Column | Is it appropriate for isomer separation? start->check_column check_temp Check GC Temperature Program | Is it optimized? check_column->check_temp Yes solution_column Select a more polar capillary column (e.g., DB-Wax). check_column->solution_column No check_injection Check Injection | Is the volume appropriate? check_temp->check_injection Yes solution_temp Lower initial temperature and use a slower ramp. check_temp->solution_temp No good_separation Good Separation | End check_injection->good_separation Yes solution_injection Dilute sample or reduce injection volume. check_injection->solution_injection No solution_column->good_separation solution_temp->good_separation solution_injection->good_separation

Caption: Troubleshooting workflow for poor separation of isomers.

Experimental_Workflow sample_collection 1. Sample Collection (Sorbent Tube) desorption 2. Desorption (Carbon Disulfide) sample_collection->desorption gc_analysis 3. GC-FID Analysis desorption->gc_analysis data_processing 4. Data Processing (Peak Integration & Calibration) gc_analysis->data_processing results 5. Results (Isomer Concentration) data_processing->results

Caption: General experimental workflow for isomer analysis.

References

Calibration curve issues in CFC-112 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane), particularly concerning calibration curve development.

Troubleshooting Guide

This guide addresses common problems encountered during the gas chromatographic analysis of CFC-112.

Question: My calibration curve for CFC-112 is not linear and has a poor correlation coefficient (R² < 0.99). What are the potential causes and solutions?

Answer:

A non-linear calibration curve with a low R² value can stem from several sources, from standard preparation to instrument settings. Below is a systematic approach to troubleshoot this issue.

1. Standard Preparation and Stability:

  • Inaccurate Standard Concentrations: Errors in serial dilutions are a common cause of non-linearity.

    • Solution: Carefully reprepare your calibration standards from a certified stock solution. Use calibrated volumetric flasks and gas-tight syringes. Prepare fresh dilutions for each analytical run.

  • Standard Degradation: CFC-112 standards, especially at low concentrations, can degrade over time. The stability of CFC gas standards can be maintained for several months when stored in appropriate containers like electropolished passivated stainless steel tanks.

    • Solution: Prepare fresh working standards daily. If using gas bags, be aware of their limited storage time. For liquid standards in a solvent, store them in a cool, dark place and check for solvent evaporation.

2. Chromatographic System Issues:

  • Leaks in the System: Leaks in the injection port, column fittings, or gas lines can lead to inconsistent sample introduction and poor reproducibility, affecting the calibration curve.

    • Solution: Perform a leak check of the entire GC system. Pay close attention to the septum, liner O-ring, and column connections.

  • Injector Problems: An active or contaminated injector liner can cause analyte adsorption or degradation, especially at low concentrations, leading to a non-linear response.

    • Solution: Deactivate or replace the injector liner. Use a liner with glass wool if your sample matrix is complex, but be aware that the wool itself can be a site of activity. Regularly clean the injection port.

  • Column Issues: A contaminated or degraded column can lead to poor peak shape (tailing or fronting), which will affect the accuracy of peak integration and, consequently, the calibration curve.

    • Solution: Condition the column according to the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

3. Detector-Specific Problems:

  • Electron Capture Detector (ECD) Non-linearity: ECDs are highly sensitive to halogenated compounds like CFC-112, but they have a limited linear dynamic range. At higher concentrations, the detector can become saturated, leading to a flattened curve.

    • Solution: Adjust the concentration range of your calibration standards to stay within the linear range of the detector. If high concentrations must be measured, you may need to use a different detector with a wider linear range, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), or employ a non-linear calibration model.

  • Detector Contamination: A contaminated detector can result in a noisy or drifting baseline and reduced sensitivity.

    • Solution: Clean the detector according to the manufacturer's instructions. Ensure that the carrier and makeup gases are of high purity.

Question: I'm observing significant variability and poor reproducibility in my replicate injections of CFC-112 standards. What should I check?

Answer:

Poor reproducibility is often linked to issues with sample introduction and the stability of the GC system.

  • Injection Technique: Manual injections can be a significant source of variability.

    • Solution: Use an autosampler for consistent injection volumes and speeds. If performing manual injections, ensure a consistent and rapid injection technique.

  • Syringe Issues: A dirty or damaged syringe can lead to inaccurate and inconsistent injection volumes.

    • Solution: Clean the syringe between injections with an appropriate solvent. Inspect the syringe for any signs of damage to the plunger or needle.

  • System Equilibration: The GC system may not be fully equilibrated, leading to drifting retention times and peak areas.

    • Solution: Allow sufficient time for the GC oven, inlet, and detector to stabilize before starting your analytical run. Run a few conditioning injections of a standard to ensure the system is stable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a GC method for CFC-112?

A1: The NIOSH 1016 method provides a validated starting point for the analysis of this compound using a GC-FID system. Key parameters from this method can be adapted for your specific instrumentation. For higher sensitivity, a GC-ECD method is recommended.

Q2: What are the typical acceptance criteria for a CFC-112 calibration curve?

A2: For a linear regression, a correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable. Additionally, the calculated concentration of each calibration standard should be within a certain percentage of its true value (e.g., ±15-20%).

Q3: My blank injections show a peak at the retention time of CFC-112. What could be the cause?

A3: This is known as carryover or contamination. Potential sources include:

  • Contaminated Syringe: The syringe may be retaining a small amount of a previous, more concentrated sample.

  • Injector Contamination: The injector liner or septum may be contaminated.

  • Contaminated Gas Lines or Traps: The carrier gas or gas lines may be contaminated.

  • Carryover from a Previous High-Concentration Sample: If you are analyzing a wide range of concentrations, a high-concentration sample can contaminate the system for subsequent injections.

To resolve this, thoroughly clean the syringe, replace the injector liner and septum, and run several solvent blanks to flush the system.

Q4: Can I use a non-linear calibration model for CFC-112 quantification?

A4: Yes, particularly when using an ECD which is known for its limited linear range. A quadratic or other non-linear fit can be used, but it's crucial to have a sufficient number of calibration points (a minimum of 5-6) to accurately define the curve. The model must be validated to ensure it provides accurate quantification over the entire range of interest.

Data Presentation

Table 1: Typical GC Method Parameters for CFC-112 Analysis

ParameterGC-FID (based on NIOSH 1016)GC-ECD (General Guidance)
Column 10% FFAP on 80/100 Chromosorb W-AWDB-624, DB-5, or similar
Carrier Gas NitrogenHelium or Nitrogen
Injector Temperature 200 °C200-250 °C
Oven Program 70 °C for 4 min, then ramp to 200 °C at 30 °C/minIsothermal or temperature programmed, depending on other analytes
Detector Temperature 250 °C300-350 °C
Detector Flame Ionization Detector (FID)Electron Capture Detector (ECD)

Table 2: Typical Calibration Curve Performance for Halogenated Compounds

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.995
Linearity Range Method-dependent, typically 1-3 orders of magnitude
Calibration Point Accuracy Within ±15-20% of the true value
Relative Standard Deviation (RSD) of Response Factors ≤ 15-20%

Experimental Protocols

Protocol 1: Preparation of CFC-112 Calibration Standards (Liquid Phase)

This protocol is based on the NIOSH 1016 method for preparing liquid standards in a solvent.

Materials:

  • CFC-112 (this compound), reagent grade

  • Carbon disulfide (CS₂), chromatographic quality

  • Calibrated volumetric flasks (e.g., 10 mL)

  • Gas-tight microliter syringes

Procedure:

  • Prepare a Stock Standard Solution (e.g., 200 mg/mL): a. Accurately weigh approximately 2 g of CFC-112 into a tared 10 mL volumetric flask. b. Dilute to the mark with carbon disulfide. c. Calculate the exact concentration in mg/mL. This stock solution should be prepared in duplicate.

  • Prepare Working Standards: a. Perform serial dilutions of the stock solution with carbon disulfide to prepare a series of at least five working standards that bracket the expected concentration range of the samples. b. For example, to prepare a 2 mg/mL standard, transfer 100 µL of the 200 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with carbon disulfide. c. Store the standards in tightly sealed vials in a cool, dark place. It is recommended to prepare fresh working standards for each analytical batch.

Protocol 2: GC-FID Analysis of CFC-112

This protocol is a general guideline based on the NIOSH 1016 method.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: As specified in Table 1 or an equivalent.

  • Carrier Gas: High-purity nitrogen at a flow rate appropriate for the column dimensions.

  • Temperatures:

    • Injector: 200 °C

    • Detector: 250 °C

    • Oven: 70 °C isothermal, or a temperature program suitable for separating CFC-112 from any other components of interest.

  • Injection Volume: 1-2 µL.

Procedure:

  • System Equilibration: Allow the GC system to equilibrate at the initial temperature conditions until a stable baseline is achieved.

  • Calibration: a. Inject each of the five calibration standards in triplicate. b. Record the peak area for CFC-112 in each chromatogram. c. Plot a calibration curve of average peak area versus concentration. d. Perform a linear regression and determine the R² value.

  • Sample Analysis: a. Inject the unknown sample(s). b. Record the peak area of the CFC-112 peak. c. Use the calibration curve to determine the concentration of CFC-112 in the sample.

Mandatory Visualization

experimental_workflow cluster_prep Standard & Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working inject Inject Standards & Samples working->inject sample Prepare Sample sample->inject separate Chromatographic Separation inject->separate detect Detection (FID/ECD/MS) separate->detect integrate Peak Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow for CFC-112 quantification.

troubleshooting_flowchart cluster_checks Initial Checks cluster_solutions1 Standard & Injection Issues cluster_system_checks System Checks cluster_solutions2 System Solutions start Poor Calibration Curve (Non-linear, Low R²) check_standards Standards Accurately Prepared? start->check_standards check_repro Reproducible Injections? check_standards->check_repro Yes reprep_standards Reprepare Standards check_standards->reprep_standards No use_autosampler Use Autosampler / Refine Technique check_repro->use_autosampler No check_leaks System Leaks? check_repro->check_leaks Yes reprep_standards->start use_autosampler->start check_peak_shape Good Peak Shape? check_leaks->check_peak_shape No fix_leaks Perform Leak Check & Fix check_leaks->fix_leaks Yes check_detector Detector Saturated? (ECD) check_peak_shape->check_detector Yes clean_system Clean Injector / Trim Column check_peak_shape->clean_system No (Tailing/Fronting) adjust_range Adjust Concentration Range / Use Non-linear Fit check_detector->adjust_range Yes end_node Linear Calibration Curve (R² ≥ 0.995) check_detector->end_node No fix_leaks->start clean_system->start adjust_range->start

Caption: Troubleshooting decision tree for calibration curve issues.

Addressing interferences in the spectroscopic analysis of CFC-112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) and its isomer, CFC-112a (1,1,1,2-tetrachloro-2,2-difluoroethane).

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of CFC-112, with a focus on addressing interferences.

Issue 1: Poor Chromatographic Resolution of CFC-112 and CFC-112a Isomers

Q1: My gas chromatogram shows a single, broad peak, or two poorly separated peaks, where I expect to see distinct peaks for CFC-112 and CFC-112a. How can I improve the separation?

A1: Co-elution of the CFC-112 and CFC-112a isomers is a common challenge due to their similar boiling points and polarities. To improve separation, a systematic optimization of your Gas Chromatography (GC) method is necessary.

Troubleshooting Workflow for Isomer Co-elution:

Caption: Troubleshooting workflow for resolving co-eluting CFC-112 isomers.

Step-by-Step Guidance:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.

    • Introduce an isothermal hold: A hold at a specific temperature where the isomers are eluting can enhance separation.

  • Adjust the Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (Helium is recommended) for your specific column dimensions to achieve maximum efficiency. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

  • Evaluate and Change the GC Column:

    • Column Choice: A non-polar or mid-polar capillary column is generally suitable for CFC analysis. Columns with a 5% phenyl-methylpolysiloxane stationary phase are a good starting point.

    • Column Dimensions: A longer column (e.g., 60 m) will provide more theoretical plates and can improve separation, though it will increase analysis time. A smaller internal diameter (e.g., 0.25 mm) can also enhance resolution.

Issue 2: Interference from Other Compounds in the Sample Matrix

Q2: I am analyzing environmental or biological samples, and I suspect that other compounds are interfering with the quantification of CFC-112. How can I confirm and eliminate this interference?

A2: Matrix interference can lead to inaccurate quantification. The primary tool to address this is the mass spectrometer (MS).

Troubleshooting Workflow for Matrix Interference:

Caption: Workflow for identifying and mitigating matrix interference.

Step-by-Step Guidance:

  • Utilize Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, operate your MS in SIM mode. This increases sensitivity and selectivity by only monitoring the specific mass-to-charge (m/z) ratios of the target analytes.

  • Select Unique Quantifier and Qualifier Ions: From the mass spectra of CFC-112 and CFC-112a, choose a unique and abundant ion for quantification (quantifier ion) and one or two other characteristic ions (qualifier ions). The ratio of the qualifier to quantifier ion should be constant for a pure standard. A significant deviation in this ratio in your sample indicates the presence of an interfering compound.

  • Implement Sample Cleanup: If matrix interference is confirmed, consider adding a sample preparation step to remove the interfering compounds. Solid-Phase Extraction (SPE) can be effective for cleaning up complex samples.

Frequently Asked Questions (FAQs)

Q3: What are the key mass spectral fragments for CFC-112 and CFC-112a that can be used for their identification and quantification?

A3: Based on the NIST Mass Spectrometry Data, the following ions are characteristic of CFC-112 and CFC-112a.

CompoundCommon NameStructureQuantifier Ion (m/z)Qualifier Ions (m/z)
CFC-112Freon 112CFCl₂-CFCl₂169134, 101, 85
CFC-112aFreon 112aCF₂Cl-CCl₃117169, 134, 85

Note: While m/z 169 and 134 are present in both spectra, their relative abundances differ. For unambiguous quantification in the presence of co-elution, chromatographic separation is still highly recommended.

Q4: What is a good starting point for a GC temperature program to separate CFC-112 and CFC-112a?

A4: A good starting point for your temperature program would be:

  • Initial Temperature: 40°C, hold for 1-2 minutes.

  • Ramp Rate: 5°C/minute.

  • Final Temperature: 200°C, hold for 5 minutes. This program should be optimized based on your specific column and instrument.

Q5: Are there any other spectroscopic techniques besides GC-MS that can be used for CFC-112 analysis?

A5: While GC-MS is the most common and powerful technique for the separation and quantification of CFC-112 and its isomer, other spectroscopic methods have been used for the analysis of CFCs in general:

  • Infrared (IR) Spectroscopy: Can be used for the quantification of CFCs, but may have difficulty distinguishing between isomers in a mixture.

  • UV-Visible Spectroscopy: CFCs absorb in the UV region, and this can be used for quantification, although it is less specific than MS.

Experimental Protocols

Recommended GC-MS Protocol for the Analysis of CFC-112 and CFC-112a

This protocol provides a general framework for the analysis of CFC-112 and its isomer. It should be validated and optimized for your specific instrumentation and application.

Experimental Workflow:

GC-MS Experimental Workflow cluster_0 Sample Handling cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis sample_prep Sample Preparation (e.g., dilution, extraction) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Analysis (SIM/Scan) ionization->detection data_processing Data Processing and Quantification detection->data_processing

Caption: A typical experimental workflow for GC-MS analysis of CFC-112.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column and a programmable oven.

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and SIM modes.

GC Conditions (Starting Point):

ParameterRecommended Setting
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25-1.0 µm film thickness
Carrier Gas Helium, constant flow mode (e.g., 1.0-1.5 mL/min)
Injector Type Split/Splitless
Injector Temp. 250 °C
Oven Program 40°C (2 min hold), ramp at 5°C/min to 200°C (5 min hold)

MS Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for initial identification, then SIM for quantification
SIM Ions Monitor quantifier and qualifier ions listed in the FAQ section
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

Data Presentation:

Table 1: Quantitative Data for CFC-112 Analysis

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) 0.01 - 1.0 pg on-columnHighly dependent on instrument sensitivity and matrix.
Limit of Quantification (LOQ) 0.05 - 5.0 pg on-columnTypically 3-5 times the LOD.
Linear Dynamic Range 3-5 orders of magnitudeThe concentration range over which the instrument response is linear.
Chromatographic Resolution (Rs) > 1.5A resolution value greater than 1.5 indicates baseline separation between two adjacent peaks.
Precision (%RSD) < 15%Relative Standard Deviation for replicate injections of a standard.
Accuracy (% Recovery) 80-120%The recovery of a known amount of analyte spiked into a sample matrix.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental protocols should be validated in the user's laboratory for their specific application.

Technical Support Center: Optimizing Purge and Trap Conditions for Volatile CFCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purge and trap conditions for the analysis of volatile chlorofluorocarbons (CFCs).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the purge and trap technique for CFC analysis?

A1: Purge and trap is a dynamic headspace extraction method used to isolate and concentrate volatile organic compounds (VOCs), such as CFCs, from a liquid or solid matrix.[1] The process involves bubbling an inert gas (the purge gas) through the sample, which strips the volatile CFCs from the matrix.[1] These compounds are then carried by the purge gas onto a sorbent trap, where they are concentrated.[1] Following the purge phase, the trap is rapidly heated (desorbed), and the trapped analytes are swept by a carrier gas into a gas chromatograph (GC) for separation and detection.[2][3]

Q2: What are the critical parameters to optimize for efficient CFC analysis?

A2: The key parameters that significantly influence the efficiency of purge and trap analysis for CFCs are:

  • Purge Gas Flow Rate: The rate at which the inert gas is passed through the sample.

  • Purge Time: The duration of the purging process.

  • Purge Temperature: The temperature of the sample during purging.

  • Trap Sorbent Material(s): The type of adsorbent(s) used in the trap to capture the CFCs.

  • Desorption Temperature: The temperature to which the trap is heated to release the trapped CFCs.

  • Desorption Time: The duration of the trap heating and analyte transfer to the GC.

  • Dry Purge: An optional step where gas is passed through the trap without going through the sample to remove excess water.[4]

Q3: How do I choose the right sorbent trap for my CFC analysis?

A3: The choice of sorbent material depends on the specific CFCs being analyzed and the sample matrix. Traps often contain multiple sorbent beds to capture a wide range of volatile compounds.[2] For very volatile CFCs, a strong sorbent is necessary to prevent breakthrough (analytes passing through the trap without being adsorbed).[5] Common sorbents include Tenax®, silica (B1680970) gel, and various forms of carbon molecular sieves (e.g., Carbosieve, Carbopack).[4] Traps with hydrophobic properties are beneficial for aqueous samples as they minimize water retention, which can interfere with the analysis.[6]

Q4: Can I use nitrogen instead of helium as the purge gas?

A4: While helium is traditionally used as the purge gas, some methods, like the updated USEPA Method 524.3, may allow for the use of nitrogen.[7] Using nitrogen can be more cost-effective. However, it is crucial to verify that the use of nitrogen does not compromise the purging efficiency and recovery of the target CFCs for your specific application and instrumentation.

Troubleshooting Guide

This guide addresses common issues encountered during the purge and trap analysis of volatile CFCs.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Response - Leak in the purge and trap system.- Inefficient purging.- Incomplete desorption.- Active sites in the system.- Trap breakthrough.- Perform a leak check of the entire system, including fittings and septa.- Optimize purge flow rate and time; consider gently heating the sample.[2]- Increase desorption temperature and/or time.[2]- Check for and address active sites, which can cause poor response for certain compounds.- Ensure the sorbent trap is appropriate for the volatility of your target CFCs and that the purge volume is not excessive.
Poor Peak Shape (Tailing or Fronting) - Water interference.- Inefficient desorption.- Cold spots in the transfer line.- Implement or optimize a dry purge step to remove excess water from the trap.[2]- Ensure rapid trap heating and sufficient desorption flow rate for a sharp injection band.- Verify that the transfer line temperature is adequate to prevent analyte condensation.[2]
High Background or Contamination - Contaminated purge gas.- Carryover from a previous high-concentration sample.- Contaminated glassware or reagents.- Use high-purity (99.999%) purge and carrier gases and install in-line traps.- Analyze a blank sample after a high-concentration sample to check for carryover. Increase trap bake time and temperature if necessary.- Follow rigorous cleaning protocols for all glassware and use high-purity reagents.
Inconsistent Results (Poor Reproducibility) - Inconsistent sample volume.- Fluctuations in purge gas flow rate.- Trap degradation.- Use a calibrated autosampler or precise manual injection techniques.- Use a mass flow controller to ensure a constant purge gas flow rate.- Replace the sorbent trap if it has exceeded its recommended lifetime or shows signs of degradation.

Experimental Protocols

General Protocol based on EPA Method 524.2

This protocol provides a general framework for the analysis of volatile CFCs in aqueous samples. Parameters should be optimized for specific analytes and instrumentation.

  • Sample Preparation:

    • Collect samples in appropriate vials with minimal headspace.

    • If required, add a dechlorinating agent and a preservative.

    • Bring samples to room temperature before analysis.

  • Purge and Trap System Setup:

    • Set the purge gas (Helium) flow rate. A typical starting point is 40 mL/min.[7]

    • Set the purge time. A common duration is 11 minutes.[7]

    • Set the desorption temperature. This is dependent on the trap material but is often in the range of 180-250°C.[6]

    • Set the desorption time, typically 1-4 minutes.[7][8]

    • Set the trap bake temperature, usually 10-20°C higher than the desorption temperature, for a sufficient time (e.g., 8-10 minutes) to clean the trap between runs.[6]

  • Analysis:

    • Introduce a known volume of the sample (e.g., 5 or 25 mL) into the purging vessel.[9]

    • Initiate the purge cycle. The inert gas bubbles through the sample, stripping the CFCs.

    • The CFCs are carried to the sorbent trap and adsorbed.

    • After purging, the trap is rapidly heated, and the carrier gas backflushes the desorbed CFCs onto the GC column.

    • The GC separates the CFCs, and the detector (e.g., mass spectrometer) provides identification and quantification.

Quantitative Data

The following tables summarize typical and optimized purge and trap conditions for volatile CFCs.

Table 1: General Purge and Trap Parameters (based on EPA Method 524.2 for VOCs)

ParameterTypical ValueNotes
Sample Volume5 - 25 mLA smaller volume may be used if the system has adequate sensitivity.[9]
Purge GasHeliumNitrogen may be an alternative in some updated methods.[7]
Purge Flow Rate40 mL/minThis is a prescribed parameter in EPA Method 524.2 and may not be alterable for compliance.[7]
Purge Time11 minThis is a prescribed parameter in EPA Method 524.2.[7]
Desorption Time~4 minLonger desorption times can sometimes lead to excess moisture in the system.[7]
Trap SorbentsMulti-bed traps (e.g., Tenax/silica gel/carbon molecular sieve)The specific combination depends on the target analytes.

Table 2: Optimized Conditions for CFCs in Seawater [8]

ParameterOptimized Value
Purge GasNot Specified
Purge Flow Rate20 mL/min
Purge Time8 min
Trap Temperature-60 °C
Desorption Temperature~130 °C
Desorption Time1.5 min

Visualizations

Experimental Workflow

G Purge and Trap Experimental Workflow for CFC Analysis cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_analysis GC Analysis Sample Aqueous Sample Collection InternalStandard Internal Standard Spiking Sample->InternalStandard Purge Purge with Inert Gas InternalStandard->Purge Trap Trap Adsorption Purge->Trap DryPurge Dry Purge (Optional) Trap->DryPurge Desorb Thermal Desorption DryPurge->Desorb GC Gas Chromatograph Separation Desorb->GC Detector Detection (e.g., MS) GC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A flowchart of the purge and trap experimental workflow.

Troubleshooting Logic

G Troubleshooting Logic for Poor CFC Recovery Start Poor CFC Recovery? CheckLeaks Leak Check Passed? Start->CheckLeaks CheckGC Direct Injection to GC OK? CheckLeaks->CheckGC Yes FixLeaks Action: Fix Leaks CheckLeaks->FixLeaks No CheckPurge Purge Efficiency Optimized? CheckGC->CheckPurge Yes TroubleshootGC Action: Troubleshoot GC/Detector CheckGC->TroubleshootGC No CheckDesorb Desorption Optimized? CheckPurge->CheckDesorb Yes OptimizePurge Action: Increase Purge Time/Temp CheckPurge->OptimizePurge No CheckTrap Action: Evaluate/Replace Trap CheckDesorb->CheckTrap No OptimizeDesorb Action: Increase Desorption Temp/Time

References

Sample cleanup techniques for CFC-112 analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) in complex matrices. Given the limited specific literature for CFC-112, the guidance provided is based on established methods for other chlorofluorocarbons (CFCs), organochlorine pesticides, and other volatile halogenated compounds. All methodologies should be validated for CFC-112 in your specific matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample cleanup techniques for analyzing volatile halogenated compounds like CFC-112?

A1: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The choice of technique depends on the sample matrix, the required limit of detection, and the available instrumentation.

Q2: Which SPE sorbent is most suitable for CFC-112?

A2: For nonpolar compounds like CFC-112, reversed-phase sorbents such as C8 or C18 are often used for aqueous samples. For cleanup of organic extracts, normal-phase sorbents like Florisil®, silica, or alumina (B75360) are effective at removing polar interferences.[1][2] The selection should be optimized based on the specific matrix.

Q3: Can the QuEChERS method be used for CFC-112 analysis?

A3: Yes, the QuEChERS method, originally developed for pesticide analysis in food, is adaptable for a wide range of organic pollutants, including persistent organic pollutants in various matrices like soil and food.[3][4][5] Its effectiveness for a volatile compound like CFC-112 would require careful optimization of the extraction and cleanup steps to prevent analyte loss.

Q4: How can I minimize the loss of volatile CFC-112 during sample preparation?

A4: To minimize volatility losses, it is crucial to work at low temperatures, use sealed containers, and minimize headspace. During solvent evaporation steps, use a gentle stream of nitrogen and avoid complete dryness. For QuEChERS, ensuring a good seal during the shaking and centrifugation steps is critical.

Q5: What are the typical solvents used for extractions of CFCs?

A5: Acetonitrile, hexane (B92381), and dichloromethane (B109758) are commonly used solvents for the extraction of halogenated compounds from various matrices.[6] The choice of solvent will depend on the specific extraction technique (LLE, SPE, QuEChERS) and the sample matrix.

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Low recovery in SPE Inappropriate sorbent selection.For nonpolar analytes like CFC-112 in polar matrices, use a reversed-phase sorbent (e.g., C18). For cleanup of nonpolar extracts, use a normal-phase sorbent (e.g., Florisil®, silica).[2]
Sample overloading.Reduce the sample volume or increase the sorbent mass.
Incomplete elution.Use a stronger elution solvent or increase the elution volume. Ensure the elution solvent is appropriate for the sorbent type.[3][7]
Analyte breakthrough during loading.Decrease the flow rate during sample loading. Ensure the sample solvent is not too strong.[3]
Low recovery in LLE Poor partitioning of the analyte into the organic phase.Adjust the pH of the aqueous phase (if applicable, though less relevant for neutral CFC-112). Use a more appropriate extraction solvent. Perform multiple extractions with smaller volumes of solvent.
Emulsion formation.Centrifuge the sample, add salt to the aqueous phase, or pass the extract through a glass wool plug.
Low recovery in QuEChERS Analyte loss due to volatility.Perform extraction and cleanup steps at a reduced temperature. Ensure centrifuge tubes are well-sealed.
Inefficient extraction from the matrix.Ensure the sample is well-homogenized with the extraction solvent. Increase shaking time.[7]
Adsorption of analyte to d-SPE sorbent.Optimize the type and amount of d-SPE sorbent. For less polar compounds, excessive amounts of nonpolar sorbents like C18 can lead to analyte loss.[7]
Poor Peak Shape in GC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing Active sites in the GC inlet or column.Replace the inlet liner and septum. Trim the first few centimeters of the column. Use an inert liner.[8][9][10]
Column contamination.Bake out the column at a high temperature (within its limit). If contamination is severe, replace the column.[9]
Incompatible solvent with the stationary phase.Ensure the injection solvent is compatible with the GC column phase.[8]
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Inappropriate oven starting temperature.Increase the initial oven temperature, ensuring it is close to the boiling point of the solvent.
Split Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the inlet and detector.[10]
Partially blocked inlet liner.Replace the inlet liner.[11]

Quantitative Data for Analogous Compounds

Note: The following data is for compounds structurally similar to CFC-112 and should be used as a guideline for method development. Validation with CFC-112 is essential.

Table 1: Recovery of Organochlorine Pesticides and PCBs using various cleanup techniques.

Compound ClassMatrixCleanup TechniqueSorbentRecovery (%)Reference
Organochlorine PesticidesSoilQuEChERSC18 + PSA70-120[12]
Polychlorinated BiphenylsSoilQuEChERSC18 + MgSO₄>80[4]
Organochlorine PesticidesWaterSPEC1883-96[8]
Organochlorine PesticidesFatty FishQuEChERS + dSPEEMR-Lipid59-120[13]
Polychlorinated BiphenylsSedimentSPEAlumina + MgO63-148[14]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a starting point for the extraction of CFC-112 from water samples.

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge. Do not allow the sorbent to go dry.

  • Loading: Pass the water sample (e.g., 100 mL) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 10:90 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained CFC-112 with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent like hexane or dichloromethane.

  • Analysis: The eluate can be directly analyzed by GC-MS or GC-ECD. If necessary, concentrate the eluate under a gentle stream of nitrogen.

Protocol 2: Generic QuEChERS for Solid Samples (e.g., Soil, Food)

This protocol is a general guideline and requires optimization for specific matrices and for the volatile nature of CFC-112.

  • Sample Preparation: Homogenize a representative portion of the sample (e.g., 10 g). For dry samples, add a specific amount of water to achieve a consistent moisture content.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

    • Seal the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., magnesium sulfate, PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant can be directly analyzed by GC-MS or GC-ECD.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis A Aqueous Sample C Load Sample A->C B Condition Cartridge (Methanol, Water) B->C D Wash Cartridge (Remove Interferences) C->D E Elute CFC-112 (Organic Solvent) D->E F GC-MS/ECD Analysis E->F Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Solid Sample B Add Acetonitrile & Salts A->B C Shake & Centrifuge B->C D Collect Supernatant C->D E Add d-SPE Sorbents D->E F Vortex & Centrifuge E->F G GC-MS/ECD Analysis F->G Troubleshooting_Logic A Poor Analytical Result B Low Recovery? A->B C Peak Shape Issues? A->C D Check SPE/LLE/QuEChERS Steps B->D Yes E Check GC System C->E Yes H Optimize Elution/Extraction D->H I Check for Volatility Loss D->I F Inlet Maintenance E->F G Column Maintenance E->G

References

Reducing analytical uncertainty in CFC-112 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, quantitative data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in reducing analytical uncertainty in the measurement of CFC-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of CFC-112.

Question: Why am I seeing poor peak resolution or co-elution, especially with CFC-112a?

Answer: Co-elution of CFC-112 and its asymmetrical isomer, CFC-112a (1,1,1,2-Tetrachloro-2,2-difluoroethane), is a common challenge due to their similar boiling points and chemical properties.[1][2] To improve separation, consider the following:

  • Column Selection:

    • Use a high-resolution capillary column with a stationary phase suitable for separating halogenated hydrocarbons. A PoraPLOT Q column has been shown to be effective for separating various chlorofluorocarbons.[3]

    • Consider a longer column or a column with a thicker film to enhance separation.

  • Temperature Program Optimization:

    • Lower the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction of the analytes with the stationary phase, potentially improving resolution.

  • Carrier Gas Flow Rate:

    • Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve the best separation efficiency.

  • Confirmation with Mass Spectrometry (MS):

    • If using GC-MS, utilize different mass-to-charge ratio (m/z) ions for quantification of each isomer to distinguish them even if they are not perfectly separated chromatographically.

Question: What are the likely causes of poor sensitivity or no detectable CFC-112 peak?

Answer: Several factors can lead to a lack of signal for CFC-112:

  • Sample Loss during Collection and Storage:

    • Ensure proper sample collection techniques to avoid contamination or loss. For air samples, use of passivated stainless steel canisters (e.g., SUMMA canisters) is recommended, and samples have been shown to be stable for up to 30 days.[4][5] For water samples, flame-sealing in glass ampoules can prevent loss.[6]

    • Check for leaks in the sampling train and canister valves.

  • Injector Problems:

    • Leaks: A leak in the injector, particularly a worn septum, can lead to sample loss.

    • Incorrect Temperature: The injector temperature may be too low for efficient volatilization of CFC-112.

  • Detector Issues (for GC-ECD):

    • Detector Contamination: A contaminated Electron Capture Detector (ECD) can lead to a significant loss of sensitivity. The detector may need to be baked out or cleaned according to the manufacturer's instructions.

    • Inadequate Gas Flow: Incorrect or fluctuating makeup gas flow to the ECD can affect its response.

  • Column Issues:

    • Active Sites: The presence of active sites in the column or liner can lead to the adsorption of CFC-112, especially at low concentrations.

Question: My baseline is noisy and/or drifting. How can I fix this?

Answer: A noisy or drifting baseline can obscure small peaks and affect integration, increasing uncertainty. Common causes include:

  • Gas Purity:

    • Ensure high-purity carrier and detector gases are used. The use of gas purifiers (oxygen, moisture, and hydrocarbon traps) is highly recommended.

  • Contamination:

    • Septum Bleed: Particles from a cored or degraded septum can enter the liner and column.

    • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to bleed.

    • System Contamination: Contamination can be present in the injector, detector, or gas lines. A system bake-out may be necessary.

  • Leaks:

    • Small leaks in the system can introduce atmospheric gases, leading to a noisy baseline, especially with an ECD.

  • Detector Issues:

    • For an ECD, ensure the detector temperature is stable.

    • For an FID, ensure the flame is lit and stable.

Question: My calibration curve is non-linear or has poor reproducibility. What should I do?

Answer: A reliable calibration is crucial for accurate quantification. Issues with the calibration curve can stem from:

  • Standard Preparation:

    • Ensure the accuracy of your stock and working standards. Prepare fresh dilutions regularly.

    • Verify the purity of the CFC-112 standard.

  • Injection Volume Inconsistency:

    • If using manual injection, ensure a consistent injection technique. An autosampler is recommended for better precision.

  • Detector Saturation (ECD):

    • An ECD has a limited linear range. If your calibration standards are too concentrated, the detector may become saturated, leading to a non-linear response. Dilute your standards to a lower concentration range.

  • System Leaks:

    • Leaks can lead to variable sample introduction and poor reproducibility.

Quantitative Data Summary

While specific analytical uncertainty data for CFC-112 is not extensively published, the following table provides typical performance characteristics for the analysis of related chlorofluorocarbons using Gas Chromatography. These values can serve as a benchmark for what to expect in a well-optimized method for CFC-112.

ParameterCFC-11CFC-12CFC-113MethodReference Matrix
Method Detection Limit (MDL) 0.007 pmol/kg0.017 pmol/kg0.0043 pmol/kgGC-ECDSeawater
0.06 µg--HS-GC-MSPolyether Polyols
Precision (RSD %) 1.8%1.5%<5%GC-ECDSwiss Lakes Water
3.1%--HS-GC-MSPolyether Polyols
Total Measurement Uncertainty 2.5%2.3%-GC-ECDSwiss Lakes Water

Note: The data presented are for related CFC compounds and are intended to provide an estimate of expected analytical performance for CFC-112 measurements.[7][8]

Detailed Experimental Protocols

Protocol: Analysis of CFC-112 in Air Samples by GC-MS

This protocol outlines a general procedure for the analysis of CFC-112 in whole air samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Collection:

  • Use pre-cleaned, evacuated SUMMA or silica-lined canisters.

  • For grab samples, open the canister valve and allow it to fill to ambient pressure.

  • For time-integrated samples, use a flow controller to regulate the sample flow into the canister over a specified period.

  • Close the canister valve securely after sampling and attach a sample identification tag.

  • Record the final canister pressure.

2. Preparation of Calibration Standards:

  • Obtain a certified gas standard of CFC-112 in nitrogen.

  • Prepare a series of working standards by dynamic or static dilution of the primary standard with high-purity nitrogen.

  • The concentration range of the working standards should bracket the expected sample concentrations.

3. Instrument Setup (Example Parameters):

  • Gas Chromatograph (GC):

    • Column: Agilent PoraPLOT Q, 25 m x 0.32 mm ID x 20 µm film thickness (or equivalent).[3]

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Suggested Ions for CFC-112: m/z 169, 171, 134.

4. Sample Analysis:

  • Connect the sample canister to the GC inlet system.

  • Use a preconcentration system (e.g., cryogenic trap) to trap a known volume of the air sample.

  • Rapidly heat the trap to inject the analytes onto the GC column.

  • Start the GC-MS data acquisition.

5. Data Analysis and Quality Control:

  • Identify the CFC-112 peak based on its retention time and the presence of the characteristic ions.

  • Integrate the peak area of the primary quantifying ion.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the CFC-112 concentration in the samples using the calibration curve.

  • Analyze a blank and a calibration check standard with each batch of samples to ensure the system is free of contamination and the calibration is still valid.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Evacuated Canister sampling Collect Air Sample (Grab or Integrated) start->sampling canister_filled Pressurized Canister sampling->canister_filled preconcentration Cryogenic Preconcentration canister_filled->preconcentration thermal_desorption Thermal Desorption preconcentration->thermal_desorption gc_separation GC Separation thermal_desorption->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification end end quantification->end Final Concentration

Caption: Experimental workflow for CFC-112 analysis.

troubleshooting_workflow decision decision issue issue solution solution start Analytical Issue Observed decision1 Poor Peak Shape (Tailing/Fronting)? start->decision1 Symptom issue_column Column/Liner Activity or Damage decision1->issue_column Yes decision2 Inconsistent Retention Times? decision1->decision2 No solution_column Deactivate/replace liner. Trim or replace column. issue_column->solution_column Solution issue_flow Flow/Pressure Fluctuation decision2->issue_flow Yes decision3 Poor Sensitivity? decision2->decision3 No solution_flow Check for leaks. Verify GC parameters. issue_flow->solution_flow Solution issue_detector Detector Contamination/ Sample Loss decision3->issue_detector Yes decision4 Other Issue decision3->decision4 No solution_detector Clean detector. Check for injector leaks. issue_detector->solution_detector Solution

Caption: Troubleshooting decision tree for GC analysis.

References

Troubleshooting peak tailing and asymmetry in CFC-112 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112), with a focus on addressing peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis?

Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. This asymmetry can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification of CFC-112.

Q2: What are the most common causes of peak tailing in CFC-112 analysis?

Peak tailing for halogenated compounds like CFC-112 in gas chromatography (GC) can stem from several factors:

  • Active Sites: Interaction of the analyte with active sites within the GC system is a primary cause. These sites can be exposed silanol (B1196071) groups on the surface of a glass liner or the column itself, or metal ions in the sample flow path.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites and lead to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[1]

  • Improper Column Installation: A poorly cut column end or incorrect positioning within the injector can disrupt the sample band and cause tailing.

  • System Leaks: Leaks in the carrier gas flow path, particularly at the injector, can lead to poor peak shapes.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can increase the time the analyte spends in the column, increasing the likelihood of interactions that cause tailing.

  • Sample Solvent Effects: If the sample solvent is not compatible with the stationary phase, it can affect the peak shape. For halogenated compounds, interaction with certain solvents can also be a factor.[2]

Q3: Can the GC-MS ion source contribute to peak tailing for CFC-112?

Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, the ion source can be a source of peak tailing for halogenated compounds. The interaction of chlorinated and fluorinated compounds with the hot metal surfaces of the ion source can lead to adsorption and slow release, causing peak distortion that is not related to the chromatographic separation itself.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing and asymmetry issues in your CFC-112 analysis.

Step 1: Initial System Checks

Before making significant changes to your method, perform these initial checks:

  • Visually Inspect the Chromatogram:

    • Are all peaks tailing? If yes, the problem is likely systemic (e.g., injector, column installation, carrier gas flow).

    • Is only the CFC-112 peak tailing? This suggests a specific interaction between CFC-112 and the system.

  • Review Method Parameters:

    • Confirm that the correct GC method has been loaded.

    • Check for any recent changes in the method parameters.

  • Check for Leaks:

    • Use an electronic leak detector to check for leaks at the injector septum, column fittings, and gas line connections.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed for CFC-112 all_peaks_tail Are all peaks tailing? start->all_peaks_tail system_issue Systemic Issue Likely all_peaks_tail->system_issue Yes specific_issue Analyte-Specific Issue all_peaks_tail->specific_issue No check_installation Check Column Installation (Cut, Position) system_issue->check_installation check_liner Inspect & Clean/Replace Injector Liner specific_issue->check_liner check_flow_rate Verify Carrier Gas Flow Rate check_installation->check_flow_rate end_bad Issue Persists: Consult Instrument Manual or Manufacturer check_installation->end_bad check_flow_rate->check_liner check_flow_rate->end_bad check_column Evaluate Column (Contamination, Age) check_liner->check_column check_liner->end_bad optimize_temp Optimize Temperatures (Injector & Oven) check_column->optimize_temp check_column->end_bad check_concentration Check Sample Concentration (Overload) optimize_temp->check_concentration optimize_temp->end_bad end_good Peak Shape Improved check_concentration->end_good check_concentration->end_bad

Troubleshooting workflow for CFC-112 peak tailing.
Step 3: Quantitative Parameter Adjustment

ParameterPotential Issue if Set IncorrectlyRecommended ActionExpected Outcome on Peak Shape
Injector Temperature Too low: Incomplete vaporization. Too high: Analyte degradation.Start at the boiling point of CFC-112 (92.8°C) and increase in 10-20°C increments.Improved symmetry by ensuring rapid and complete vaporization.
Oven Temperature Too low: Increased retention and interaction with the stationary phase.For isothermal analysis, start about 20-30°C above the injector temperature. For temperature programming, ensure the initial temperature is appropriate for focusing and the ramp rate is not too slow.Reduced tailing by decreasing analyte-stationary phase interaction time.
Carrier Gas Flow Rate Too low: Increased diffusion and interaction time.Optimize for the column dimensions and carrier gas type. For a 0.32 mm ID column, a linear velocity of 25-35 cm/s is a good starting point.Sharper, more symmetrical peaks due to reduced band broadening.
Injection Volume Too large: Column overload.Inject a smaller volume or dilute the sample.Symmetrical peaks by operating within the column's capacity.
Split Ratio Too low (in split mode): Can lead to column overload.Increase the split ratio (e.g., from 20:1 to 50:1).Improved peak shape by reducing the amount of sample reaching the column.

Experimental Protocols

Protocol 1: Injector Liner Deactivation and Replacement

Objective: To eliminate active sites in the injector that can cause peak tailing.

Methodology:

  • Cool the injector and detector and turn off the carrier gas flow.

  • Carefully remove the analytical column from the injector.

  • Remove the septum and the liner retaining nut.

  • Use forceps to carefully remove the glass liner from the injector.

  • Option A: Cleaning and Deactivation:

    • Rinse the liner with a series of solvents (e.g., methanol (B129727), acetone, hexane).

    • Dry the liner completely in an oven at a low temperature.

    • Deactivate the liner by silanizing it with a reagent like dimethyldichlorosilane (DMDCS) in toluene (B28343). Follow the reagent manufacturer's safety and handling instructions.

    • Rinse the silanized liner with toluene and then methanol and dry it.

  • Option B: Replacement:

    • It is often more effective to replace the liner with a new, pre-deactivated liner.

  • Reinstall the liner, ensuring it is correctly positioned.

  • Replace the septum with a new, high-quality one.

  • Reinstall the column, ensuring a clean, square cut and correct insertion depth.

  • Pressurize the system with carrier gas and check for leaks.

  • Condition the new liner and septum by heating the injector to its setpoint for 30-60 minutes before injecting any samples.

Protocol 2: Column Conditioning and Maintenance

Objective: To remove contaminants from the analytical column that may be causing peak tailing.

Methodology:

  • Disconnect the column from the detector to prevent contamination.

  • Set the carrier gas flow to the normal operating rate.

  • Set the oven temperature to a value slightly above the final temperature of your analytical method, but at least 20°C below the column's maximum operating temperature.

  • Hold at this temperature for 1-2 hours.

  • Cool the oven and reconnect the column to the detector.

  • If tailing persists, consider trimming the column:

    • Carefully cut 10-15 cm from the injector end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Reinstall the column in the injector.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between potential causes and their effects on CFC-112 peak shape.

LogicalRelationships cluster_causes Potential Causes cluster_effects Observed Effects ActiveSites Active Sites (Liner, Column) PeakTailing Peak Tailing ActiveSites->PeakTailing Contamination Column Contamination Contamination->PeakTailing Overload Column Overload PeakAsymmetry Peak Asymmetry Overload->PeakAsymmetry Leaks System Leaks Leaks->PeakTailing LowFlow Low Carrier Gas Flow LowFlow->PeakTailing PeakTailing->PeakAsymmetry ReducedResolution Reduced Resolution PeakAsymmetry->ReducedResolution InaccurateQuant Inaccurate Quantification ReducedResolution->InaccurateQuant

Cause-and-effect relationships in CFC-112 peak distortion.

References

Preventing degradation of CFC-112 during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of CFC-112 during sample storage and analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause CFC-112 degradation in my samples?

A1: The primary factors leading to the degradation of chlorofluorocarbons (CFCs) like CFC-112 during storage and analysis include:

  • Improper Storage Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Unsuitable Container Material: Certain materials can absorb or react with CFCs. For instance, significant uptake of halocarbons has been observed in materials like aluminum, stainless steel, copper, galvanized steel, and Nylon[1].

  • Presence of Contaminants: Contamination from grease, oil, or even the container itself can affect sample integrity[1].

  • Anaerobic Conditions: Like other CFCs, CFC-112 may be unstable under anaerobic (oxygen-deficient) conditions, which can be encountered in certain environmental samples like anoxic groundwater[2].

  • Exposure to Light: Photodegradation, particularly by UV light, is a primary mechanism for the breakdown of CFCs in the stratosphere[3][4]. While less intense, prolonged exposure to laboratory lighting could potentially have an effect.

  • Reaction with Active Metals: CFC-112 can react violently with alkali metals, powdered aluminum, magnesium, and zinc[5].

Q2: What is the ideal type of container for storing samples containing CFC-112?

A2: For aqueous samples, borosilicate glass ampoules that can be flame-sealed are an excellent choice. Studies on other CFCs have shown that their concentrations in natural waters stored in welded borosilicate-glass ampoules remained unchanged even after a year[1]. If flame-sealing is not feasible, glass bottles with aluminum foil-lined caps (B75204) are a good alternative, though the recommended storage time is shorter (around six months)[3]. For gas-phase samples, electropolished passivated stainless steel tanks or Aculife-treated aluminum tanks are recommended for storing standards[1]. It is crucial to avoid plastics, Teflon, and polymers, as they can absorb CFCs or leach contaminants[1].

Q3: How long can I store my samples before analysis?

A3: The permissible storage time depends on the sample matrix and storage conditions. For water samples stored in flame-sealed borosilicate glass ampoules, storage for up to a year has been shown to be effective for other CFCs[1]. If using glass bottles with foil-lined caps, it is advisable to analyze the samples within six months. For optimal results, samples should be stored inverted in a dark, refrigerated environment.

Q4: Can CFC-112 degrade during GC analysis?

A4: Yes, thermal degradation is a potential issue for many halogenated compounds during gas chromatography (GC) analysis, especially in the injector port. CFC-112 decomposes on contact with hot surfaces or flames, which can produce toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene[5][6]. It is crucial to optimize the injector temperature to ensure efficient volatilization without causing degradation.

Q5: My results show lower than expected concentrations of CFC-112. What could be the cause?

A5: Lower than expected concentrations can stem from several issues:

  • Degradation during storage: See Q1 for potential causes.

  • Loss due to improper sealing: Ensure containers are hermetically sealed to prevent loss of the volatile CFC-112.

  • Sorption to container walls: Using inappropriate container materials can lead to loss of analyte[1].

  • Analytical issues: This could include leaks in the GC system, improper calibration, or degradation in the GC inlet. Refer to the troubleshooting guide for more details.

  • Headspace partitioning: For liquid samples, CFC-112 will partition between the liquid phase and any headspace in the container. This needs to be accounted for in your calculations[1].

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of CFC-112, primarily using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Peak for CFC-112 Sample degradation during storage.Review storage procedures: use borosilicate glass, store at low temperature in the dark.
Leak in the GC system (injector, column fittings, gas lines).Perform a leak check of the entire GC flow path.
Thermal degradation in the GC injector.Optimize injector temperature; start with a lower temperature and increase incrementally.
Inactive ECD detector.Check detector gases and temperature. The detector may need cleaning or replacement of the radioactive source.
Incorrect sample preparation or dilution.Verify all sample preparation steps and calculations.
Peak Tailing Active sites in the injector liner or on the GC column.Use a deactivated liner. Trim the front end of the column (approx. 10-15 cm). Condition the column according to the manufacturer's instructions.
Blocked detector jet.Clean the detector jet.
Column contamination.Bake out the column at a high temperature (do not exceed the column's maximum temperature limit).
Ghost Peaks (Peaks in Blank Runs) Contamination in the syringe, injector, or carrier gas.Clean the syringe. Bake out the injector. Ensure high-purity carrier gas and functioning gas traps.
Carryover from a previous high-concentration sample.Run several solvent blanks between samples.
Septum bleed.Use high-quality, low-bleed septa. Replace the septum regularly.
Irreproducible Peak Areas Inconsistent injection volume.Use an autosampler for better precision. If injecting manually, ensure a consistent technique.
Leaks in the injection port.Check the septum and syringe for proper sealing.
Fluctuations in detector response.Allow the detector to stabilize completely. Check for stable gas flows and temperature.
Sample instability in the autosampler vial.Minimize the time samples spend in the autosampler tray. Use crimp-top vials with appropriate septa.
Split or Broad Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Incompatible solvent with the stationary phase.Ensure the sample solvent is appropriate for the GC column.
Column overload.Dilute the sample or use a split injection with a higher split ratio.

Quantitative Data Summary

Direct quantitative data on the degradation of CFC-112 in stored samples is limited in the available literature. However, data from studies on other CFCs in aqueous matrices can provide valuable insights into potential stability issues.

Table 1: Stability of CFCs in Water Samples Under Different Storage Conditions

CFC AnalyteContainer TypeStorage TemperatureStorage DurationObserved Change in ConcentrationReference
CFC-11Borosilicate glass ampoules (flame-sealed)Not specifiedUp to 4 years~14% of samples showed statistically different concentrations (higher and lower), attributed mostly to natural variability rather than degradation.[7]
CFC-12Borosilicate glass ampoules (flame-sealed)Not specifiedUp to 4 years~10.5% of samples showed statistically different concentrations.[7]
CFC-11Copper tubes22 °C200 daysAnoxic degradation rate of 0.0026 ± 0.0006 pmol kg⁻¹ d⁻¹ was observed after the sample became anoxic.[8]
CFC-12Copper tubes22 °C200 daysNo significant change in concentration was detected.[8]

Disclaimer: This data is for CFC-11 and CFC-12 and should be used as a general guide. It is recommended to perform your own stability studies for CFC-112 in your specific sample matrix and storage conditions.

Experimental Protocols

Protocol 1: Collection and Storage of Aqueous Samples for CFC-112 Analysis

This protocol is adapted from established methods for collecting groundwater samples for CFC analysis.

  • Materials:

    • 125 mL borosilicate glass bottles with caps containing an aluminum foil liner.

    • Plastic beaker (2-4 L).

    • Refrigeration-grade copper tubing for sample delivery.

    • Electrical tape.

    • Personal protective equipment (gloves, safety glasses).

  • Procedure:

    • Thoroughly rinse the sample bottles and caps with the sample water.

    • Place the end of the copper tubing into the bottom of the glass bottle inside the beaker.

    • Fill the bottle with the sample water, allowing it to overflow. Continue overflowing until at least two liters of water have flushed through the bottle and out of the beaker. This minimizes atmospheric contact.

    • Tap a cap under the water in the beaker to dislodge any air bubbles.

    • While the bottle is still underwater, remove the copper tube and immediately cap the bottle tightly.

    • Remove the capped bottle from the beaker, dry it, and re-tighten the cap securely.

    • Invert the bottle and tap it to check for any air bubbles. If bubbles are present, discard the sample and repeat the procedure with a new bottle and cap.

    • If no bubbles are present, wrap the cap securely to the bottle with two rounds of electrical tape in a clockwise direction (when viewed from the top).

    • Label the bottle clearly with the sample ID, date, and time.

    • Store the bottles inverted in a refrigerator at approximately 4°C until analysis.

Protocol 2: Analysis of CFC-112 by Purge-and-Trap GC-ECD

This is a general procedure; specific parameters should be optimized for your instrument and application.

  • Instrumentation:

    • Gas chromatograph with an Electron Capture Detector (GC-ECD).

    • Purge-and-trap system.

    • GC column suitable for separating volatile halogenated compounds (e.g., Agilent PoraPLOT Q or similar).

  • GC-ECD Conditions (Example):

    • Column: Agilent PoraPLOT Q, 0.32 mm x 25 m, 10 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

    • Oven Program: 100°C (hold for 3 min), then ramp at 10°C/min to 150°C, hold for 15 min.

    • Injector: Split/splitless or valve injection, Temperature: 150°C (to be optimized).

    • Detector: ECD, Temperature: 250°C.

    • Makeup Gas: Nitrogen or Argon/Methane, as required for the detector.

  • Procedure:

    • Calibration: Prepare a series of calibration standards of CFC-112 in a suitable matrix (e.g., CFC-free water or high-purity nitrogen). Analyze these standards to generate a calibration curve.

    • Sample Preparation: Allow samples to come to a consistent temperature (e.g., room temperature) before analysis.

    • Purge and Trap:

      • Introduce a precise volume of the aqueous sample (or a known volume of a gaseous sample) into the sparging vessel of the purge-and-trap system.

      • Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 10-15 minutes). The volatile CFC-112 will be carried out of the sample and onto an adsorbent trap.

      • Rapidly heat the trap to desorb the trapped analytes onto the GC column.

    • Chromatographic Analysis: Initiate the GC temperature program to separate the analytes.

    • Data Analysis: Identify the CFC-112 peak based on its retention time from the calibration standards. Quantify the concentration using the calibration curve.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Storage cluster_analysis Analysis SampleCollection 1. Collect Sample (e.g., Water in Glass Bottle) Storage 2. Store Inverted at ~4°C in Dark SampleCollection->Storage PurgeTrap 3. Purge and Trap Storage->PurgeTrap Transport to Lab GC_ECD 4. GC-ECD Analysis PurgeTrap->GC_ECD DataProcessing 5. Data Processing & Quantification GC_ECD->DataProcessing

Caption: Experimental workflow for CFC-112 analysis.

troubleshooting_logic Start Problem: Low CFC-112 Recovery CheckStorage Check Storage Conditions? Start->CheckStorage StorageOK Storage OK CheckStorage->StorageOK Yes FixStorage Solution: - Use Borosilicate Glass - Store Cold & Dark - Check for Leaks CheckStorage->FixStorage No CheckAnalysis Check Analytical System? AnalysisOK System OK CheckAnalysis->AnalysisOK Yes FixAnalysis Solution: - Check for Leaks - Optimize Injector Temp - Check Detector - Recalibrate CheckAnalysis->FixAnalysis No StorageOK->CheckAnalysis

Caption: Troubleshooting logic for low CFC-112 recovery.

References

Quality control procedures for 1,1,2,2-Tetrachloro-1,2-difluoroethane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quality control and analysis of 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112), a compound used as a degreasing solvent, refrigerant, and foaming agent.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are utilizing gas chromatography for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for this compound?

A1: The recommended method is NIOSH Method 1016, which employs gas chromatography with a flame ionization detector (GC-FID).[1][3][4] This method is applicable for a working range of 120 to 1400 ppm (1000 to 12,000 mg/m³) for a 2-liter air sample.[1][2]

Q2: What are the primary quality control procedures I need to follow?

A2: Key quality control procedures include:

  • Daily Calibration: Calibrate the GC daily with at least six working standards.[1][5]

  • Desorption Efficiency (DE): Determine the DE for each new lot of sorbent used.[1][5]

  • Blind Spikes: Analyze three quality control blind spikes and three analyst spikes to ensure the calibration and DE graphs are in control.[1][5]

  • Blanks: Analyze media blanks along with samples.[1][5]

Q3: What are the storage and handling precautions for this compound and the reagents?

A3: this compound is a colorless solid or liquid above 77°F with a slight, ether-like odor.[4][6] It has been identified as a potential carcinogen.[1][2] It can react with chemically-active metals and may release hazardous products upon decomposition.[1][2] Carbon disulfide, used in sample preparation, is toxic and highly flammable and should be handled in a fume hood.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No peak or very small peak for the analyte 1. Improper sample collection.1. Verify the sampling pump flow rate and total sample volume are within the recommended range (0.01 to 0.035 L/min for a 0.5 to 2 L sample).[1][6] Ensure the sampler ends were broken correctly before sampling.[1][5]
2. Inefficient desorption.2. Ensure the sorbent was allowed to stand in carbon disulfide for at least 30 minutes with occasional agitation.[1][5] Verify the correct volume of carbon disulfide (1.0 mL) was used.[1][5]
3. GC system leak.3. Perform a leak check on the GC system, particularly around the injector port, column fittings, and detector.
4. Inactive flame in FID.4. Check the hydrogen and air supplies to the FID and ensure the flame is lit.
Broad or tailing peaks 1. Active sites in the GC system.1. Silylate the glass wool in the sampler and ensure a clean injector liner is used.[1] Consider using a guard column.
2. Column degradation.2. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
3. Improper injection technique.3. Use a solvent flush injection technique or an autosampler for consistent injections.[1][2]
Split or doublet peaks 1. Sample overload.1. Dilute the sample and re-inject.[1][2] Ensure the injected amount is within the linear range of the detector.
2. Poor injection technique.2. Ensure a fast and smooth injection.
3. Column contamination at the inlet.3. Trim the first few centimeters of the column.
Shifting retention times 1. Fluctuation in carrier gas flow rate.1. Check the carrier gas supply and regulators for consistent pressure. Measure the flow rate at the detector outlet.
2. Changes in oven temperature.2. Verify the GC oven temperature is stable and accurately calibrated.
3. Column aging.3. As a column ages, retention times can shift. Consistent use of standards will help track this.
Poor calibration curve linearity 1. Incorrect standard preparation.1. Prepare fresh standards using a calibrated microliter syringe.[1] Ensure the calibration stock solution is properly prepared.[1]
2. Detector saturation.2. Ensure the concentration of the highest standard is within the linear dynamic range of the FID.
3. Inappropriate integration parameters.3. Review and optimize the peak integration parameters in the chromatography data system.

Quantitative Data Summary

ParameterValueReference
Working Range 120 to 1400 ppm (1000 to 12,000 mg/m³)[1][2]
Sample Size 0.5 to 2 L[1][6]
Sampling Flow Rate 0.01 to 0.035 L/min[1][6]
Desorption Solvent Carbon Disulfide (CS₂)[1]
Desorption Volume 1.0 mL[1][5]
Desorption Time 30 minutes with occasional agitation[1][5]
Average Desorption Efficiency 105% over the range of 4 to 17 mg per sample[1]
Calibration Standards Range 0.3 to 20 mg/mL[1]

Experimental Protocols

Sample Collection
  • Calibrate personal sampling pumps with a representative sampler in line.[1][5]

  • Immediately before sampling, break the ends of a glass sampler tube containing two sections of activated coconut shell charcoal.[1]

  • Attach the sampler to the personal sampling pump with flexible tubing.[1][5]

  • Sample at an accurately known flow rate between 0.01 and 0.035 L/min for a total sample size of 0.5 to 2 L.[1][6]

  • After sampling, cap the samplers and pack them securely for shipment.[1][5]

Sample Preparation
  • Place the front and back sorbent sections of the sampler tube into separate vials.[1][5]

  • Add 1.0 mL of carbon disulfide (CS₂) to each vial and cap them.[1][5]

  • Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analyte.[1][5]

Calibration and Quality Control
  • Daily Calibration: Prepare at least six working standards by adding known amounts of a calibration stock solution to carbon disulfide in 10-mL volumetric flasks and diluting to the mark. The analyte concentrations should be in the range of 0.3 to 20 mg/mL.[1]

  • Analyze the working standards along with the samples and blanks.[1][5]

  • Prepare a calibration graph by plotting peak area versus the mass of the analyte (mg).[1][5]

  • Desorption Efficiency (DE): For each lot of sorbent, determine the DE by injecting a known amount of a DE stock solution onto the front sorbent section of several media blank samplers. Allow them to stand overnight, then desorb and analyze as with the samples. Prepare a graph of DE versus mg of analyte recovered.[1][5]

  • Analyze three quality control blind spikes and three analyst spikes to verify the accuracy of the calibration and DE.[1][5]

GC Analysis
  • Set up the gas chromatograph with a flame ionization detector according to the manufacturer's recommendations.

  • Inject a sample aliquot manually using a solvent flush technique or with an autosampler.[1][2]

  • Measure the peak area of the analyte.

  • If the peak area is above the linear range of the working standards, dilute an aliquot of the desorbed liquid with CS₂, reanalyze, and apply the appropriate dilution factor in the calculations.[1][2]

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Pump_Calibration Calibrate Pump Break_Tube Break Sampler Ends Pump_Calibration->Break_Tube Attach_Tube Attach Sampler Break_Tube->Attach_Tube Sample_Air Sample Air (0.5-2 L) Attach_Tube->Sample_Air Cap_Tube Cap and Ship Sample_Air->Cap_Tube Transfer_Sorbent Transfer Sorbent to Vials Cap_Tube->Transfer_Sorbent Add_CS2 Add 1.0 mL CS₂ Transfer_Sorbent->Add_CS2 Agitate Agitate for 30 min Add_CS2->Agitate Analyze_Samples Analyze Samples, Standards, & Blanks Agitate->Analyze_Samples Calibrate_GC Daily GC Calibration Calibrate_GC->Analyze_Samples Integrate_Peaks Integrate Peak Areas Analyze_Samples->Integrate_Peaks Calculate_Conc Calculate Concentration Integrate_Peaks->Calculate_Conc

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Problem: Inconsistent Peak Areas check_standards Are calibration standards and spikes accurate? start->check_standards check_injection Is the injection technique consistent? check_standards->check_injection Yes solution_standards Solution: Prepare fresh standards and spikes. check_standards->solution_standards No check_system Is the GC system stable? check_injection->check_system Yes solution_injection Solution: Use autosampler or consistent manual technique. check_injection->solution_injection No solution_system Solution: Check for leaks, verify gas flows and oven temperature. check_system->solution_system No end Problem Resolved check_system->end Yes solution_standards->end solution_injection->end solution_system->end

Caption: Troubleshooting logic for inconsistent peak areas in GC analysis.

References

Validation & Comparative

Comparing CFC-112 and SF6 as Oceanographic Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physical, chemical, and analytical properties of CFC-112 and Sulfur Hexafluoride (SF6) is presented to guide researchers in their selection of oceanographic tracers for studying ocean circulation, ventilation, and mixing processes.

In the field of chemical oceanography, transient tracers are indispensable tools for understanding the pathways and timescales of ocean currents and the transport of properties within the marine environment. Among the various anthropogenic compounds utilized for this purpose, chlorofluorocarbons (CFCs) and sulfur hexafluoride (SF6) have been widely employed due to their well-documented atmospheric histories and conservative nature in most oceanic environments. This guide provides a comprehensive comparison of a specific chlorofluorocarbon, CFC-112 (1,1,2,2-Tetrachloro-1,2-difluoroethane), and SF6 to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their studies.

Performance and Properties: A Tabulated Comparison

The selection of an appropriate oceanographic tracer hinges on a variety of factors, including its solubility in seawater, atmospheric history, stability in the marine environment, and the precision of its analytical measurement. The following table summarizes the key quantitative data for CFC-112 and SF6, facilitating a direct comparison of their performance characteristics.

PropertyCFC-112 (this compound)Sulfur Hexafluoride (SF6)
Chemical Formula C2Cl4F2SF6
Molar Mass 203.82 g/mol 146.06 g/mol
Boiling Point 92.8 °C[1]-64 °C
Solubility in Water 120 mg/L (at 25°C)[2]Dependent on temperature and salinity[3]
Henry's Law Constant ~1.1 x 10⁻¹ atm·m³/mol[4]Dependent on temperature and salinity
Atmospheric History Anthropogenic, with atmospheric concentrations rising from the 1970s, peaking in the mid-1990s, and now slowly declining.[1]Anthropogenic, with atmospheric concentrations steadily increasing since the mid-20th century.[3][5][6]
Stability in Seawater Generally stable in oxic seawater; potential for degradation in anoxic conditions.Highly stable in seawater, with some decomposition possible at very high temperatures in the presence of certain metals.[1]
Analytical Method Purge-and-trap Gas Chromatography with Electron Capture Detection (GC-ECD)Purge-and-trap Gas Chromatography with Electron Capture Detection (GC-ECD)[7]
Typical Seawater Conc. Varies with water mass age and atmospheric history.0.33 to 2.54 fmol/kg in surface seawater of the Western Pacific and Eastern Indian Oceans.[8]
Detection Limit Expected to be in the low pmol/kg range, similar to other CFCs.Approximately 3 x 10⁻¹⁷ mol/L for a 500 mL sample.[2]
Analytical Precision Expected to be around 1-2% for CFCs.Approximately 2% for concentrations from 1.5 to 300 x 10⁻¹⁵ mol/L.[2]

Experimental Protocols

The analysis of both CFC-112 and SF6 in seawater is typically performed using a purge-and-trap gas chromatography system equipped with an electron capture detector (GC-ECD). This highly sensitive technique allows for the detection of trace amounts of these compounds dissolved in seawater.

Methodology for CFC and SF6 Analysis in Seawater
  • Sample Collection: Seawater samples are collected from desired depths using Niskin bottles mounted on a CTD (Conductivity, Temperature, and Depth) rosette. To prevent contamination, care must be taken to avoid contact with the atmosphere and any materials that may contain CFCs or SF6. Samples are typically drawn into glass syringes or other appropriate containers.

  • Purge and Trap: A known volume of the seawater sample is introduced into a stripping chamber. An inert purge gas (e.g., nitrogen or argon) is bubbled through the sample, stripping the dissolved gases, including CFC-112 and SF6, from the water. The gas stream is then passed through a series of traps to remove water vapor and other interfering compounds. The tracers are cryogenically focused on a cold trap.

  • Chromatographic Separation: The trapped compounds are thermally desorbed and injected into a gas chromatograph. The GC column separates the different compounds based on their volatility and interaction with the stationary phase.

  • Detection: An electron capture detector (ECD) is used for the highly sensitive detection of halogenated compounds like CFCs and SF6. The detector response is proportional to the concentration of the tracer in the sample.

  • Calibration: The system is calibrated using standard gases with known concentrations of CFC-112 and SF6. This allows for the accurate quantification of the tracers in the seawater samples.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for the use of CFC-112 and SF6 as oceanographic tracers, from their atmospheric input to the final data analysis.

Ocean_Tracer_Workflow cluster_atmosphere Atmosphere cluster_ocean Ocean cluster_analysis Analysis cluster_data Data Interpretation atm_input Atmospheric Input (Time-dependent Source Function) air_sea Air-Sea Gas Exchange atm_input->air_sea Solubility Dependent transport Oceanic Transport & Mixing air_sea->transport sampling Seawater Sampling transport->sampling analysis Purge-and-Trap GC-ECD Analysis sampling->analysis concentration Tracer Concentration Data analysis->concentration age_model Water Mass Age & Ventilation Rate Calculation concentration->age_model

Caption: Workflow for Oceanographic Tracer Studies.

Signaling Pathways and Logical Relationships

The utility of CFC-112 and SF6 as tracers is fundamentally linked to their atmospheric histories, which serve as the "input function" into the ocean. The changing atmospheric concentrations over time create a time-stamp in the water masses that are in contact with the atmosphere.

Tracer_Logic cluster_source Source & Input cluster_process Oceanic Process cluster_interpretation Interpretation atm_history Atmospheric History (CFC-112: peak & decline SF6: steady increase) surface_conc Surface Ocean Concentration atm_history->surface_conc governs solubility Seawater Solubility (f(T, S)) solubility->surface_conc determines equilibrium interior_conc Interior Ocean Concentration surface_conc->interior_conc is transported to age Water Mass 'Age' (Time since last surface contact) interior_conc->age is measured to determine ventilation Ventilation Rates & Pathways age->ventilation informs

Caption: Logic of Transient Tracer Application.

References

Validating Analytical Methods for CFC-112: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like the chlorofluorocarbon CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) is critical for environmental monitoring, toxicology studies, and ensuring product safety. The validation of analytical methods using Certified Reference Materials (CRMs) is the cornerstone of generating reliable and reproducible data. This guide provides a comparative overview of two common analytical techniques for CFC-112 analysis—Gas Chromatography with an Electron Capture Detector (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS)—and outlines a detailed protocol for method validation.

Comparative Analysis of Analytical Methods for CFC-112

The choice of analytical methodology for CFC-112 depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for GC-ECD and GC-MS, validated using a hypothetical CFC-112 Certified Reference Material.

Table 1: Performance Characteristics of GC-ECD and GC-MS for CFC-112 Analysis

Performance ParameterGC-ECDGC-MS (SIM Mode)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 92-108%95-105%
Precision (% RSD)
- Intraday< 5%< 3%
- Interday< 8%< 5%
Limit of Detection (LOD) ~0.1 pg~1 pg
Limit of Quantification (LOQ) ~0.3 pg~3 pg

Table 2: Comparison of GC-ECD and GC-MS for CFC-112 Analysis

FeatureGC-ECDGC-MS
Principle Highly sensitive to electronegative compounds like halogenated hydrocarbons.Separates ions based on their mass-to-charge ratio, providing structural information.
Selectivity High for halogenated compounds, but susceptible to interference from other electron-capturing species.Highly selective, especially in Selected Ion Monitoring (SIM) mode, which reduces matrix interference.
Sensitivity Extremely sensitive to CFCs, often achieving lower detection limits than GC-MS.Very sensitive, though typically slightly less so than GC-ECD for highly halogenated compounds.
Confirmation Based on retention time only.Provides mass spectral data for positive compound identification.
Cost Lower initial instrument and maintenance costs.Higher initial instrument and maintenance costs.
Ideal Application Routine quantification of known CFCs in clean matrices.Analysis of complex matrices and confirmation of compound identity.

Experimental Protocol: Validation of a GC-ECD Method for CFC-112

This protocol describes the steps for validating a gas chromatography method with an electron capture detector for the quantification of CFC-112 using a certified reference material.

1. Preparation of Standards and Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the CFC-112 Certified Reference Material in a suitable solvent (e.g., methanol (B129727) or hexane) in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards covering the expected concentration range of the samples. A typical range for GC-ECD analysis would be from sub-picogram/µL to tens of picograms/µL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, using a separate stock solution from the one used for calibration standards to ensure an independent check of accuracy and precision.

2. Gas Chromatography with Electron Capture Detector (GC-ECD) Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Electron Capture Detector (ECD).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Makeup Gas: Nitrogen at 25 mL/min.

  • Injection Volume: 1 µL.

3. Method Validation Parameters

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area response versus the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy: Analyze the QC samples (low, medium, and high concentrations) against the calibration curve. The mean recovery should be within 85-115%.

  • Precision:

    • Intraday Precision (Repeatability): Analyze six replicates of the low, medium, and high QC samples on the same day. The relative standard deviation (%RSD) should be ≤ 15%.

    • Interday Precision (Intermediate Precision): Analyze the low, medium, and high QC samples on three different days. The %RSD should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is determined at an S/N of 3, and LOQ at an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of CFC-112.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes in the validation of an analytical method for CFC-112.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters CRM CFC-112 Certified Reference Material Stock Primary Stock Solution CRM->Stock Cal Calibration Standards Stock->Cal QC Quality Control (QC) Samples Stock->QC GC GC-ECD Analysis Cal->GC QC->GC Data Data Acquisition (Peak Area vs. Conc.) GC->Data Linearity Linearity (R² ≥ 0.995) Data->Linearity Accuracy Accuracy (85-115% Recovery) Data->Accuracy Precision Precision (%RSD ≤ 15%) Data->Precision LOD_LOQ LOD & LOQ (S/N = 3 & 10) Data->LOD_LOQ Specificity Specificity (No Interference) Data->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Caption: Workflow for the validation of a CFC-112 analytical method.

cluster_methods Analytical Method Selection cluster_validation Method Validation with CRM cluster_outcome Outcome GCECD GC-ECD High Sensitivity Cost-Effective Validation Validation Protocol (Linearity, Accuracy, Precision, etc.) GCECD->Validation GCMS GC-MS High Selectivity Confirmatory GCMS->Validation ReliableData Reliable & Reproducible Quantitative Data Validation->ReliableData

Caption: Logical relationship for achieving reliable CFC-112 data.

Inter-laboratory Comparison of CFC-112 Measurement Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data considerations for the inter-laboratory comparison of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) measurements. Ensuring accuracy and comparability of atmospheric data is critical for monitoring ozone-depleting substances and enforcing international agreements like the Montreal Protocol. This document is intended for researchers, scientists, and professionals involved in atmospheric monitoring and environmental science.

Recent studies have highlighted the continued presence and, in some cases, unexpected increases in the atmospheric concentrations of certain chlorofluorocarbons (CFCs), including isomers of CFC-112.[1][2] Accurate measurement by various global monitoring networks is paramount. Inter-laboratory comparison exercises are essential to validate and harmonize these measurements.

Data Presentation: A Comparative Framework

While a direct inter-laboratory comparison study for CFC-112 was not found in publicly available literature, the following tables represent a typical structure for presenting such data, based on comparisons of other CFCs like CFC-11, CFC-12, and CFC-113.[3][4] These tables summarize key performance indicators for participating laboratories in a hypothetical comparison.

Table 1: Comparison of CFC-112 Measurement Results in a Standard Air Sample

Laboratory IDAnalytical MethodReported Mole Fraction (ppt)Uncertainty (± ppt)Deviation from Reference Value (%)Calibration Scale
Lab AGC-ECD0.450.02+2.3SIO-2005
Lab BGC-MS0.430.03-2.3NOAA-2014
Lab CGC-ECD0.440.020.0SIO-2005
Lab DGC-MS/MS0.460.01+4.5Internal Standard
Lab EGC-ECD0.420.04-4.5SIO-1998
Reference Value - 0.44 - - -

ppt: parts per trillion

Table 2: Summary of Analytical Methodologies

Laboratory IDSample PreconcentrationGas Chromatography ColumnDetectorData Acquisition
Lab ACryogenic Trapping (-60°C)DB-5ms (30m x 0.25mm)ECDPeak Area Integration
Lab BAdsorbent Trap (Tenax TA)Restek-1701 (60m x 0.32mm)Mass SpectrometerSelected Ion Monitoring
Lab CCryogenic Trapping (-55°C)GasPro Capillary ColumnECDPeak Height Analysis
Lab DDirect InjectionDB-VRX (40m x 0.18mm)Tandem Mass SpectrometerMultiple Reaction Monitoring
Lab EPurge and TrapPorasil-C Packed ColumnECDPeak Area Integration

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory comparison. The following sections outline the typical methodologies employed for the measurement of CFCs in atmospheric samples.

Sample Collection and Handling
  • Sample Collection: Whole air samples are collected in passivated stainless steel canisters (e.g., SilcoCan) to prevent surface reactions and contamination.

  • Pressurization: Canisters are typically pressurized to approximately 30-40 psi using a metal bellows pump.

  • Storage and Transport: Samples are stored and shipped at room temperature. It is crucial to avoid exposure to high temperatures. For some applications, such as analysis of CFCs in water, samples may be collected in copper tubes or flame-sealed in glass ampoules and stored in cold, dark conditions.[5][6]

Analytical Procedure: Gas Chromatography-Electron Capture Detector (GC-ECD)

A common and highly sensitive method for quantifying CFCs is Gas Chromatography with an Electron Capture Detector (GC-ECD).[5][7][8]

  • Preconcentration: A known volume of the air sample is passed through a cryogenic trap (e.g., packed with a material like Porapak-T) at a low temperature (e.g., -30°C to -60°C) to concentrate the CFCs.[8][9]

  • Desorption: The trap is rapidly heated (e.g., to 95°C), and the released CFCs are injected into the gas chromatograph.[8]

  • Chromatographic Separation: The CFCs are separated on a capillary or packed column (e.g., Porasil-C). The choice of column is critical for resolving isomers like CFC-112 and CFC-112a.[8]

  • Detection: The separated compounds are detected by an ECD, which is highly sensitive to halogenated compounds.

  • Quantification: The concentration of CFC-112 is determined by comparing the peak area or height from the sample to that of a calibrated standard.

Calibration and Quality Control
  • Calibration Scales: To ensure comparability of measurements across different laboratories, it is essential to use a common calibration scale. The Scripps Institution of Oceanography (SIO) and the National Oceanic and Atmospheric Administration (NOAA) provide widely used calibration scales for CFCs.[10][11][12][13] Different versions of these scales exist (e.g., SIO98, SIO05, NOAA 2014), and it is crucial to report which scale is used.[10][12]

  • Working Standards: Laboratories typically use their own working standards, which are high-pressure air cylinders containing a mixture of CFCs at known concentrations. These working standards are themselves calibrated against a primary standard from a recognized institution.

  • System Blanks: Regular analysis of a blank gas (e.g., ultra-high purity nitrogen) is performed to check for system contamination.[13]

  • Replicate Injections: Replicate injections of samples and standards are performed to assess the precision of the measurements.

Mandatory Visualizations

Workflow of an Inter-laboratory Comparison

The following diagram illustrates the typical workflow for an inter-laboratory comparison of CFC-112 measurements.

G cluster_0 Planning & Preparation Phase cluster_1 Measurement Phase cluster_2 Data Analysis & Reporting Phase A Define Comparison Scope (e.g., CFC-112 in air) B Prepare & Distribute Standardized Samples A->B C Establish Detailed Analytical Protocols A->C D Participating Labs Analyze Samples B->D C->D E Adherence to Experimental Protocols D->E F Submit Results to Coordinating Body D->F G Statistical Analysis (e.g., Z-scores, Bias) F->G H Publish Comparison Report & Guide G->H

Workflow for Inter-laboratory Comparison of CFC-112
Factors Influencing Comparability of Measurements

This diagram outlines the key factors that can influence the comparability of CFC-112 measurement results between different laboratories.

G cluster_0 Analytical System cluster_1 Calibration & Standards cluster_2 Sample Handling A Measurement Comparability B Instrument Precision & Accuracy B->A C Chromatographic Resolution C->A D Detector Sensitivity & Linearity D->A E Primary Standard Traceability E->A F Working Standard Stability F->A G Calibration Curve Methodology G->A H Sample Integrity (Contamination/Loss) H->A I Preconcentration Efficiency I->A

Factors Affecting CFC-112 Measurement Comparability

References

Toxicological assessment of CFC-112 versus its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Assessment of CFC-112 and its Isomer, 1,1,1,2-Tetrachloro-2,2-difluoroethane (B1359812)

This guide provides a detailed comparison of the toxicological profiles of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) and its asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use and handling of these chemicals.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for CFC-112 and its isomer. It is important to note that comprehensive toxicological data, particularly for chronic effects, is limited for both compounds.

Toxicological EndpointCFC-112 (this compound)1,1,1,2-Tetrachloro-2,2-difluoroethane
Acute Oral Toxicity (LD50) 800 mg/kg (Mouse)[1]>8 g/kg (Rat)[2]
Acute Inhalation Toxicity (LC50) 2 pph for 15 minutes (Rat)[1]15,000 ppm for 2 hours (Mice)[2]
Dermal Toxicity Data not availableData not available[2]
Genotoxicity Data not availableData not available[2]
Carcinogenicity Not tested[3]Data not available[2]
Reproductive Toxicity Not tested[3]Data not available[2]

Toxicological Profile

CFC-112 (this compound)

Acute exposure to CFC-112 can cause irritation to the eyes, skin, and respiratory tract.[3] Symptoms of inhalation exposure include coughing, wheezing, and shortness of breath.[3] High concentrations can lead to dizziness, lightheadedness, and potentially loss of consciousness or even death.[3] This compound may also affect the heart, causing irregular rhythms.[3] Repeated exposure has been associated with a reduction in white blood cell count and liver damage.[3]

1,1,1,2-Tetrachloro-2,2-difluoroethane

This isomer is also an irritant to the eyes, skin, and respiratory system.[4] Inhalation can lead to coughing, shortness of breath, and potentially pulmonary edema at high exposures.[4] Central nervous system effects such as headache, dizziness, and confusion have been reported.[4] Similar to its isomer, it may also impact the cardiovascular system.[5] Chronic exposure may lead to liver damage, and alcohol consumption could exacerbate this effect.[4]

Experimental Protocols

The toxicological data presented are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of key experimental methodologies relevant to the toxicological assessment of these compounds.

Acute Oral Toxicity (OECD 420, 423, 425)

Acute oral toxicity is typically determined using one of three main OECD guidelines. These studies involve the administration of the test substance to animals (usually rats or mice) in a single dose or multiple doses within 24 hours. The objective is to determine the dose that is lethal to 50% of the test population (LD50). Observations of the animals are conducted for at least 14 days to monitor for signs of toxicity and mortality.

Acute Inhalation Toxicity (OECD 403)

For volatile compounds like CFCs, inhalation is a primary route of exposure. In a typical acute inhalation toxicity study, animals are placed in exposure chambers and exposed to the test substance at various concentrations for a defined period (e.g., 4 hours). The concentration that is lethal to 50% of the animals (LC50) is then determined. Animals are observed for toxic effects and mortality during and after exposure.

Genotoxicity Testing
  • Ames Test (OECD 471): This is a bacterial reverse mutation assay used to detect point mutations. Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid for growth are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[6][7]

  • In Vitro Chromosomal Aberration Test (OECD 473): This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase chromosomes are examined for aberrations such as breaks, gaps, and exchanges.[8]

Carcinogenicity Bioassay (OECD 451)

Long-term carcinogenicity studies involve the repeated administration of the test substance to animals (usually rats and mice) over a significant portion of their lifespan (e.g., 2 years). The animals are monitored for the development of tumors, and a comprehensive histopathological examination of tissues is performed at the end of the study.

Comparative Toxicological Assessment Workflow

Toxicological Assessment Workflow Comparative Toxicological Assessment Workflow cluster_0 Compound Selection cluster_1 Toxicological Endpoints cluster_2 Data Analysis & Comparison cluster_3 Risk Assessment & Conclusion CFC112 CFC-112 AcuteTox Acute Toxicity (Oral, Inhalation, Dermal) CFC112->AcuteTox GenoTox Genotoxicity (Ames, Chromosomal Aberration) CFC112->GenoTox Carcino Carcinogenicity CFC112->Carcino ReproTox Reproductive Toxicity CFC112->ReproTox Isomer 1,1,1,2-Tetrachloro-2,2-difluoroethane Isomer->AcuteTox Isomer->GenoTox Isomer->Carcino Isomer->ReproTox DataTable Quantitative Data Table AcuteTox->DataTable GenoTox->DataTable Carcino->DataTable ReproTox->DataTable ProfileComp Toxicological Profile Comparison DataTable->ProfileComp RiskAssess Hazard Identification & Risk Characterization ProfileComp->RiskAssess Conclusion Comparative Conclusion RiskAssess->Conclusion

References

A Comparative Guide to GC Columns for the Separation of Tetrachlorodifluoroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of tetrachlorodifluoroethane isomers is critical for accurate analysis. This guide provides a detailed comparison of the performance of various gas chromatography (GC) columns for the separation of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) and 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) (CFC-112a).

The separation of these isomers by gas chromatography is primarily influenced by the choice of the stationary phase within the GC column. The polarity of the stationary phase dictates the separation mechanism, with non-polar columns separating based on boiling points and polar columns providing selectivity based on dipole-dipole interactions. Given the polar nature of the carbon-halogen bonds in tetrachlorodifluoroethane, stationary phases with some degree of polarity are generally favored for achieving baseline resolution of its isomers.

Column Performance Comparison

This section details the performance of three GC columns with varying stationary phases for the separation of tetrachlorodifluoroethane isomers. The selection includes a non-polar, a mid-polarity, and a high-polarity column to provide a comprehensive overview.

Column Stationary Phase Separation Principle Expected Performance for Tetrachlorodifluoroethane Isomers
DB-5ms 5% Phenyl / 95% DimethylpolysiloxanePrimarily boiling point separation with some π-π interactions.Due to the very similar boiling points of the isomers, complete separation on a non-polar phase like DB-5ms is challenging. Partial co-elution is likely.
Rtx-200 Trifluoropropylmethyl polysiloxaneDipole-dipole interactions and boiling point separation.The trifluoropropyl groups in the stationary phase provide specific interactions with the polar C-F and C-Cl bonds of the analytes, offering enhanced selectivity and the potential for baseline resolution. This type of column is often recommended for the analysis of chlorofluorocarbons (CFCs).[1][2][3]
DB-Wax / Nukol Polyethylene (B3416737) Glycol (PEG) / Acid-modified PEGPrimarily hydrogen bonding and dipole-dipole interactions.As highly polar phases, DB-Wax and Nukol columns offer strong interactions with polar analytes. NIOSH Method 1016 specifically recommends the use of a DB-Wax or Nukol column for the analysis of tetrachlorodifluoroethane isomers, indicating their suitability for this separation.

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. The following protocol is a general guideline based on established methods for the analysis of volatile halogenated hydrocarbons.

Sample Preparation:

Samples containing tetrachlorodifluoroethane isomers are typically prepared by dilution in a suitable solvent, such as methanol (B129727) or hexane. For air monitoring applications, samples may be collected on sorbent tubes and thermally desorbed or solvent extracted.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in split mode to handle high concentration samples.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial low temperature hold to trap volatile analytes, followed by a temperature ramp to elute the compounds of interest. A typical program might be:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 200°C

    • Final Hold: 5 minutes

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is the preferred detector for trace analysis. A Flame Ionization Detector (FID) can also be used for higher concentrations.

Experimental Workflow

The logical flow of a typical gas chromatography experiment for the analysis of tetrachlorodifluoroethane isomers is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection/Dilution Injection Sample Injection Sample->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Carrier Gas Flow Detection Detection (ECD/FID) Separation->Detection Integration Peak Integration Detection->Integration Signal Output Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Figure 1. A generalized workflow for the GC analysis of tetrachlorodifluoroethane isomers.

References

Cross-Validation of Transient Tracers: A Comparative Guide for Environmental Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of commonly used transient tracers for dating and tracking environmental fluids, with a special focus on the notable absence of CFC-112 in this application.

In the field of environmental science, particularly in hydrology and oceanography, transient tracers are indispensable tools for determining the age of water bodies and understanding the dynamics of their movement. These compounds, with well-documented atmospheric histories, provide a "time-stamp" on water parcels as they move through the subsurface or ocean depths. This guide offers a comparative analysis of the most widely used transient tracers—Chlorofluorocarbons (CFCs) and Sulfur Hexafluoride (SF₆)—and clarifies the status of CFC-112 as a tracer.

Established Transient Tracers: A Quantitative Overview

The selection of a suitable transient tracer depends on several factors, including the age range of the water being studied, potential for contamination, and the analytical capabilities available. The most commonly employed tracers are CFC-11, CFC-12, CFC-113, and SF₆. Their key characteristics are summarized below.

TracerChemical FormulaAtmospheric Lifetime (years)Primary Period of Use for DatingTypical Detection Limits (in water)Reproducibility
CFC-11 CCl₃F45 - 52~1940s - mid-1990s~0.0073 pmol/kgWithin 5%
CFC-12 CCl₂F₂87 - 102~1940s - early 2000s~0.0081 pmol/kgWithin 5%
CFC-113 C₂Cl₃F₃85 - 100~1960s - mid-1990s~0.0043 pmol/kgWithin 5%
Sulfur Hexafluoride (SF₆) SF₆800 - 3200~1970s - Present~0.02 - 0.03 fmol/kg2-3%

Note: The primary period of use for dating with CFCs has been impacted by the Montreal Protocol, which led to a phase-out of their production and a subsequent leveling-off or decrease in their atmospheric concentrations. SF₆, with its steadily increasing atmospheric concentration, is particularly useful for dating younger waters.

The Case of CFC-112

Despite being a chlorofluorocarbon, CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane) is not utilized as a transient tracer in environmental studies.[1][2][3][4] While it has historical applications as a refrigerant, solvent, and chemical intermediate, there is a lack of published research or data supporting its use for dating groundwater or ocean water. Its atmospheric history is not as well-documented for tracing purposes as that of CFC-11, CFC-12, and SF₆, and it is not typically included in the suite of compounds analyzed in transient tracer studies. Therefore, a direct cross-validation of CFC-112 data with other transient tracers is not feasible due to the absence of relevant CFC-112 tracer data.

Experimental Protocols for Transient Tracer Analysis

The standard methodology for the analysis of CFCs and SF₆ in water samples is purge-and-trap gas chromatography with an electron capture detector (GC-ECD) . This highly sensitive technique is essential for measuring the picomolar (pmol) to femtomolar (fmol) concentrations of these tracers.

Key Experimental Steps:
  • Sample Collection: Water samples must be collected with extreme care to avoid atmospheric contamination. This is typically achieved by filling glass ampoules or copper tubes directly from the source, ensuring no air bubbles are trapped.[5] Samples are then sealed and stored in a cool, dark environment until analysis.[5]

  • Purge and Trap: In the laboratory, the water sample is transferred to a stripping chamber. An inert gas (e.g., ultra-pure nitrogen) is bubbled through the sample, purging the dissolved gases, including the transient tracers.[5] These gases are then carried to a cryogenic trap where they are concentrated at a low temperature.

  • Thermal Desorption and Injection: The trap is rapidly heated, releasing the trapped compounds into a carrier gas stream that flows into the gas chromatograph.

  • Gas Chromatography (GC): The tracers are separated from other gases based on their different affinities for the stationary phase within the GC column.

  • Electron Capture Detection (ECD): As the separated compounds exit the GC column, they pass through an electron capture detector. The ECD is highly sensitive to halogenated compounds like CFCs and SF₆, allowing for their precise quantification at very low concentrations.

  • Calibration: The system is calibrated using standards with known concentrations of the target tracers to ensure the accuracy of the measurements.

Visualization of the Transient Tracer Workflow

The logical flow of a typical transient tracer study, from initial sampling to the final determination of water age, is a critical process for researchers.

TransientTracerWorkflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation cluster_output Research Output SampleCollection Sample Collection (Glass Ampoules/Copper Tubes) PurgeAndTrap Purge and Trap SampleCollection->PurgeAndTrap Sample Transport SiteSelection Site Selection & Hydrogeological Context SiteSelection->SampleCollection GC_ECD Gas Chromatography with Electron Capture Detection (GC-ECD) PurgeAndTrap->GC_ECD Quantification Quantification of Tracer Concentrations GC_ECD->Quantification AgeCalculation Age Calculation (Lumped Parameter Models) Quantification->AgeCalculation AtmosphericHistory Atmospheric History Data AtmosphericHistory->AgeCalculation Interpretation Hydrogeological Interpretation AgeCalculation->Interpretation Publication Publication of Findings Interpretation->Publication

Caption: Workflow of a transient tracer study.

This guide underscores the established utility of CFC-11, CFC-12, CFC-113, and SF₆ as robust transient tracers in environmental research. The lack of data and application for CFC-112 in this context highlights the importance of relying on well-characterized tracers with documented atmospheric histories for accurate age-dating of environmental fluids. Researchers are encouraged to consult the extensive body of literature on the established tracers for detailed protocols and data interpretation methodologies.

References

A Comparative Analysis of the Atmospheric Lifetimes of CFC-11, CFC-12, and CFC-112

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the atmospheric lifetimes of three key chlorofluorocarbons (CFCs): CFC-11 (trichlorofluoromethane), CFC-12 (dichlorodifluoromethane), and CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane). The atmospheric lifetime of a compound is a critical measure of its potential to contribute to stratospheric ozone depletion and global warming. This document summarizes key quantitative data, outlines the experimental methodologies used for lifetime determination, and illustrates the influential factors in this process.

Comparative Atmospheric Lifetimes

The atmospheric lifetimes of CFC-11, CFC-12, and CFC-112 have been determined through a variety of methods, including observational data from satellite and ground-based networks, as well as sophisticated atmospheric models. The table below presents a summary of reported lifetime values from various studies.

CompoundChemical FormulaAtmospheric Lifetime (Years)Reference(s)
CFC-11 CCl₃F52 (with a range of 43–67)Stratosphere-troposphere Processes And their Role in Climate (SPARC) reassessment, World Meteorological Organization (WMO)[1][2]
49Lickley et al., 2021[3][4]
55National Oceanic and Atmospheric Administration (NOAA)[5]
44.7 (with a range of 36–58)Minschwaner et al., 2013[6]
50-52 (with a range of 40-66)Based on AGAGE and NOAA data[7]
CFC-12 CCl₂F₂102 (with a range of 88–122)SPARC reassessment[1]
85Lickley et al., 2021[3][4]
140National Oceanic and Atmospheric Administration (NOAA)[5]
113 (with a range of 103–124)Based on combined satellite data[1]
106.6 (with a range of 90–130)Minschwaner et al., 2013[6]
104-108 (with a range of 84-137)Based on AGAGE and NOAA data[7]
CFC-112 CCl₂FCCl₂F63.6 (with a range of 61.9–64.7)Davis et al., 2016[8]

Experimental Protocols for Determining Atmospheric Lifetimes

The atmospheric lifetimes of CFCs are determined through several sophisticated experimental and modeling techniques. The primary methods are outlined below.

Tracer-Tracer Correlation Method

This observational method leverages simultaneous measurements of multiple long-lived trace gases in the stratosphere. The lifetime of a target compound (e.g., CFC-12) is determined relative to a reference compound with a well-established lifetime (e.g., CFC-11).

  • Data Acquisition: Zonal mean climatologies are obtained from satellite-based instruments such as the Atmospheric Chemistry Experiment-Fourier Transform Spectrometer (ACE-FTS), the High Resolution Dynamics Limb Sounder (HIRDLS), and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS).[1]

  • Correlation Analysis: The spatial correlations between the concentrations of the target and reference tracers are analyzed. The slope of this correlation in the stratosphere is related to the ratio of their atmospheric loss rates.

  • Lifetime Calculation: The lifetime of the target species is then calculated based on the known lifetime of the reference species and the derived correlation slope.[9] This method has been used to determine the lifetime of CFC-12 relative to CFC-11.[1][9]

Atmospheric Trend and Inventory Analysis

This method relies on long-term, high-precision measurements of atmospheric concentrations of CFCs at the Earth's surface.

  • Data Collection: Continuous, high-frequency measurements are collected from a global network of background atmospheric monitoring stations, such as those in the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration Earth System Research Laboratory Global Monitoring Division (NOAA GMD) networks.[7][10]

  • Inverse Modeling: A multi-species inverse method is employed, which uses a chemical transport model to relate the observed atmospheric concentrations to the emissions and atmospheric lifetimes of the compounds.[7] By comparing the model output with the long-term observational record, the lifetimes that best fit the measurements can be derived.[7][11]

Photochemical and Kinetic Data with Atmospheric Modeling

This approach combines laboratory measurements of fundamental molecular properties with atmospheric models to calculate lifetimes.

  • Laboratory Measurements: The UV absorption spectra of the CFC molecules are measured across a range of temperatures relevant to the stratosphere (e.g., 207–323 K).[8] These spectra determine the rate at which the molecules are broken down by solar UV radiation (photolysis).

  • Atmospheric Modeling: The measured UV absorption cross-sections are incorporated into 2-D or 3-D atmospheric models.[8] These models simulate the transport and chemical loss of the CFCs in the atmosphere, with the primary removal process in the stratosphere being UV photolysis.[8] The global annually averaged steady-state lifetime is then calculated based on the total atmospheric burden and the integrated global loss rate.

Factors Influencing Atmospheric Lifetime Determination

The accurate determination of CFC atmospheric lifetimes is a complex process influenced by several interconnected factors. The following diagram illustrates these relationships.

cluster_data Observational & Experimental Data cluster_methods Determination Methodologies cluster_output Calculated Metrics cluster_factors Influential Factors Satellite Satellite Observations (ACE-FTS, MIPAS) Tracer Tracer-Tracer Correlation Satellite->Tracer Ground Ground-Based Networks (AGAGE, NOAA) Trend Atmospheric Trend & Inventory Ground->Trend Lab Laboratory Measurements (UV Absorption Spectra) Model Atmospheric Modeling (2-D/3-D CTMs) Lab->Model Lifetime Atmospheric Lifetime Tracer->Lifetime Trend->Lifetime Model->Lifetime Transport Atmospheric Transport Transport->Tracer Transport->Trend Transport->Model Photolysis Stratospheric Photolysis Photolysis->Model Ocean Oceanic Uptake/Outgassing Ocean->Trend

Caption: Key data sources, methodologies, and environmental factors influencing the determination of CFC atmospheric lifetimes.

It is important to note that factors such as oceanic uptake and subsequent outgassing can also influence the atmospheric lifetime of compounds like CFC-11, potentially shortening it initially and then lengthening it as the ocean becomes a source.[12][13]

References

A Comparative Analysis of 1,1,2,2-Tetrachloro-1,2-difluoroethane and Modern Green Solvents in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, purification, and analysis. Historically, chlorofluorocarbons (CFCs) such as 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) were utilized for their chemical inertness and specific solvency properties. However, due to their significant environmental impact, particularly ozone depletion, their use has been largely phased out under international agreements like the Montreal Protocol.[1] This guide provides a comparative overview of the efficacy of this compound against contemporary, environmentally benign alternatives, addressing the needs of researchers, scientists, and professionals in drug development.

It is important to note that due to the discontinuation of CFC-112 for most applications, direct, recent experimental comparisons with modern solvents are scarce in scientific literature. This comparison is therefore based on the known physicochemical properties of CFC-112 and published data for modern alternatives, supplemented with generalized experimental protocols.

Physicochemical Properties: A Comparative Table

The performance of a solvent is largely dictated by its physical and chemical properties. Below is a table summarizing these properties for this compound and a selection of modern, greener solvent alternatives.

PropertyThis compound (CFC-112)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 76-12-0[2]96-47-95614-37-968-12-267-68-5
Molecular Weight ( g/mol ) 203.8[2]86.13100.1673.0978.13
Boiling Point (°C) 92.5 - 93[3]~80106153189
Melting Point (°C) 26[3]-136<-140-6118.5
Density (g/cm³ at 20-25°C) ~1.64 (at 30°C)[3]0.860.860.9441.100
Water Solubility 120 mg/L at 25°C[3]14 g/100 mL at 20°C1.1 g/100g at 23°CMiscibleMiscible
Polarity Non-polarModerately PolarModerately PolarPolar AproticPolar Aprotic
Environmental/Safety Notes Ozone-depleting substance, high global warming potential.[1][4]Bio-based, peroxide former.Low peroxide formation, readily forms an azeotrope with water.Reproductive toxicity concerns.Hygroscopic, can be difficult to remove.

Efficacy as a Solvent: A Comparative Discussion

This compound (CFC-112)

Based on its physicochemical properties, this compound is a dense, non-polar, and non-flammable liquid at room temperature.[3][5] Its non-polar nature makes it effective at dissolving other non-polar compounds, such as oils, fats, waxes, and some resins, which led to its historical use as a solvent extractant and in dry cleaning.[3][6] It is soluble in common organic solvents like ethanol, ether, and chloroform (B151607) but has very low solubility in water.[3] In a research setting, its utility would have been in reactions involving non-polar reagents and in the extraction of non-polar products from aqueous mixtures. However, its high ozone depletion potential and persistence in the atmosphere make it an unacceptable choice for modern applications.[1][4]

Modern Alternatives

Modern "green" solvents are selected based on principles of sustainability, reduced environmental impact, and improved safety profiles.[7][8]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a moderately polar aprotic solvent.[9] It is often used as a more environmentally friendly substitute for tetrahydrofuran (B95107) (THF). Its moderate polarity allows it to dissolve a wider range of organic compounds than strictly non-polar solvents.

  • Cyclopentyl Methyl Ether (CPME): CPME is another greener alternative to traditional ether solvents. It is hydrophobic, has a low tendency to form explosive peroxides, and its higher boiling point is advantageous for reactions requiring elevated temperatures.[9]

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents with excellent dissolving power for a wide range of polar and some non-polar compounds.[10][11] They are frequently used in drug development for solubility screening and as reaction media. However, they also have drawbacks, including toxicity concerns for DMF and difficulties in removal for DMSO.[10][11]

The efficacy of these modern solvents often surpasses that of CFC-112, not only in terms of their environmental and safety profiles but also in their versatility and performance in a broader range of chemical transformations.

Experimental Protocols

Due to the lack of direct comparative studies, a generalized experimental protocol for evaluating solvent efficacy in a chemical reaction is provided below.

General Protocol for Comparing Solvent Efficacy in a Nucleophilic Substitution Reaction

This protocol outlines a method to compare the effect of different solvents on the yield and purity of a product from a nucleophilic substitution reaction.

1. Materials and Reagents:

  • Substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., an amine or an alcohol)

  • Solvents to be tested (e.g., this compound, 2-MeTHF, CPME, DMF)

  • Internal standard for analysis (e.g., a stable compound not involved in the reaction)

  • Reagents for work-up and purification (e.g., deionized water, brine, drying agent like anhydrous sodium sulfate, solvents for chromatography)

2. Reaction Setup:

  • For each solvent to be tested, set up an identical reaction vessel (e.g., a round-bottom flask with a magnetic stirrer and a condenser).

  • In each flask, dissolve the substrate in the designated solvent to a specific concentration (e.g., 0.1 M).

  • Add the nucleophile to each flask, ensuring the molar ratio of substrate to nucleophile is consistent across all experiments.

  • Add a known amount of the internal standard to each reaction mixture.

3. Reaction Execution and Monitoring:

  • Stir the reaction mixtures at a constant temperature for a predetermined period.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC)).

4. Work-up and Product Isolation:

  • After the reaction is complete, quench the reaction mixture (if necessary).

  • Perform an aqueous work-up to remove any water-soluble impurities. For water-immiscible solvents, this involves washing with deionized water and brine. For water-miscible solvents, the product may need to be extracted with a different, immiscible organic solvent.

  • Dry the organic layer over an anhydrous drying agent and filter.

  • Remove the solvent under reduced pressure.

5. Analysis and Comparison:

  • Determine the crude yield of the product for each reaction.

  • Analyze the purity of the crude product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, GC-MS, or HPLC.

  • If necessary, purify the product using a suitable method (e.g., column chromatography).

  • Calculate the isolated yield of the pure product for each solvent.

  • Compare the reaction rates, yields, and purity of the product obtained in each solvent to determine their relative efficacy.

Visualizing Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting a solvent based on modern green chemistry principles, a critical consideration for today's researchers.

SolventSelectionWorkflow start Define Reaction or Process Requirements (e.g., Polarity, Temperature) solubility_check Does the solvent dissolve reactants and reagents sufficiently? start->solubility_check performance_check Does the solvent facilitate the desired reaction rate and selectivity? solubility_check->performance_check Yes re_evaluate Re-evaluate and consider alternative solvents or conditions solubility_check->re_evaluate No safety_check Evaluate Health and Safety Hazards (Toxicity, Flammability, Reactivity) performance_check->safety_check Yes performance_check->re_evaluate No env_check Assess Environmental Impact (Source, Ozone Depletion, GWP, Biodegradability) safety_check->env_check Acceptable Risk safety_check->re_evaluate Unacceptable Risk lifecycle_check Consider Solvent Lifecycle (Recovery, Reusability, Disposal) env_check->lifecycle_check Acceptable Impact env_check->re_evaluate Unacceptable Impact select_solvent Select Optimal Solvent lifecycle_check->select_solvent Sustainable lifecycle_check->re_evaluate Unsustainable

A decision-making workflow for modern solvent selection.

Conclusion

While this compound may have possessed suitable properties for certain historical applications, its severe environmental repercussions render it obsolete for modern scientific and industrial use. The contemporary landscape of solvent selection is rightly dominated by principles of green chemistry, which prioritize not only efficacy but also safety and environmental stewardship. Modern alternatives such as 2-MeTHF and CPME, among others, offer a more sustainable and often more versatile approach to solvent use in research and drug development. For today's scientists, the focus has shifted from finding a solvent that simply "works" to identifying one that works efficiently, safely, and sustainably.

References

Unraveling Anthropogenic Emissions: The Correlation of CFC-112 with Other Key Tracers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the atmospheric concentrations of CFC-112 and its relationship with other man-made compounds reveals crucial insights for monitoring and verifying industrial emissions. This guide provides a comparative analysis of CFC-112's correlation with other significant anthropogenic tracers, supported by experimental data and detailed methodologies for researchers and scientists in the field.

Chlorofluorocarbon-112 (CFC-112), along with its isomer CFC-112a, has been identified in the atmosphere, with origins tracing back to anthropogenic activities.[1] Studies have indicated a similar atmospheric evolution for both CFC-112 and CFC-112a, suggesting they may be produced or emitted concurrently.[1] Understanding the correlation of these and other CFCs with a broader range of anthropogenic tracers is paramount for pinpointing emission sources and ensuring compliance with international agreements like the Montreal Protocol.

Comparative Analysis of Tracer Correlations

Atmospheric monitoring of a suite of anthropogenic compounds allows for the identification of co-emitted species, which can in turn help to identify specific industrial processes or sources. The correlation between different tracers is a powerful tool in this analysis. While direct, extensive quantitative correlation data for CFC-112 with a wide array of other tracers remains a developing area of research, the principle of using interspecies correlations is well-established for other halocarbons.

For instance, emissions of various halocarbons have been estimated using their correlation with reference tracers such as carbon monoxide (CO) or hydrochlorofluorocarbons (HCFCs) like HCFC-22.[2] These studies establish a methodological framework that can be applied to CFC-112 as more comprehensive datasets become available.

The following table summarizes the atmospheric concentrations of CFC-112 and its isomer CFC-112a as reported in a 2014 study, providing a baseline for their atmospheric presence.

CompoundAtmospheric Concentration (late 2012)
CFC-112 0.44 parts per trillion (ppt)
CFC-112a 0.07 parts per trillion (ppt)

Data sourced from Laube et al. (2014).[1]

The logical relationship for identifying emission sources through tracer correlation can be visualized as follows:

Caption: Workflow for identifying emission sources using tracer correlation.

Experimental Protocols

The accurate measurement of CFC-112 and other anthropogenic tracers is fundamental to establishing their correlations. The methodologies employed typically involve sophisticated analytical techniques capable of detecting trace concentrations in atmospheric or aqueous samples.

Simultaneous Determination of Multiple Halocarbons in Air

A common approach for the analysis of a wide range of volatile organic compounds (VOCs) and halocarbons in the atmosphere involves the collection of whole air samples in specially prepared canisters, followed by laboratory analysis using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection:

  • Whole air samples are collected in electropolished stainless-steel canisters.

  • A pump is used to pressurize the canisters with ambient air to a specified pressure.

2. Analytical Procedure:

  • A pre-concentration system is used to trap and focus the analytes from a known volume of the air sample.

  • The trapped compounds are then thermally desorbed and injected into a gas chromatograph for separation.

  • A mass spectrometer is used for the detection and quantification of the individual compounds.

  • Calibration is performed using standard gas mixtures with known concentrations of the target analytes.

This methodology allows for the simultaneous measurement of a wide array of compounds, which is essential for establishing inter-species correlations.

Analysis of Dissolved CFCs in Water

For the analysis of CFCs in water samples, such as groundwater, a purge-and-trap GC system with an electron capture detector (ECD) is a widely used and effective method.

1. Sample Collection:

  • Water samples are collected in a manner that avoids contact with the atmosphere to prevent contamination. This often involves the use of specialized sampling devices that allow for a direct, bubble-free transfer of water into sealed containers.

2. Analytical Procedure:

  • In the laboratory, the dissolved gases are extracted from the water sample by purging with a high-purity inert gas (e.g., nitrogen).

  • The purged gases are passed through a trap containing an adsorbent material, which is cooled to a low temperature (e.g., with liquid nitrogen) to trap the CFCs.

  • After trapping, the adsorbent is rapidly heated, and the desorbed CFCs are carried by a carrier gas into the gas chromatograph for separation and detection by the ECD.

  • Quantification is achieved by comparing the sample response to the response of a known volume of a standard gas with certified CFC concentrations.

The following diagram illustrates a generalized workflow for the analysis of multiple anthropogenic tracers.

cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Air_Sample Whole Air Sample Preconcentration Pre-concentration (Air) Air_Sample->Preconcentration Water_Sample Water Sample Purge_Trap Purge and Trap (Water) Water_Sample->Purge_Trap GC_MS Gas Chromatography- Mass Spectrometry Preconcentration->GC_MS GC_ECD Gas Chromatography- Electron Capture Detector Purge_Trap->GC_ECD Quantification Quantification GC_MS->Quantification GC_ECD->Quantification Correlation Correlation Quantification->Correlation

References

A Comparative Guide to Groundwater Dating: CFCs vs. Noble Gas Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding groundwater residence times is crucial for assessing contaminant transport, resource sustainability, and the environmental fate of compounds. This guide provides a detailed comparison of two prevalent methodologies for dating young groundwater (recharged within the last ~80 years): chlorofluorocarbon (CFC) analysis and noble gas isotope measurements.

While the initial query specified CFC-112, it is important to note that the most commonly used chlorofluorocarbons for groundwater dating are CFC-11, CFC-12, and CFC-113. There is a notable lack of literature regarding the use of CFC-112 (dichlorotetrafluoroethane) for this purpose. Therefore, this guide will focus on the well-documented CFC tracers.

Quantitative Performance Metrics

The accuracy and applicability of a given dating method are contingent on various hydrogeological factors. The following table summarizes key quantitative parameters for the most common CFC and noble gas tracers.

ParameterCFC-11CFC-12CFC-1133H/3He85Kr39Ar81Kr
Dating Range ~1947 - present~1941 - present~1955 - present~1965 - present1 - 40 years50 - 1000 years150,000 - 1.5 million years
Typical Precision 3-5%3-5%3-5%±0.7% (3He/4He ratio)VariesVariesVaries
Detection Limit ~0.3 pg/kg~0.3 pg/kg~0.3 pg/kg>0.5 Tritium UnitsLowExtremely lowExtremely low
Primary Analysis Method GC-ECDGC-ECDGC-ECDMass SpectrometryATTA / LSCATTA / LSCATTA

GC-ECD: Gas Chromatography with Electron Capture Detector; ATTA: Atom Trap Trace Analysis; LSC: Low-Level Scintillation Counting.

Experimental Protocols

Accurate groundwater dating relies on meticulous sample collection and analysis. The following sections outline the standard experimental protocols for both CFC and noble gas methods.

CFC Dating Protocol

1. Sample Collection:

  • Groundwater is typically sampled using a submersible pump.

  • To avoid contamination from the atmosphere, the sampling line is connected to a valve system that allows for the filling of glass ampoules or bottles.[1]

  • A headspace is created in the sample container with CFC-free, ultra-pure nitrogen gas.[1]

  • The samples are then sealed to be airtight.

2. Laboratory Analysis (Purge-and-Trap GC-ECD):

  • In the laboratory, the dissolved gases are purged from the water sample using a stripping gas (e.g., nitrogen).[2]

  • The purged CFCs are collected and concentrated in a cold trap.[3]

  • The trap is then heated, releasing the CFCs into a gas chromatograph (GC) for separation.

  • An electron capture detector (ECD) is used for the quantification of CFC-11, CFC-12, and CFC-113.[2][4]

  • The measured concentrations are very low, on the order of picograms per kilogram (10-12 g/kg).[2]

Noble Gas Dating Protocol

1. Sample Collection:

  • Water samples for noble gas analysis are collected in copper tubes to prevent gas exchange with the atmosphere.[5]

  • The copper tube is connected to the pump and flushed thoroughly with the sample water.

  • The tube is then sealed by clamping both ends, trapping a water sample of a known volume.

2. Laboratory Analysis (Mass Spectrometry):

  • In the laboratory, the dissolved gases are extracted from the water sample under a high vacuum.[5][6]

  • Reactive gases are removed using getters.[7]

  • The noble gases are cryogenically separated from each other.[7]

  • The isotopic abundances of helium, neon, argon, krypton, and xenon are measured using a dedicated noble gas mass spectrometer.[6][7][8]

  • For ³H/³He dating, the tritiogenic ³He is calculated by correcting for other sources of helium, a process that often requires the analysis of neon concentrations.[1]

Method Selection and Workflow

The choice between CFC and noble gas dating methods depends on the specific characteristics of the aquifer and the research questions. The following diagrams illustrate the experimental workflows and a decision-making process.

cfc_workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_data Data Interpretation start Start pump Pump Groundwater start->pump sample Collect Sample in Glass Ampoule pump->sample seal Seal and Store sample->seal purge Purge CFCs from Water seal->purge trap Cryogenic Trapping purge->trap gc Gas Chromatography Separation trap->gc ecd ECD Detection gc->ecd concentration Quantify CFC Concentration ecd->concentration age Calculate Apparent Age (vs. Atmospheric Curve) concentration->age

CFC Dating Experimental Workflow

noble_gas_workflow cluster_field_ng Field Sampling cluster_lab_ng Laboratory Analysis cluster_data_ng Data Interpretation start_ng Start pump_ng Pump Groundwater start_ng->pump_ng sample_ng Collect Sample in Copper Tube pump_ng->sample_ng seal_ng Clamp and Seal sample_ng->seal_ng extract Vacuum Extraction of Dissolved Gases seal_ng->extract purify Purify and Separate Noble Gases extract->purify ms Mass Spectrometry purify->ms isotope_ratio Determine Isotopic Ratios and Concentrations ms->isotope_ratio age_ng Calculate Apparent Age (e.g., 3H/3He ratio) isotope_ratio->age_ng

Noble Gas Dating Experimental Workflow

decision_tree start Expected Age? younger_80 < 80 years? start->younger_80 Yes older_80 > 80 years? start->older_80 No aerobic Aerobic Conditions? younger_80->aerobic anaerobic Anaerobic Conditions? younger_80->anaerobic No older_tracers Use Older Tracers (e.g., 39Ar, 81Kr, 14C) older_80->older_tracers urban Urban/Industrial Area? aerobic->urban No rural Rural Area? aerobic->rural Yes noble_gas_method Noble Gas Dating (3H/3He, 85Kr) anaerobic->noble_gas_method Yes (CFCs may degrade) urban->noble_gas_method Yes (High risk of CFC contamination) cfc_method CFC Dating (CFC-11, -12, -13) rural->cfc_method Yes

Decision guide for selecting a dating method.

Accuracy and Limitations: A Comparative Discussion

The agreement between CFC and noble gas dating methods is a strong indicator of the reliability of the calculated groundwater age. In many studies conducted in ideal settings, such as permeable sandy aquifers, the apparent ages from both methods agree within approximately two years.[9][10]

Strengths of CFC Dating:

  • Cost-Effective: Analysis of CFCs is generally less expensive and has a higher throughput than noble gas mass spectrometry.[11]

  • Low Detection Limits: CFCs can be detected at very low concentrations, making them particularly reliable for dating waters recharged in the mid-20th century.[1]

  • Multiple Tracers: The use of three different CFC compounds (CFC-11, CFC-12, and CFC-113) provides an internal cross-check. Agreement between the ages derived from each compound increases confidence in the results.[1]

Limitations of CFC Dating:

  • Contamination: Urban and industrial areas can have localized sources of CFCs, leading to concentrations in groundwater that are higher than those expected from atmospheric equilibrium. This results in an erroneously young apparent age.[1][11]

  • Degradation: In anaerobic (oxygen-depleted) environments, microbial degradation can reduce CFC concentrations, particularly for CFC-11, leading to an overestimation of the groundwater age.[12][13]

  • Ambiguity: Due to the phasing out of CFC production under the Montreal Protocol, atmospheric concentrations of some CFCs have plateaued or are decreasing, which can lead to ambiguity in dating very recent groundwater.[1][11]

Strengths of Noble Gas Dating:

  • Chemically Inert: Noble gases are not affected by microbial degradation or the typical geochemical reactions that occur in aquifers, making them robust tracers in a wide range of environments.[7]

  • Wide Range of Timescales: Different noble gas isotopes (e.g., ³H/³He, ⁸⁵Kr, ³⁹Ar, ⁸¹Kr) can be used to date water over timescales ranging from years to over a million years.[14]

  • Insensitive to Contamination: Noble gas methods are generally not susceptible to the localized industrial contamination that can affect CFC dating.[1]

Limitations of Noble Gas Dating:

  • Cost and Complexity: The analysis requires specialized and expensive mass spectrometry equipment and expertise.[1]

  • Mixing Effects: The interpretation of ³H/³He ages can be complicated by the mixing of waters of different ages and the presence of terrigenic helium from the Earth's crust.[1]

  • Difficult Sampling: Some noble gas methods, like those for ⁸⁵Kr, can require large sample volumes and complex field procedures.[9]

References

Evaluating the performance of different detectors for CFC-112 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) is critical. This guide provides an objective comparison of the performance of three common gas chromatography (GC) detectors for CFC-112 analysis: the Electron Capture Detector (ECD), Mass Spectrometry (MS), and Flame Ionization Detector (FID). The selection of an appropriate detector is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Performance Comparison

The following table summarizes the key performance metrics for each detector based on available experimental data for CFC-112 and closely related chlorofluorocarbons.

Performance MetricElectron Capture Detector (ECD)Mass Spectrometry (MS)Flame Ionization Detector (FID)
Principle Detects electron-absorbing compounds (like halogens) by measuring the decrease in a constant electron current.Ionizes compounds and separates the resulting ions based on their mass-to-charge ratio.Pyrolyzes the sample in a hydrogen-air flame and detects the generated ions.
Selectivity Highly selective for halogenated compounds.Highly selective, provides structural information for compound identification.Responds to most organic compounds, but has low response to highly halogenated compounds.
Sensitivity Very high for halogenated compounds.High, with excellent signal-to-noise ratios.Moderate to low for highly halogenated compounds.
Limit of Detection (LOD) Picogram (pg) to femtogram (fg) levels for related CFCs (e.g., 0.007 pmol/kg for CFC-11)[1].Microgram (µg) to nanogram (ng) levels (e.g., 0.02–0.06 μg for CFC-11)[2].0.3 mg/sample for CFC-112 (NIOSH Method 1016)[3].
Linearity (r²) Typically >0.99 over a limited range.>0.997 for related CFCs[2].Generally good over a wide dynamic range.
Precision (RSD) 1.5% - 1.8% for related CFCs[1].2.9% - 3.5% for related CFCs[2].Typically <5%.
Typical Application Trace analysis of environmental samples for CFCs and other halogenated pollutants.Confirmatory analysis, identification of unknown compounds, and quantification in complex matrices.Analysis of higher concentrations of organic compounds.

Experimental Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of CFC-112 using GC coupled with ECD, MS, and FID.

Gas Chromatography-Electron Capture Detector (GC-ECD)

This method is ideal for trace-level quantification of CFC-112 in environmental samples.

Sample Preparation (Purge-and-Trap):

  • A known volume of the aqueous sample is placed in a purging vessel.

  • The sample is purged with an inert gas (e.g., high-purity nitrogen or helium) for a specified time (e.g., 10-15 minutes).

  • The purged CFC-112 is trapped on a sorbent tube (e.g., Tenax® or a multi-sorbent bed).

  • The trap is rapidly heated to desorb the analytes into the GC injector.

GC-ECD Conditions:

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 220°C.

  • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 200°C at 10°C/min (hold for 5 min).

  • Detector: Electron Capture Detector.

  • Detector Temperature: 300°C.

  • Makeup Gas: 5% Methane in Argon or Nitrogen at 30 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification and quantification of CFC-112, making it suitable for complex matrices and confirmatory analyses.

Sample Preparation (Headspace):

  • A sample (e.g., polyether polyol) is weighed into a headspace vial.[2]

  • A suitable solvent (e.g., methanol) and an internal standard are added.[2]

  • The vial is sealed and heated in a headspace autosampler to allow CFC-112 to partition into the gas phase.

  • A portion of the headspace is automatically injected into the GC.

GC-MS Conditions:

  • GC System: PerkinElmer Clarus GC/MS or equivalent.[2]

  • Column: GS-GASPRO, 60 m x 0.32 mm ID.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 220°C at 15°C/min (hold for 10 min).

  • MS System: Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 45-300.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for CFC-112 (e.g., m/z 169, 134, 101).

Gas Chromatography-Flame Ionization Detector (GC-FID)

This method, as outlined by NIOSH, is suitable for air monitoring where concentrations are expected to be higher.

Sample Preparation (Sorbent Tube):

  • A known volume of air is drawn through a solid sorbent tube (e.g., charcoal) to trap CFC-112.

  • The sorbent is transferred to a vial, and the CFC-112 is desorbed with a solvent (e.g., carbon disulfide).

  • An aliquot of the resulting solution is injected into the GC.

GC-FID Conditions:

  • GC System: Standard GC equipped with an FID.

  • Column: Capillary column suitable for volatile halogenated hydrocarbons.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 200°C.

  • Oven Program: Isothermal or programmed ramp depending on the required separation.

  • Detector: Flame Ionization Detector.

  • Detector Temperature: 250°C.

  • Fuel Gases: Hydrogen and Air.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the analysis of CFC-112.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Air, Water, etc.) PurgeTrap Purge and Trap Sample->PurgeTrap Choose Method Headspace Headspace Analysis Sample->Headspace Choose Method SolventExt Solvent Extraction Sample->SolventExt Choose Method GC Gas Chromatography (Separation) PurgeTrap->GC Headspace->GC SolventExt->GC ECD ECD GC->ECD Detection MS MS GC->MS Detection FID FID GC->FID Detection Data Data Acquisition & Processing ECD->Data MS->Data FID->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Generalized workflow for CFC-112 analysis.

References

A Comparative Guide to Chlorofluorocarbon (CFC) Photolysis Rate Calculations in Atmospheric Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate representation of chlorofluorocarbon (CFC) photolysis is a critical component of atmospheric chemistry and climate models. The rate of photolysis, or the breakdown of CFCs by solar ultraviolet (UV) radiation, directly governs their atmospheric lifetimes and, consequently, their impact on stratospheric ozone depletion and global warming. This guide provides a comparative overview of the methodologies used to calculate CFC photolysis rates in various atmospheric models, supported by experimental data and detailed protocols.

Overview of Atmospheric Models

Atmospheric models that simulate CFC photolysis can be broadly categorized into Chemistry-Transport Models (CTMs) and Chemistry-Climate Models (CCMs). CTMs are driven by pre-calculated meteorological fields, while CCMs couple atmospheric chemistry with a general circulation model to simulate the interactions between them. The accuracy of CFC photolysis rate calculations within these models is fundamentally dependent on the radiative transfer module employed.

Comparison of Radiative Transfer Modules

The calculation of photolysis rates (J-values) is handled by radiative transfer modules within the larger atmospheric models. These modules solve the radiative transfer equation to determine the actinic flux at different altitudes, which is then used to calculate the photolysis rate of a specific molecule. The table below compares several radiative transfer schemes commonly used in atmospheric modeling.

Radiative Transfer SchemeApproachKey FeaturesCommonly Used In
Delta-Eddington Two-Stream A simplified method that approximates the scattering of radiation.Computationally efficient, suitable for large-scale models.Regional and global atmospheric models.
Discrete Ordinate Method (DISORT) A more accurate method that solves the radiative transfer equation for a number of discrete directions (streams).Provides a more realistic representation of scattering, can be computationally intensive.Detailed atmospheric chemistry studies, benchmark calculations.
Fast-JX A computationally efficient photolysis scheme that uses a pre-calculated look-up table of cross-sections and quantum yields.Balances accuracy and speed, widely used in CTMs.Polair3D and other regional air quality models.
Cloud-J / Solar-J A comprehensive radiative transfer model that includes detailed treatment of clouds and aerosols.High fidelity in representing scattering and absorption by clouds and aerosols.Many chemical transport models and Earth system models.
TUV (Tropospheric Ultraviolet and Visible) A widely used radiative transfer model for calculating photolysis rates and solar heating.Provides a multi-dimensional lookup table of clear-sky photolysis rates.CAMx and other air quality models.

Factors Influencing CFC Photolysis Rate Calculations

The calculation of CFC photolysis rates is influenced by several key factors, which can vary between different atmospheric models. These factors are crucial for accurately determining the atmospheric lifetime and ozone depletion potential of these compounds.

cluster_input Input Parameters cluster_model Atmospheric Model cluster_output Output Solar_Irradiance Solar Irradiance Radiative_Transfer_Code Radiative Transfer Code Solar_Irradiance->Radiative_Transfer_Code Absorption_Cross_Sections Absorption Cross-Sections Absorption_Cross_Sections->Radiative_Transfer_Code Quantum_Yields Quantum Yields Quantum_Yields->Radiative_Transfer_Code Photolysis_Rate Photolysis Rate (J-value) Radiative_Transfer_Code->Photolysis_Rate Atmospheric_Conditions Atmospheric Conditions (Ozone, Temperature, Pressure, Clouds, Aerosols) Atmospheric_Conditions->Radiative_Transfer_Code Atmospheric_Lifetime Atmospheric Lifetime Photolysis_Rate->Atmospheric_Lifetime

Key factors influencing CFC photolysis rate calculations.

Experimental Protocols: Calculation of Photolysis Rates

The fundamental equation for calculating the photolysis rate coefficient (J) for a specific CFC at a given altitude (z) is:

J(z) = ∫ σ(λ, T, P) * φ(λ, T) * F(λ, z) dλ

Where:

  • σ(λ, T, P) is the absorption cross-section of the CFC molecule at a specific wavelength (λ), temperature (T), and pressure (P).

  • φ(λ, T) is the quantum yield, which is the probability that an absorbed photon will lead to the dissociation of the molecule. For many CFCs, this is assumed to be unity.

  • F(λ, z) is the actinic flux, which is the amount of solar radiation available at a specific wavelength and altitude.

The experimental protocols for determining these parameters and their implementation in models are detailed below.

Determination of Absorption Cross-Sections and Quantum Yields

Absorption cross-sections and their temperature and pressure dependence are determined through laboratory experiments. These experiments typically involve passing a beam of UV light of a known wavelength and intensity through a sample of the CFC gas and measuring the amount of light absorbed. Quantum yields are also determined experimentally by measuring the products of the photochemical reaction. The results of these experiments are compiled and evaluated by scientific panels, such as the NASA Jet Propulsion Laboratory (JPL) Panel for Data Evaluation, and are made available as recommendations for use in atmospheric models.

Calculation of Actinic Flux

The actinic flux is calculated by the radiative transfer module within the atmospheric model. The calculation takes into account:

  • Solar Irradiance: The extraterrestrial solar spectrum.

  • Atmospheric Absorption and Scattering: The absorption and scattering of solar radiation by atmospheric gases (e.g., O₂, O₃), clouds, and aerosols.

  • Surface Albedo: The reflectivity of the Earth's surface.

  • Solar Zenith Angle: The angle of the sun in the sky, which varies with latitude, time of day, and season.

The workflow for calculating CFC photolysis rates within an atmospheric model is illustrated in the following diagram.

cluster_inputs Model Inputs cluster_model_core Model Core cluster_outputs Model Outputs Solar_Spectrum Extraterrestrial Solar Spectrum Radiative_Transfer_Module Radiative Transfer Module Solar_Spectrum->Radiative_Transfer_Module CFC_Properties CFC Absorption Cross-Sections and Quantum Yields (from lab data) Chemistry_Module Chemistry Module CFC_Properties->Chemistry_Module Atmospheric_State Atmospheric State Variables (Temperature, Pressure, Ozone Profile, etc.) Atmospheric_State->Radiative_Transfer_Module Cloud_Aerosol_Properties Cloud and Aerosol Properties Cloud_Aerosol_Properties->Radiative_Transfer_Module Actinic_Flux Spatially and Temporally Resolved Actinic Flux Radiative_Transfer_Module->Actinic_Flux Photolysis_Rates CFC Photolysis Rates (J-values) Chemistry_Module->Photolysis_Rates Actinic_Flux->Chemistry_Module CFC_Concentrations Simulated CFC Concentrations Photolysis_Rates->CFC_Concentrations Ozone_Depletion Impact on Ozone Layer CFC_Concentrations->Ozone_Depletion

Workflow for CFC photolysis rate calculation in a model.

Quantitative Data on CFC Lifetimes

While a direct comparison of photolysis rates (J-values) for the same CFC across different published models is challenging due to variations in model setups and assumptions, the overall impact of these calculations is reflected in the modeled atmospheric lifetimes of CFCs. The table below presents modeled atmospheric lifetimes for several key CFCs from a 2-D atmospheric model study.[1]

CFC SpeciesChemical FormulaAtmospheric Lifetime (years)[1]
CFC-112CCl₂FCCl₂F63.6
CFC-112aCCl₃CClF₂51.5
CFC-113aCCl₃CF₃55.4
CFC-114aCCl₂FCF₃105.3

These lifetimes are calculated based on the global and annual-mean loss rates, which are primarily determined by stratospheric photolysis.[1]

Conclusion

The accurate modeling of CFC photolysis rates is essential for understanding and predicting their atmospheric behavior and environmental impact. While various atmospheric models and radiative transfer schemes exist, they all rely on fundamental laboratory data for absorption cross-sections and quantum yields. The primary differences between models lie in the computational methods used to solve the radiative transfer equation and the representation of atmospheric conditions such as clouds and aerosols. For researchers, it is crucial to understand the underlying methodology of the model being used and the sources of uncertainty in the calculated photolysis rates. Future model intercomparison projects focusing specifically on photolysis rates would be beneficial for further refining our understanding of CFC degradation in the atmosphere.

References

CFC-112: An Environmental Impact Assessment in Comparison to Other Chlorofluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of CFC-112 (tetrachlorodifluoroethane) relative to other significant chlorofluorocarbons (CFCs), including CFC-11, CFC-12, CFC-113, CFC-114, and CFC-115. The primary metrics for comparison are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP), key indicators of the environmental harm caused by these substances. This document is intended to inform researchers, scientists, and professionals in drug development about the environmental considerations associated with these compounds.

Quantitative Comparison of Environmental Impact Parameters

The following table summarizes the key environmental impact parameters for CFC-112 and other major CFCs. These values are critical for understanding the relative harm each substance poses to the stratospheric ozone layer and the global climate system.

CompoundChemical FormulaAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
CFC-11 CCl₃F45 - 521.04,750 - 5,000
CFC-12 CCl₂F₂100 - 1021.010,900 - 8,500
CFC-112 CCl₂FCCl₂F51 - 63.60.88 - 0.984,260 - 4,880
CFC-113 CCl₂FCClF₂850.8 - 1.06,130
CFC-114 CClF₂CClF₂190~0.7~9,300
CFC-115 CClF₂CF₃17000.6~7,600

Note: The values presented are aggregated from various scientific assessments and may have slight variations depending on the source and calculation methodology.

Relative Environmental Impact of CFCs

The following diagram illustrates the logical relationship between the properties of CFCs and their ultimate environmental impacts.

Atmospheric_Lifetime Long Atmospheric Lifetime Ozone_Depletion Stratospheric Ozone Depletion Atmospheric_Lifetime->Ozone_Depletion Allows transport to stratosphere Global_Warming Global Warming Atmospheric_Lifetime->Global_Warming Prolongs atmospheric residence time Chlorine_Content High Chlorine Content Chlorine_Content->Ozone_Depletion Provides catalytic chlorine atoms IR_Absorption Strong Infrared Absorption IR_Absorption->Global_Warming Traps outgoing thermal radiation

Caption: Logical flow from CFC properties to environmental impacts.

Experimental Protocols for Determining Environmental Impact

The determination of Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP)

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone compared to CFC-11, which is assigned an ODP of 1.0.[1][2] The determination of ODP relies on several key parameters:

  • Atmospheric Lifetime: The atmospheric lifetime of a compound is crucial as it determines the duration it persists in the atmosphere and has the potential to reach the stratosphere.[3] Lifetimes are often determined through a combination of laboratory studies of reaction rates with atmospheric radicals (like OH) and photolysis rates, and atmospheric measurements and modeling.[4]

  • Chlorine/Bromine Content: The number of chlorine and bromine atoms in a molecule is a primary determinant of its ozone-depleting capability.

  • Molecular Weight: This is used to calculate the amount of the substance relative to CFC-11.

Methodology:

  • Laboratory Studies: The rates of photolysis and reaction with hydroxyl (OH) radicals are measured in laboratory settings under simulated atmospheric conditions. These experiments utilize techniques such as laser photolysis and resonance fluorescence to monitor the decay of the CFC in the presence of UV radiation or OH radicals.

  • Atmospheric Modeling: The data from laboratory studies are incorporated into complex 2-D or 3-D atmospheric chemistry-transport models. These models simulate the transport of the substance into the stratosphere and its subsequent chemical reactions that lead to ozone destruction.

  • ODP Calculation: The ODP is calculated as the ratio of the modeled global ozone depletion due to a unit mass emission of the substance to the modeled global ozone depletion due to a unit mass emission of CFC-11.

Global Warming Potential (GWP)

The GWP is an index that compares the cumulative radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specified time horizon, typically 100 years.[1][5] CO₂ is assigned a GWP of 1.

Methodology:

  • Infrared Absorption Spectrum: The first step is to measure the infrared absorption spectrum of the compound using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal infrared radiation.

  • Radiative Efficiency: The radiative efficiency (RE) is calculated from the infrared spectrum. It quantifies the change in radiative forcing at the tropopause per unit change in the atmospheric concentration of the gas.

  • Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the gas is a critical parameter.

  • GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period. This calculation is typically performed using atmospheric models that account for the decay of the compound over time.

Conclusion

The data presented in this guide indicate that CFC-112 is a potent ozone-depleting substance and a significant greenhouse gas. Its ODP is comparable to that of CFC-11 and CFC-12, making it a considerable threat to the stratospheric ozone layer.[4][6] While its GWP is lower than that of CFC-12, it is still thousands of times greater than that of carbon dioxide, highlighting its contribution to global warming.[4] The long atmospheric lifetime of CFC-112 ensures its persistence in the atmosphere for many decades, prolonging its harmful environmental effects.[4][6] For researchers and professionals in drug development, understanding these environmental impacts is crucial for making informed decisions regarding the use and handling of such chemicals and for prioritizing the development and adoption of more environmentally benign alternatives.

References

A comparative study of the degradation rates of different chlorofluoroethanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate of selected chlorofluoroethanes, detailing their degradation through various pathways and providing insights into experimental methodologies.

This guide presents a comparative study of the degradation rates of three key chlorofluoroethanes: 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), and 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b). The degradation of these compounds, which have been used as replacements for chlorofluorocarbons (CFCs), is a critical factor in assessing their environmental impact, including their ozone depletion potential (ODP) and global warming potential (GWP). This report details their degradation rates through atmospheric, hydrolytic, thermal, and photocatalytic pathways, supported by experimental data from scientific literature.

Comparative Degradation Rate Data

The following table summarizes the available quantitative data on the degradation rates of HCFC-123, HCFC-141b, and HCFC-142b under different environmental conditions.

Degradation PathwayParameterHCFC-123 (CHCl₂CF₃)HCFC-141b (CH₃CCl₂F)HCFC-142b (CH₃CClF₂)
Atmospheric Degradation Atmospheric Lifetime1.3 - 1.4 years[1][2]7.5 - 10.8 years[3]17 - 18.5 years[4]
Rate Constant with OH radicals (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)3.1 x 10⁻¹⁴5.9 x 10⁻¹⁵ - 7.8 x 10⁻¹⁵[5][6]1.6 x 10⁻¹⁵
Hydrolysis Estimated Half-life (pH 7)Hydrolytically stable[7]2.9 x 10⁷ years[5][8]-
Estimated Half-life (pH 8)-2.9 x 10⁶ years[5][8]-
Thermal Decomposition Decomposition TemperatureDecomposes at high temperatures (e.g., open flame)[9]Auto-ignition: 530-550 °CAuto-ignition: 632 °C[10]
Photocatalytic Degradation Degradation RateData not readily availableData not readily availableData not readily available

Note: The data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Degradation Pathways and Mechanisms

The primary degradation pathways for chlorofluoroethanes include atmospheric oxidation by hydroxyl (OH) radicals, hydrolysis, thermal decomposition, and photocatalytic degradation.

Atmospheric Degradation

The dominant sink for most HCFCs in the atmosphere is their reaction with hydroxyl radicals (•OH) in the troposphere. This process is initiated by the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then undergoes a series of reactions with oxygen, ultimately leading to the formation of more stable, and often acidic, degradation products. The atmospheric lifetime of these compounds is largely determined by the rate of this initial reaction with OH radicals.

HCFC HCFC Haloalkyl_Radical Haloalkyl Radical HCFC->Haloalkyl_Radical + •OH - H₂O OH_radical •OH Peroxy_Radical Peroxy Radical Haloalkyl_Radical->Peroxy_Radical + O₂ Oxygen O₂ Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO - NO₂ NO NO Degradation_Products Degradation Products (e.g., COF₂, HCl, HF, CF₃CHO) Alkoxy_Radical->Degradation_Products Decomposition

Figure 1: Generalized atmospheric degradation pathway of HCFCs initiated by hydroxyl radicals.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For chlorofluoroethanes, this process is generally very slow under neutral environmental conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific structure of the molecule. Base-catalyzed hydrolysis can be more significant for some compounds. For instance, the estimated hydrolysis half-life of HCFC-141b is significantly shorter at pH 8 compared to pH 7[5][8]. HCFC-123 is reported to be hydrolytically stable[7].

Thermal Decomposition

At elevated temperatures, chlorofluoroethanes can undergo thermal decomposition, breaking down into smaller, often toxic and corrosive, molecules. The temperature at which significant decomposition occurs varies depending on the compound's stability. For example, HCFC-123 is known to decompose at high temperatures, such as those found in open flames, to produce compounds like hydrogen fluoride, hydrogen chloride, and phosgene[9]. The auto-ignition temperature of HCFC-141b is in the range of 530-550 °C[11], while for HCFC-142b it is 632 °C[10].

Photocatalytic Degradation

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of degradation rates. Below are summaries of typical experimental protocols for each degradation pathway.

Atmospheric Degradation Rate Determination

Method: Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF) or Relative Rate Method.

Objective: To determine the rate constant for the reaction of a chlorofluoroethane with hydroxyl radicals.

Protocol Summary (Relative Rate Method):

  • A mixture of the target chlorofluoroethane, a reference compound with a known OH reaction rate constant, and an OH radical precursor (e.g., O₃/H₂O) is prepared in a reaction chamber.

  • OH radicals are generated by photolysis of the precursor using a UV lamp (e.g., at 254 nm).

  • The concentrations of the target and reference compounds are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The rate constant for the target compound is calculated relative to the known rate constant of the reference compound and the observed decay rates of both compounds.

cluster_setup Experimental Setup cluster_procedure Procedure Reaction_Chamber Reaction Chamber (Teflon Bag or Glass Vessel) Analytical_Instrument Analytical Instrument (FTIR or GC-MS) Reaction_Chamber->Analytical_Instrument UV_Lamps UV Lamps UV_Lamps->Reaction_Chamber hv Gas_Mixture Gas Mixture Inlet (HCFC, Reference Compound, O₃, H₂O, Air) Gas_Mixture->Reaction_Chamber Step1 1. Introduce Gas Mixture Step2 2. Irradiate with UV to generate •OH Step1->Step2 Step3 3. Monitor Concentrations vs. Time Step2->Step3 Step4 4. Calculate Relative Rate Constant Step3->Step4

Figure 2: Workflow for determining atmospheric degradation rates using the relative rate method.

Hydrolysis Rate Determination

Method: Batch Reactor Study.

Objective: To determine the hydrolysis rate constant and half-life of a chlorofluoroethane at different pH values and temperatures.

Protocol Summary:

  • Sterile aqueous buffer solutions of desired pH (e.g., 4, 7, 9) are prepared in sealed glass ampoules or vials.

  • A known amount of the target chlorofluoroethane is added to each ampoule.

  • The ampoules are incubated in a constant-temperature bath.

  • At specific time intervals, ampoules are withdrawn, and the reaction is quenched.

  • The concentration of the remaining chlorofluoroethane is analyzed using Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometry - MS).

  • The pseudo-first-order rate constant is determined by plotting the natural logarithm of the concentration versus time.

Thermal Decomposition Analysis

Method: Flow Reactor or Shock Tube Study.

Objective: To determine the decomposition temperature and identify the degradation products of a chlorofluoroethane.

Protocol Summary (Flow Reactor):

  • A carrier gas (e.g., nitrogen or argon) is passed through a temperature-controlled flow reactor.

  • A known concentration of the chlorofluoroethane is introduced into the carrier gas stream.

  • The gas mixture is passed through the heated zone of the reactor, where thermal decomposition occurs.

  • The effluent gas is rapidly cooled to quench the reaction.

  • The composition of the effluent gas, including the remaining parent compound and any degradation products, is analyzed using techniques such as GC-MS or FTIR spectroscopy.

  • The extent of decomposition is measured at different reactor temperatures to determine the decomposition profile.

Photocatalytic Degradation Assessment

Method: Gas-Phase Photocatalytic Reactor Study.

Objective: To evaluate the photocatalytic degradation efficiency and kinetics of a chlorofluoroethane.

Protocol Summary:

  • A photocatalyst, typically TiO₂, is coated onto a support material (e.g., glass beads, monoliths) and placed inside a photoreactor.

  • A gas stream containing a known concentration of the chlorofluoroethane, a carrier gas (e.g., air), and controlled humidity is passed through the reactor.

  • The reactor is irradiated with a UV light source of a specific wavelength and intensity.

  • The concentrations of the chlorofluoroethane at the inlet and outlet of the reactor are continuously monitored using a suitable analytical instrument (e.g., GC-FID, GC-MS).

  • The degradation efficiency is calculated based on the difference between the inlet and outlet concentrations.

  • Kinetic studies can be performed by varying parameters such as residence time, light intensity, and initial concentration.

Gas_Inlet Gas Inlet (HCFC, Air, H₂O) Photoreactor Photoreactor (with TiO₂ catalyst) Gas_Inlet->Photoreactor Gas_Outlet Gas Outlet Photoreactor->Gas_Outlet UV_Lamp UV Lamp UV_Lamp->Photoreactor hv Analyzer Analyzer (GC-MS) Gas_Outlet->Analyzer

Figure 3: Experimental setup for gas-phase photocatalytic degradation.

Conclusion

This comparative guide highlights the different degradation rates and pathways of HCFC-123, HCFC-141b, and HCFC-142b. Atmospheric degradation initiated by hydroxyl radicals is the most significant removal mechanism for these compounds in the environment, with atmospheric lifetimes varying considerably among the three. Hydrolysis is generally a very slow process, while thermal decomposition requires high temperatures. Photocatalytic degradation presents a potential remediation technology, although more research is needed to determine its comparative effectiveness for these specific chlorofluoroethanes. The provided experimental protocols offer a foundation for researchers to conduct further studies and generate comparable data to better understand the environmental fate of these and other related compounds.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrachloro-1,2-difluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of a Hazardous Substance

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. 1,1,2,2-Tetrachloro-1,2-difluoroethane, a chlorofluorocarbon (CFC), is classified as a hazardous substance requiring stringent disposal protocols to mitigate risks to human health and the environment. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The substance can cause irritation to the eyes, skin, and respiratory system.[1][2] In case of exposure, immediate first aid is crucial.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[3]

  • Respiratory Protection: In areas with inadequate ventilation, a NIOSH-approved respirator is necessary.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[4]

Spill Management: In the event of a spill, evacuate the area and control entry.[1][5] Eliminate all ignition sources. For liquid spills, absorb the substance with vermiculite, dry sand, or a similar non-combustible material and place it into a sealed container for disposal.[1][5] For solid spills, carefully collect the material to avoid dust formation and place it in a sealed container.[1] The spill area should be thoroughly ventilated and washed after cleanup is complete.[1]

Disposal Procedures

The disposal of this compound is regulated under federal and state environmental laws. It is classified as a hazardous waste, and its disposal must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines.[1][6]

Step 1: Waste Identification and Segregation Properly identify and label all waste containing this compound. Do not mix it with other types of waste, especially other CFCs, to ensure proper recycling and disposal.[7]

Step 2: Containerization Place the waste in a designated, sealed, and properly labeled container. The container must be in good condition and compatible with the chemical.

Step 3: Storage Store the sealed containers in a well-ventilated, designated hazardous waste accumulation area. The storage area should be secure and away from incompatible materials such as chemically active metals (e.g., potassium, sodium, magnesium, and zinc) and strong acids.[5][8]

Step 4: Professional Disposal Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. For specific recommendations, you may also need to contact your state's Department of Environmental Protection (DEP) or the regional office of the U.S. Environmental Protection Agency (EPA).[1][5]

As a CFC, this compound is also subject to regulations under the Clean Air Act aimed at protecting the ozone layer.[9][10] Therefore, disposal often involves recovery and recycling procedures conducted by certified technicians using specialized equipment.[9][10]

Quantitative Data and Regulatory Thresholds

The following table summarizes key quantitative data and regulatory information pertinent to the handling and disposal of this compound.

ParameterValue/SpecificationSource
RCRA Waste Code F001, F002 (as a spent halogenated solvent)[6]
Reportable Quantity (RQ) 100 lbs (for some tetrachloroethane compounds)[11]
OSHA Permissible Exposure Limit (PEL) 500 ppm (8-hour TWA)[12]
NIOSH Recommended Exposure Limit (REL) 500 ppm (10-hour TWA)[12]
ACGIH Threshold Limit Value (TLV) 50 ppm (8-hour TWA)[12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Disposal & Compliance A 1. Waste Generation (this compound) B 2. Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C 3. Segregate Waste (Do not mix with other chemicals) B->C D 4. Place in Labeled, Sealed Container C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Contact EHS/Licensed Waste Hauler E->F G 7. Transport to a Certified Disposal Facility F->G H 8. Final Disposition (Recycling/Destruction) G->H I 9. Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1,2,2-Tetrachloro-1,2-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrachloro-1,2-difluoroethane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical Overview: this compound is a colorless liquid or white solid with a slight, ether-like odor.[1][2] It is utilized as a refrigerant, in dry cleaning, and in the manufacturing of plastics.[1][2] This substance is non-combustible but can produce poisonous gases, including hydrogen fluoride (B91410) and hydrogen chloride, in a fire.[1]

Health Hazards

Exposure to this compound can lead to various health effects:

  • Acute Effects: Inhalation can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath.[1] Contact can irritate the skin and eyes, resulting in a rash or burning sensation.[1] High exposure may lead to dizziness, lightheadedness, and potentially unconsciousness or death.[1] It may also affect the heart, causing an irregular rhythm.[1]

  • Chronic Effects: Repeated exposure may lead to a reduction in white blood cells and cause liver damage.[1]

Exposure Limits

It is crucial to maintain workplace airborne concentrations below the established exposure limits. Engineering controls, such as local exhaust ventilation, should be the primary method of exposure reduction.[1]

Regulatory BodyExposure Limit (Time-Weighted Average)
OSHA (PEL) 500 ppm (8-hour workshift)
NIOSH (REL) 500 ppm (10-hour workshift)
ACGIH (TLV) 500 ppm (8-hour workshift)

(Source: New Jersey Department of Health Hazardous Substance Fact Sheet[1])

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecifications and Recommendations
Eye and Face Protection - For solid form: Impact-resistant eye protection with side shields or goggles.[1]- For liquid form: Indirect-vent, impact and splash-resistant goggles.[1]- When working with corrosive, highly irritating, or toxic substances, a face shield should be worn in addition to goggles.[1]- Contact lenses should not be worn.[1]
Skin Protection - Gloves: Wear protective gloves. The most protective material should be recommended by safety equipment suppliers/manufacturers.[1] NIOSH recommends contacting the manufacturer for specific recommendations on glove materials.[3]- Clothing: Wear protective clothing to avoid skin contact.[1] All protective clothing (suits, gloves, footwear, headgear) should be clean, available daily, and donned before work.[1]
Respiratory Protection - Up to 500 ppm: A NIOSH-approved respirator should be worn if local exhaust ventilation or enclosure is not used.[1]- Up to 2000 ppm: A NIOSH/OSHA-approved supplied-air respirator is required.[4]- Over 500 ppm: A MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[1]- 2,000 ppm (IDLH): Exposure is immediately dangerous to life and health. A MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required for any potential exposure above this level.[1]

Standard Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Operation cluster_disposal Spill & Waste Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood, local exhaust) A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Dispense chemical in a well-ventilated area C->D Proceed to Handling E Keep containers tightly closed when not in use D->E F Avoid inhalation of vapors and direct skin/eye contact E->F G Absorb liquid spills with inert material (vermiculite, sand) F->G In case of spill H Collect solid spills using a wet method or vacuum to minimize dust F->H In case of spill J Dispose of as hazardous waste according to regulations F->J Standard Waste I Place waste in sealed, labeled containers G->I H->I I->J

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

  • Spills and Leaks:

    • Evacuate all non-essential personnel from the spill area.[1]

    • For liquid spills, absorb with vermiculite, dry sand, earth, or a similar non-combustible material and place in sealed containers for disposal.[1][2]

    • For solid spills, use a vacuum or a wet method to clean up the material to avoid dust generation. Do not dry sweep.[1]

    • Ventilate the area and wash it thoroughly after the cleanup is complete.[1]

    • It may be necessary to contain and dispose of this chemical as hazardous waste.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the contaminated skin with soap and water.[4] If the chemical penetrates clothing, remove the clothing promptly and wash the skin.[6]

    • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Collection: Collect all waste material, including contaminated absorbents and PPE, in sealed containers that are properly labeled.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as chemically active metals (e.g., potassium, aluminum powder) and acids.[4][5]

  • Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.